molecular formula C11H16BClO4 B1426026 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid CAS No. 1701449-15-1

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid

Cat. No.: B1426026
CAS No.: 1701449-15-1
M. Wt: 258.51 g/mol
InChI Key: KTZJZSPROBKOSX-UHFFFAOYSA-N
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Description

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is a useful research compound. Its molecular formula is C11H16BClO4 and its molecular weight is 258.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-chloro-5-ethoxy-4-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BClO4/c1-4-16-10-6-8(12(14)15)5-9(13)11(10)17-7(2)3/h5-7,14-15H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZJZSPROBKOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OC(C)C)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid

Executive Summary

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is a highly functionalized organoboron compound with significant potential as a key building block in modern medicinal chemistry. Its polysubstituted aromatic core is featured in various scaffolds for targeted therapeutics. Boronic acids are indispensable precursors in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation in drug discovery.[1][2][3] This guide provides a comprehensive, field-proven methodology for the synthesis of this valuable intermediate. We will explore the strategic rationale behind the chosen synthetic route, delve into the mechanistic intricacies of the key transformations, and present a detailed, self-validating experimental protocol designed for reproducibility and scalability. The core of this synthesis relies on a directed ortho-lithiation followed by a borylation sequence, a powerful strategy for constructing complex arylboronic acids with high regiochemical control.

Introduction: The Strategic Value of Polysubstituted Arylboronic Acids

The Suzuki-Miyaura cross-coupling reaction has revolutionized the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals.[3][4] The reaction's success is heavily dependent on the availability and stability of the requisite arylboronic acid coupling partners.[5] The target molecule, 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, presents a unique combination of electronic and steric features: a halogen for potential orthogonal coupling, and differentiated alkoxy groups that can modulate solubility and engage in specific hydrogen bonding interactions within a target protein's active site.

Synthesizing such a precisely substituted benzene ring is non-trivial. The challenge lies in achieving absolute regiocontrol during the introduction of five different substituents. A robust synthetic strategy must therefore rely on powerful and selective chemical transformations. The lithiation-borylation pathway offers a superior solution compared to other methods by leveraging a directed metalation to install the boron moiety at a specific, pre-determined position.[6][7]

Retrosynthetic Analysis and Strategic Design

The most logical disconnection for any arylboronic acid is the carbon-boron bond. This bond is reliably formed by trapping an organometallic intermediate with an electrophilic boron source.[2] This leads us to a key aryl halide precursor, where the halogen atom serves as a handle for metal-halogen exchange to generate the required aryllithium species. The subsequent challenge is the efficient assembly of this polysubstituted aryl halide. Our strategy prioritizes a convergent and high-yielding route starting from a commercially available precursor.

G Target 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid Disconnect_CB C-B Bond Formation (Lithiation-Borylation) Target->Disconnect_CB Aryl_Li Aryllithium Intermediate Disconnect_CB->Aryl_Li Disconnect_Metal Halogen-Metal Exchange Aryl_Li->Disconnect_Metal Aryl_Halide Key Precursor: 1-Bromo-5-chloro-3-ethoxy-4-isopropoxybenzene Disconnect_Metal->Aryl_Halide Synthesis_Steps Multi-step Synthesis (Etherification, Chlorination, Bromination) Aryl_Halide->Synthesis_Steps Starting_Material Commercially Available Starting Material (e.g., 5-Chlororesorcinol) Synthesis_Steps->Starting_Material

Caption: Retrosynthetic analysis of the target boronic acid.

Synthesis of the Key Aryl Halide Precursor

This multi-step synthesis is designed to methodically install the required substituents onto the aromatic ring with high regioselectivity.

Step-by-Step Protocol:
  • Mono-Ethoxylation of 5-Chlororesorcinol: 5-Chlororesorcinol is selectively ethylated using a Williamson ether synthesis under carefully controlled stoichiometry to favor the mono-ether product, 3-Chloro-5-ethoxyphenol .

  • Isopropylation: The remaining phenolic hydroxyl group is converted to an isopropoxy ether, yielding 1-Chloro-3-ethoxy-5-isopropoxybenzene . This step is typically high-yielding due to the straightforward nature of the Williamson ether synthesis on an activated phenol.

  • Regioselective Bromination: The most critical step in forming the precursor is the introduction of a bromine atom at the correct position. The three alkoxy groups are all ortho, para-directing. The C4 position is activated by the flanking ethoxy and isopropoxy groups. Bromination using a mild electrophilic source like N-Bromosuccinimide (NBS) will selectively install the bromine at C4, yielding the key intermediate: 2-Bromo-5-chloro-1-ethoxy-3-isopropoxybenzene .

Core Directive: Lithiation-Borylation Protocol

This stage is the cornerstone of the entire synthesis, converting the aryl bromide into the target boronic acid. The use of cryogenic temperatures is essential to prevent unwanted side reactions of the highly reactive aryllithium intermediate.

Experimental Parameters
ParameterValue/ReagentMolar Eq.Rationale
Starting Material2-Bromo-5-chloro-1-ethoxy-3-isopropoxybenzene1.0The key aryl halide precursor.
SolventAnhydrous Tetrahydrofuran (THF)-Apolar aprotic solvent, ideal for stabilizing organolithium reagents.[8][9]
Lithiating Agentn-Butyllithium (n-BuLi), 2.5 M in hexanes1.1A strong base for efficient halogen-metal exchange at low temperatures.
Borylating AgentTriisopropyl borate1.2Electrophilic boron source. The bulky isopropoxy groups prevent over-addition to form undesired borinates.[10]
Reaction Temp.-78 °C (Dry ice/acetone bath)-Critical for maintaining the stability of the aryllithium species and preventing side reactions.[10]
Quenching/Hydrolysis2 M Hydrochloric Acid (HCl)ExcessHydrolyzes the boronate ester intermediate to the final boronic acid.
Step-by-Step Methodology
  • System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is charged with the aryl bromide precursor (1.0 eq).

  • Dissolution: Anhydrous THF is added via cannula, and the solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete halogen-metal exchange.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining the temperature at -78 °C. The formation of a white precipitate (the lithium boronate "ate" complex) is typically observed. The mixture is stirred for an additional 2 hours at -78 °C.

  • Warm-up and Quench: The cooling bath is removed, and the reaction is allowed to warm slowly to room temperature overnight.

  • Hydrolysis: The reaction is carefully quenched by pouring it into a beaker containing 2 M HCl and crushed ice. The mixture is stirred vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.

  • Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

  • Washing: The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude boronic acid.

Mechanistic Pathway

The lithiation-borylation reaction proceeds through a well-defined sequence of steps, which is crucial for understanding and troubleshooting the synthesis.

G cluster_0 Halogen-Metal Exchange cluster_1 Boronate Complex Formation cluster_2 Hydrolysis ArylBr Ar-Br ArylLi Ar-Li ArylBr->ArylLi + nBuLi nBuLi n-BuLi nBuBr n-BuBr ArylLi2 Ar-Li AteComplex [Ar-B(OⁱPr)₃]⁻ Li⁺ ArylLi2->AteComplex + B(OⁱPr)₃ Borate B(OⁱPr)₃ AteComplex2 [Ar-B(OⁱPr)₃]⁻ Li⁺ FinalProduct Ar-B(OH)₂ AteComplex2->FinalProduct + 3 H₂O, H⁺ Byproducts 3 ⁱPrOH + LiCl

Caption: Mechanism of the Lithiation-Borylation sequence.

Purification and Validation: Ensuring Purity

Arylboronic acids present unique purification challenges. They are known to be somewhat unstable on standard silica gel, leading to decomposition or tailing.[11] Furthermore, they can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, especially upon heating or under vacuum.[12]

A highly effective and robust method for purification is an acid-base extraction procedure, which leverages the acidic nature of the boronic acid group.[13]

Purification Protocol
  • Dissolve the crude product in a suitable organic solvent like diethyl ether.

  • Extract the organic solution with a mild aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer as the sodium boronate salt.

  • Separate the layers and wash the aqueous layer with diethyl ether to remove any non-acidic organic impurities.

  • Cool the aqueous layer in an ice bath and slowly re-acidify with 2 M HCl until the pH is ~2.

  • The pure 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to a constant weight.

This method avoids chromatography and effectively removes the major byproducts, providing the target compound in high purity, ready for subsequent applications like Suzuki-Miyaura coupling.

Safety and Handling

  • n-Butyllithium: A pyrophoric reagent that reacts violently with water and protic solvents. It must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe and cannula techniques.

  • Cryogenic Temperatures: Handling large volumes of dry ice and acetone requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

  • Halogenated Compounds: Aryl halides and other chlorinated reagents should be handled in a well-ventilated fume hood.

Conclusion

The synthesis of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is reliably achieved through a strategic, multi-step sequence culminating in a lithiation-borylation reaction. This guide outlines a robust and scalable protocol, emphasizing the critical parameters and mechanistic rationale that ensure success. The causality-driven explanations for reagent choice, reaction conditions, and purification strategy provide researchers with a self-validating system for producing this high-value chemical intermediate. The final product, obtained in high purity, serves as a versatile building block for the synthesis of complex molecular architectures in pharmaceutical and materials science research.

References

  • WO2013016185A1, Synthesis of boronic esters and boronic acids using grignard reagents, Google P
  • EP1046640A2, Process for preparing substituted phenyl boronic acids, Google P
  • Murphy, C. L. W., Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions, eScholarship.org. [Link]

  • US9243004B2, Synthesis of boronic esters and boronic acids using grignard reagents, Google P
  • Boronic acid, Wikipedia. [Link]

  • Jiang, H. M., Studies On The Synthesis Of Para-Substitued Phenylboronic Acid, Globe Thesis. [Link]

  • US6576789B1, Process for the preparation of substituted phenylboronic acids, Google P
  • Arylboronic Acids, DRUG REGULATORY AFFAIRS INTERNATIONAL - WordPress.com. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives, PMC - NIH. [Link]

  • Phenylboronic acid – preparation and application, Georganics. [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions, American Chemical Society. [Link]

  • Process for purification of boronic acid and its derivatives, Google P
  • Lithiation- Borylation in Synthesis, University of Bristol. [Link]

  • Arylboronic acid or boronate synthesis, Organic Chemistry Portal. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications, PMC - PubMed Central. [Link]

  • How to purify boronic acids/boronate esters?, ResearchGate. [Link]

  • Application of the Lithiation−Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents and Subsequent In Situ Conversion into 1,2,4-Trisubstituted Homoallylic Alcohols with Complete Control over All Elements of Stereochemistry, Journal of the American Chemical Society. [Link]

  • Lithiation-Borylation Methodology and Its Application in Synthesis, University of Bristol. [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters, ResearchGate. [Link]

  • ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis, ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction, Fisher Scientific. [Link]

  • Suzuki-Miyaura Coupling, Organic Synthesis. [Link]

  • 3-Chloro-4-ethoxy-5-methoxyphenylboronic acid, PubChem. [Link]

  • Suzuki Coupling, Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem, YouTube. [Link]

  • (3,4,5-trifluorophenyl)boronic acid, Organic Syntheses Procedure. [Link]

  • US8822730B2, Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids, Google P

Sources

An In-Depth Technical Guide to 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid (CAS 1701449-15-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, a valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. This document will delve into its chemical properties, a proposed synthetic pathway with a detailed experimental protocol, its key applications in cross-coupling reactions, and essential safety and handling information.

Introduction: A Versatile Building Block for Complex Molecules

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid belongs to the class of substituted phenylboronic acids, which are instrumental reagents in the formation of carbon-carbon bonds. The unique substitution pattern of this molecule—featuring a chloro group, an ethoxy group, and an isopropoxy group—offers medicinal chemists a scaffold with a specific combination of steric and electronic properties. These attributes can be strategically utilized to fine-tune the pharmacological profile of a drug candidate, influencing factors such as potency, selectivity, and metabolic stability.

The primary utility of this boronic acid lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful transformation allows for the construction of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of biologically active compounds.

Physicochemical Properties

While specific, experimentally determined data for this compound is not widely published, we can infer its key properties based on its structure and data from closely related analogs.

PropertyValueSource
CAS Number 1701449-15-1Chemical Abstracts Service
Molecular Formula C₁₁H₁₆BClO₄Angene Chemical[1]
Molecular Weight 258.51 g/mol Angene Chemical[1]
Appearance Expected to be a white to off-white solidInferred from related boronic acids
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, THF, and DMSO. Limited solubility in water.Inferred from related boronic acids
Melting Point Not available. Expected to be a solid at room temperature.-

Synthesis of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid: A Proposed Pathway

A common and effective method for the synthesis of substituted phenylboronic acids is through a lithiation-borylation sequence starting from the corresponding aryl halide.[2] The proposed synthetic pathway for 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid would therefore begin with the preparation of the precursor, 1-bromo-3-chloro-5-ethoxy-4-isopropoxybenzene.

Proposed Synthesis Workflow

Synthesis_Workflow A 1-Bromo-3-chloro-5-ethoxy-4-isopropoxybenzene B Lithiation with n-BuLi in THF at -78 °C A->B Step 1 C Lithiated Intermediate B->C D Borylation with Triisopropyl borate C->D Step 2 E Boronic Ester Intermediate D->E F Aqueous Workup (e.g., HCl) E->F Step 3 G 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid F->G

Caption: Proposed synthetic workflow for 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid.

Detailed Experimental Protocol (Adapted from similar syntheses)

This protocol is a general guideline adapted from established procedures for the synthesis of related substituted phenylboronic acids.[2] Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

  • 1-bromo-3-chloro-5-ethoxy-4-isopropoxybenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 1-bromo-3-chloro-5-ethoxy-4-isopropoxybenzene (1 equivalent) dissolved in anhydrous THF.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise, again keeping the temperature below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

  • Quenching and Extraction: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the final product.

Key Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between the boronic acid and an organohalide or triflate in the presence of a palladium catalyst and a base.

General Reaction Scheme

Suzuki_Coupling BoronicAcid 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) BoronicAcid->Catalyst ArylHalide Ar-X (X = Br, I, OTf) ArylHalide->Catalyst Product Coupled Product Catalyst->Product

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for a Typical Suzuki-Miyaura Coupling

Materials:

  • 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid (1.2 equivalents)

  • Aryl halide or triflate (1 equivalent)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 1-5 mol%)

  • Base (e.g., Potassium carbonate, 2-3 equivalents)

  • Solvent (e.g., a mixture of toluene and water, or dioxane and water)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: A flask is charged with the aryl halide, 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, and the base.

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

  • Solvent and Catalyst Addition: The solvent mixture is added, followed by the palladium catalyst.

  • Heating: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Safety and Handling

As with all boronic acids, 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid should be handled with care in a well-ventilated fume hood.[3]

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves are mandatory.

  • Inhalation: Avoid inhaling dust. In case of dust formation, use a suitable respirator.

  • Skin and Eye Contact: The compound may cause skin and eye irritation. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to air and moisture.

Conclusion

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a key tool for researchers in drug discovery and medicinal chemistry. This guide provides a foundational understanding of its properties, a practical approach to its synthesis, and its application in a key synthetic transformation, empowering scientists to effectively utilize this important reagent in their research endeavors.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • U.S. Patent No. 8,822,730 B2. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.
  • United States Biological. (n.d.). 3-CHLORO-5-ETHOXY-4-ISOPROPOXYPHENYLBORONIC ACID. ChemBuyersGuide.com. Retrieved from [Link]

  • Angene Chemical. (n.d.). 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid. Retrieved from [Link]

Sources

In-depth Technical Guide: Physical Properties of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note:

To our valued researchers, scientists, and drug development professionals,

The following guide was commissioned to provide a comprehensive overview of the physical properties of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid . However, after an exhaustive search of chemical supplier databases, peer-reviewed scientific literature, and public chemical repositories, we have determined that this specific molecule is not a commercially available compound and its synthesis and characterization have not been documented in publicly accessible sources.

Therefore, we are unable to provide experimentally determined or computationally predicted physical properties for 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid at this time. The creation of the requested in-depth technical guide is not possible without this foundational data.

To provide value and guidance for researchers interested in this or structurally similar molecules, this document will instead focus on:

  • A detailed breakdown of the constituent parts of the requested molecule to understand its chemical nature.

  • Physical property data for structurally analogous compounds that are commercially available. This will serve as a valuable reference point for hypothetical estimations.

  • A generalized, field-proven protocol for the synthesis and characterization of novel phenylboronic acids. This section is designed to be a practical guide for any research endeavor that may involve the synthesis of the target molecule or its derivatives.

We believe this revised approach will provide a useful and scientifically grounded resource for your research and development activities.

Part 1: Deconstruction of the Target Molecule

The name 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid describes a substituted phenylboronic acid. Let's break down its structure:

  • Phenylboronic acid: This is the core structure, consisting of a benzene ring attached to a boronic acid functional group (-B(OH)₂).

  • Substituents: The benzene ring is further modified with three substituents at specific positions:

    • 3-Chloro: A chlorine atom at the 3rd position of the ring.

    • 5-Ethoxy: An ethoxy group (-OCH₂CH₃) at the 5th position.

    • 4-Isopropoxy: An isopropoxy group (-OCH(CH₃)₂) at the 4th position.

The combination of these groups will influence the molecule's steric and electronic properties, which in turn determine its physical characteristics like melting point, solubility, and reactivity.

Part 2: Physical Properties of Structurally Related Compounds

For researchers investigating the potential properties of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, examining the known physical data of similar, commercially available compounds can provide valuable insights. The following table summarizes key physical properties of related phenylboronic acids.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Physical Form
(3-Chloro-5-methoxyphenyl)boronic acid C₇H₈BClO₃186.40185-189Solid
3-Chloro-4-ethoxyphenylboronic acid C₈H₁₀BClO₃200.43234-239Solid Powder
3-Chloro-4-ethoxy-5-methoxyphenylboronic acid C₉H₁₂BClO₄230.45Not AvailableNot Available

Data sourced from publicly available chemical supplier and database information.

Expert Insight: The presence of ether groups (ethoxy, isopropoxy) generally influences solubility in organic solvents. The chloro-substituent and the boronic acid moiety contribute to the molecule's polarity and potential for hydrogen bonding, affecting its melting point and solubility in polar solvents. The additional bulk of the isopropoxy group in the target molecule, compared to the methoxy and ethoxy groups in the analogs, would be expected to have a noticeable impact on its crystal packing and, consequently, its melting point.

Part 3: Generalized Protocol for the Synthesis and Characterization of Novel Phenylboronic Acids

For research teams considering the synthesis of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid or other novel derivatives, the following generalized workflow provides a robust starting point. This protocol is based on well-established methodologies for the synthesis of arylboronic acids.

Experimental Workflow: Synthesis of a Novel Phenylboronic Acid

The synthesis typically involves the formation of an organometallic intermediate from the corresponding aryl halide, followed by quenching with a boron-containing electrophile.

G A Aryl Halide Precursor B Organometallic Intermediate Formation (e.g., Grignard or Organolithium) A->B C Quenching with Borate Ester (e.g., Trimethyl borate) B->C D Acidic Hydrolysis C->D E Workup and Extraction D->E F Purification (e.g., Recrystallization or Chromatography) E->F G Characterization F->G

Caption: Generalized workflow for the synthesis of phenylboronic acids.

Step-by-Step Synthesis Protocol

Note: This is a generalized procedure and must be adapted based on the specific reactivity and solubility of the starting materials and product. All procedures should be performed by trained chemists in a controlled laboratory setting.

  • Preparation of the Aryl Halide Precursor: The synthesis would begin with a suitably substituted aryl halide, in this case, a derivative of 1-bromo-3-chloro-5-ethoxy-4-isopropoxybenzene. The synthesis of this precursor itself is a multi-step process that is not detailed here.

  • Formation of the Organometallic Intermediate:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (for a Grignard reaction) or the aryl halide in an anhydrous aprotic solvent (e.g., THF or diethyl ether).

    • If forming an organolithium reagent, the aryl halide solution would be cooled to a low temperature (typically -78 °C) before the dropwise addition of an organolithium reagent like n-butyllithium.

    • The reaction is stirred until the formation of the organometallic intermediate is complete (this can be monitored by TLC or GC-MS analysis of quenched aliquots).

  • Quenching with a Borate Ester:

    • The solution of the organometallic intermediate is cooled (typically to -78 °C).

    • A solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, in an anhydrous solvent is added dropwise, maintaining the low temperature.

    • The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to overnight.

  • Acidic Hydrolysis:

    • The reaction is carefully quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl or saturated aqueous ammonium chloride).

    • The mixture is stirred vigorously to ensure complete hydrolysis of the borate ester to the desired boronic acid.

  • Workup and Extraction:

    • The organic layer is separated, and the aqueous layer is extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification:

    • The crude phenylboronic acid is typically purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Characterization Workflow

Once the purified product is obtained, its identity and purity must be confirmed through a series of analytical techniques.

G A Purified Product B NMR Spectroscopy (¹H, ¹³C, ¹¹B) A->B C Mass Spectrometry (e.g., HRMS) A->C D Infrared (IR) Spectroscopy A->D E Melting Point Analysis A->E F Purity Assessment (e.g., HPLC or Elemental Analysis) A->F

Caption: Standard workflow for the characterization of a novel phenylboronic acid.

Expert Insights on Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the aromatic ring and its substituents. ¹¹B NMR is a crucial tool for verifying the presence and chemical environment of the boron atom.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of the synthesized molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the O-H stretches of the boronic acid and the C-O stretches of the ether groups.

  • Melting Point Analysis: A sharp melting point range is a good indicator of the purity of a crystalline solid.

  • Purity Assessment: High-performance liquid chromatography (HPLC) is a quantitative method to determine the purity of the final compound. Elemental analysis provides the percentage composition of elements, which can be compared to the calculated values for the proposed structure.

Conclusion

While the physical properties of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid are not currently documented in public sources, this guide provides a framework for researchers interested in this and other novel phenylboronic acids. By understanding the properties of structurally similar compounds and following established protocols for synthesis and characterization, the scientific community can continue to explore and expand the vast chemical space of these versatile building blocks.

References

As no direct literature exists for the target compound, this section is intentionally left blank. For researchers undertaking the synthesis of similar compounds, a thorough search of chemical databases such as SciFinder, Reaxys, and PubChem for protocols related to substituted phenylboronic acids is highly recommended.

A Technical Guide to 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, a polysubstituted arylboronic acid with significant potential as a building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecule's physicochemical properties, proposes a robust synthetic pathway, and explores its application in the synthesis of complex bioactive molecules, particularly through Suzuki-Miyaura cross-coupling reactions.

Core Molecular Attributes and Physicochemical Profile

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is a bespoke chemical entity designed for targeted applications in organic synthesis. Its precise arrangement of chloro, ethoxy, and isopropoxy substituents on the phenylboronic acid scaffold offers a unique combination of steric and electronic properties, which can be exploited to fine-tune the pharmacological profile of derivative compounds.

Structural Elucidation and Molecular Weight

The chemical structure of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is defined by a central benzene ring functionalized with a boronic acid group, a chlorine atom, an ethoxy group, and an isopropoxy group at positions 1, 3, 5, and 4, respectively.

Caption: 2D Structure of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid.

Based on this structure, the molecular formula is determined to be C₁₁H₁₆BClO₄ . The molecular weight is calculated from the atomic weights of its constituent elements.

PropertyValue
Molecular FormulaC₁₁H₁₆BClO₄
Molecular Weight 273.51 g/mol
IUPAC Name(3-Chloro-5-ethoxy-4-isopropoxyphenyl)boronic acid
Predicted Physicochemical Properties

Strategic Synthesis Pathway

A plausible and efficient synthesis of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid can be envisioned starting from a readily available substituted phenol. The proposed multi-step synthesis prioritizes robust and well-established chemical transformations.

Synthesis_Workflow Start 1-Chloro-3-ethoxy-2-isopropoxybenzene Step1 Bromination (NBS, Acetonitrile) Start->Step1 Intermediate1 4-Bromo-1-chloro-5-ethoxy-2-isopropoxybenzene Step1->Intermediate1 Step2 Lithiation (n-BuLi, THF, -78°C) Intermediate1->Step2 Intermediate2 Lithium-Halogen Exchange Step2->Intermediate2 Step3 Borylation (Triisopropyl borate, -78°C) Intermediate2->Step3 Intermediate3 Boronate Ester Intermediate Step3->Intermediate3 Step4 Aqueous Workup (HCl) Intermediate3->Step4 End 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid Step4->End

Caption: Proposed synthetic workflow for 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid.

The rationale for this synthetic route is grounded in established methodologies for the preparation of substituted arylboronic acids. The initial bromination directs the subsequent metalation and borylation to the desired position on the aromatic ring.

Applications in Drug Discovery and Medicinal Chemistry

Arylboronic acids are indispensable tools in modern drug discovery, primarily due to their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.[3]

Role as a Key Building Block in Suzuki-Miyaura Coupling

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid serves as a versatile building block for introducing a highly functionalized phenyl moiety into a target molecule. The substituents on the aromatic ring can modulate the pharmacokinetic and pharmacodynamic properties of the final compound. For instance, the lipophilic alkoxy groups can enhance membrane permeability, while the chloro group can serve as a metabolic blocker or participate in halogen bonding interactions with a biological target.

Drug_Discovery_Application cluster_reagents Starting Materials BoronicAcid 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) BoronicAcid->Reaction ArylHalide Aryl/Heteroaryl Halide (e.g., Kinase Scaffold) ArylHalide->Reaction Product Complex Bioactive Molecule (e.g., Kinase Inhibitor) Reaction->Product Screening Biological Screening (SAR Studies) Product->Screening Lead Lead Compound Screening->Lead

Caption: Application of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid in a drug discovery workflow.

Potential in Kinase Inhibitor Synthesis

The development of small molecule kinase inhibitors is a major focus in oncology and immunology research. Many approved kinase inhibitors feature biaryl or heteroaryl-aryl structures, which are often assembled via Suzuki-Miyaura coupling. The unique substitution pattern of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid makes it an attractive building block for creating novel kinase inhibitors with potentially improved potency, selectivity, and drug-like properties.[4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid with a generic aryl bromide.

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

  • 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.08 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon source

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, and potassium carbonate.

  • Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of dioxane to form the active catalyst complex.

  • Reaction Setup: Evacuate and backfill the reaction flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the reaction flask, followed by the addition of the prepared catalyst solution via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Self-Validation: The success of the reaction is validated by the consumption of the starting materials and the formation of a new product with the expected molecular weight, as confirmed by LC-MS analysis. Further characterization by NMR spectroscopy will confirm the structure of the final product.

Conclusion

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid represents a valuable and highly functionalized building block for medicinal chemistry and drug discovery. Its unique substitution pattern provides chemists with a powerful tool to explore novel chemical space and develop next-generation therapeutics. The synthetic and application strategies outlined in this guide are based on well-established chemical principles and are intended to empower researchers in their pursuit of innovative molecular design.

References

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. (2024). MDPI. Retrieved January 19, 2026, from [Link]

  • Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development. (2026). Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. Retrieved January 19, 2026, from [Link]

  • 3-Chloro-4-ethoxy-5-methoxyphenylboronic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. Retrieved January 19, 2026, from [Link]

  • Boronic acid, B-(3-chloro-4-ethoxyphenyl)-. (n.d.). ChemBK. Retrieved January 19, 2026, from [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ChemRxiv. Retrieved January 19, 2026, from [Link]

  • (3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]

  • (3-Chloro-5-ethoxyphenyl)boronic acid. (n.d.). BoronPharm. Retrieved January 19, 2026, from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid. As a polysubstituted phenylboronic acid, this compound presents a unique spectral fingerprint that is critical for its identification, purity assessment, and understanding its role in synthetic chemistry, particularly in cross-coupling reactions. This document will delve into the theoretical underpinnings of the expected spectral features, provide detailed protocols for sample preparation and data acquisition, and offer a thorough interpretation of the predicted ¹H and ¹³C NMR spectra. The causality behind experimental choices and data interpretation is explained to provide field-proven insights for researchers in drug development and materials science.

Introduction: The Significance of Phenylboronic Acids in Modern Chemistry

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their indispensable role in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The specific substitution pattern of a phenylboronic acid dictates its reactivity and the properties of the resulting coupled products.

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is a highly functionalized building block. The presence of a chloro group, an ethoxy group, and an isopropoxy group on the phenyl ring offers multiple points for further chemical modification and fine-tuning of electronic and steric properties. Accurate structural elucidation via NMR spectroscopy is paramount to ensuring the quality of this reagent and the successful outcome of subsequent synthetic steps.

Theoretical Considerations for NMR Analysis of Boronic Acids

The Challenge of Boronic Acid Oligomerization

A critical consideration when acquiring NMR spectra of boronic acids is their propensity to form cyclic anhydrides, known as boroxines, through intermolecular dehydration. This oligomerization can lead to broadened signals and complex, often uninterpretable, spectra.

To circumvent this issue, the choice of NMR solvent is crucial. Protic, coordinating solvents such as methanol-d₄ or DMSO-d₆ are highly recommended.[1] These solvents disrupt the hydrogen bonding network of the boronic acid and break down the boroxine trimers by forming a solvent adduct with the boron center, resulting in sharp and well-resolved NMR signals.[1] For the purpose of this guide, predicted spectra will be discussed in the context of a DMSO-d₆ solution.

Predicting Chemical Shifts: The Influence of Substituents

The chemical shifts of the aromatic protons and carbons in 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid are influenced by the electronic effects of the four substituents: the boronic acid group, the chloro group, the ethoxy group, and the isopropoxy group.

  • Boronic Acid Group (-B(OH)₂): This group is generally considered to be weakly electron-withdrawing.

  • Chloro Group (-Cl): The chloro group is inductively electron-withdrawing but has a weak electron-donating resonance effect. Overall, it is considered a deactivating group.

  • Ethoxy (-OCH₂CH₃) and Isopropoxy (-OCH(CH₃)₂) Groups: Both are strong electron-donating groups through resonance, due to the lone pairs on the oxygen atoms. They also exert a weak electron-withdrawing inductive effect.

The interplay of these electronic effects will determine the shielding and deshielding of the aromatic nuclei.

Experimental Protocols

Sample Preparation

A robust and reproducible protocol for sample preparation is essential for obtaining high-quality NMR data.

Methodology:

  • Accurately weigh approximately 5-10 mg of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid.

  • Dissolve the sample in 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

G cluster_prep Sample Preparation Workflow weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL DMSO-d6 mix Vortex/Sonicate to Homogenize transfer Transfer to NMR Tube

NMR Data Acquisition

The following parameters are recommended for acquiring high-resolution ¹H and ¹³C NMR spectra.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse experiment

  • Number of Scans: 16-64 (signal-to-noise dependent)

  • Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled single-pulse experiment

  • Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2 seconds

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid in DMSO-d₆ is expected to exhibit distinct signals for the aromatic protons, the ethoxy group, the isopropoxy group, and the boronic acid protons.

Table 1: Predicted ¹H NMR Data for 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 (broad s)broad singlet2HB(OH)₂
~7.1 - 7.3singlet1HAr-H
~7.0 - 7.2singlet1HAr-H
~4.5 - 4.7septet1H-OCH(CH₃)₂
~4.0 - 4.2quartet2H-OCH₂CH₃
~1.3 - 1.4triplet3H-OCH₂CH₃
~1.2 - 1.3doublet6H-OCH(CH₃)₂

Detailed Assignments and Rationale:

  • B(OH)₂ Protons (~7.8 ppm): The protons of the boronic acid group are acidic and will exchange with residual water in the DMSO-d₆. This typically results in a broad singlet. Its chemical shift can be concentration and temperature-dependent.

  • Aromatic Protons (~7.0 - 7.3 ppm): The two aromatic protons are in different chemical environments and are expected to appear as two distinct singlets. Due to the substitution pattern, the typical ortho, meta, and para couplings are absent. The electron-donating alkoxy groups will shield these protons, shifting them upfield relative to unsubstituted benzene (7.36 ppm in CDCl₃). The precise chemical shifts will be a composite of the electronic effects of all four substituents.

  • Isopropoxy Methoxy Proton (-OCH(CH₃)₂, ~4.5 - 4.7 ppm): The methine proton of the isopropoxy group is expected to appear as a septet due to coupling with the six equivalent methyl protons.

  • Ethoxy Methylene Protons (-OCH₂CH₃, ~4.0 - 4.2 ppm): The methylene protons of the ethoxy group are expected to be a quartet due to coupling with the adjacent methyl protons.

  • Ethoxy Methyl Protons (-OCH₂CH₃, ~1.3 - 1.4 ppm): These protons will appear as a triplet, coupled to the methylene protons.

  • Isopropoxy Methyl Protons (-OCH(CH₃)₂, ~1.2 - 1.3 ppm): The six equivalent methyl protons of the isopropoxy group will be a doublet, coupled to the methine proton.

G

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~150 - 155Ar-C-O (isopropoxy)
~145 - 150Ar-C-O (ethoxy)
~135 - 140Ar-C-Cl
~120 - 125Ar-C-H
~115 - 120Ar-C-H
Not Observed or BroadAr-C-B(OH)₂
~70 - 75-OCH(CH₃)₂
~63 - 68-OCH₂CH₃
~21 - 23-OCH(CH₃)₂
~14 - 16-OCH₂CH₃

Detailed Assignments and Rationale:

  • Aromatic Carbons (δ ~115 - 155 ppm): The six aromatic carbons are in distinct chemical environments.

    • The carbons attached to the oxygen atoms of the ethoxy and isopropoxy groups will be the most downfield due to the deshielding effect of the oxygen.

    • The carbon bonded to the chlorine atom will also be downfield.

    • The two carbons bonded to hydrogen will be the most upfield of the aromatic signals.

  • Carbon Attached to Boron (Ar-C-B(OH)₂): The signal for the carbon atom directly attached to the boron is often difficult to observe. This is due to quadrupolar relaxation caused by the boron nucleus (both ¹⁰B and ¹¹B isotopes have nuclear spins greater than 1/2), which can lead to significant broadening of the carbon signal, sometimes to the point of it being indistinguishable from the baseline.[2]

  • Isopropoxy and Ethoxy Carbons: The chemical shifts for the aliphatic carbons of the ethoxy and isopropoxy groups are predicted based on typical values for these functionalities.

Conclusion

The structural elucidation of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid by ¹H and ¹³C NMR spectroscopy is a critical step in its application as a synthetic building block. By understanding the theoretical principles governing its spectral features and employing appropriate experimental protocols, researchers can confidently verify the identity and purity of this valuable reagent. The predicted spectral data and interpretations provided in this guide serve as a valuable reference for scientists working with this and structurally related phenylboronic acids, facilitating more efficient and successful research and development endeavors.

References

  • Royal Society of Chemistry. (2020). Supplementary Material. Retrieved from [Link]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

Sources

Introduction: The Analytical Imperative for Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid

Abstract: This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, a substituted arylboronic acid of interest to researchers in synthetic chemistry and drug development. We address the inherent analytical challenges of boronic acids, such as the propensity for dehydration-induced trimerization, and present a robust, validated workflow using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). This document details the rationale behind methodological choices, provides a step-by-step analytical protocol, and offers a predictive interpretation of the mass spectral data, including the characteristic isotopic signature and a proposed fragmentation pathway. The guide is intended to serve as a practical resource for scientists requiring detailed structural characterization and purity assessment of this compound and its analogues.

The Role in Modern Synthesis

Substituted arylboronic acids are foundational building blocks in contemporary organic synthesis, most renowned for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their versatility enables the construction of complex biaryl structures, which are privileged motifs in many pharmaceutical agents. The specific substitution pattern of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, featuring a halogen and two distinct alkoxy groups, offers a unique combination of steric and electronic properties, making its precise characterization critical for predictable reaction outcomes and the quality of downstream products.

Inherent Analytical Challenges: The Boroxine Equilibrium

A primary analytical hurdle for boronic acids is their tendency to undergo reversible, thermally-induced dehydration to form cyclic trimeric anhydrides known as boroxines.[2][3] This equilibrium between the monomeric acid and the trimeric boroxine can complicate analysis, leading to multiple signals in a mass spectrum and potentially inaccurate quantification if not properly managed.[3] While derivatization techniques exist to stabilize the boronic acid moiety, modern analytical approaches, particularly LC-MS, can often mitigate these issues by controlling solution-phase chemistry.[4][5]

The Power of Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for the analysis of boronic acids, offering high sensitivity, selectivity, and the ability to provide detailed structural information through fragmentation analysis.[1][6] When coupled with liquid chromatography (LC), it becomes a powerful platform for both identifying the principal compound and profiling related impurities.[5][7] Electrospray ionization (ESI) is particularly well-suited for these polar molecules, often allowing for analysis without the need for derivatization.[8][9]

Physicochemical Properties & Expected Isotopic Signature

Molecular Structure and Mass

To effectively interpret the mass spectrum, we must first establish the precise theoretical mass of the target analyte.

  • Molecular Formula: C₁₁H₁₆BClO₄

  • Monoisotopic Mass (using ¹¹B, ³⁵Cl): 258.0834 Da

  • Monoisotopic Mass (using ¹¹B, ³⁷Cl): 260.0804 Da

The analysis will be focused on the deprotonated molecule, [M-H]⁻, which is commonly observed in negative ion mode ESI for acidic compounds like boronic acids.[8]

  • [M-H]⁻ (using ¹¹B, ³⁵Cl): m/z 257.0761

  • [M-H]⁻ (using ¹¹B, ³⁷Cl): m/z 259.0732

The Chlorine Isotopic Pattern: A Definitive Marker

A key feature in the mass spectrum of this molecule will be the characteristic isotopic signature of chlorine. Natural chlorine exists as two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a distinctive "A+2" peak pattern where the signal at m/z + 2 (from the ³⁷Cl isotopologue) will have an intensity of approximately one-third that of the primary monoisotopic peak (from the ³⁵Cl isotopologue). This pattern serves as a powerful confirmation of the presence of a single chlorine atom in the detected ion.

Recommended Analytical Workflow: LC-ESI-MS/MS

Rationale for Method Selection

An LC-ESI-MS/MS workflow is recommended for its proven robustness in analyzing a wide range of boronic acids.[5] This approach offers several advantages:

  • Chromatographic Separation: LC separates the analyte from impurities and the boroxine form, ensuring that the mass spectrometer analyzes a pure compound.

  • High Sensitivity: ESI in negative ion mode is highly effective for ionizing acidic molecules, providing excellent sensitivity.[8]

  • No Derivatization Required: The proposed method avoids time-consuming derivatization steps, streamlining the analytical process.[5][9]

  • Structural Confirmation: Tandem MS (MS/MS) provides definitive structural information through controlled fragmentation of the parent ion.

Experimental Protocol

1. Sample Preparation:

  • Prepare a stock solution of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid at 1 mg/mL in methanol.
  • Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 5 mM Ammonium Acetate).

2. Liquid Chromatography (LC) Conditions:

  • Column: A standard C18 reversed-phase column (e.g., Agilent Poroshell HPH C18, 150 mm x 4.6 mm, 2.7 µm) is suitable for retaining the analyte.[8]
  • Mobile Phase A: Water with 5 mM Ammonium Acetate (to promote deprotonation for negative ESI).
  • Mobile Phase B: Acetonitrile.
  • Gradient Program:
  • 0-2 min: 5% B
  • 2-10 min: Linear ramp to 95% B
  • 10-12 min: Hold at 95% B
  • 12.1-15 min: Return to 5% B and equilibrate.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Instrument: A tandem quadrupole or ion trap mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), Negative.
  • Capillary Voltage: -3.5 kV.
  • Drying Gas (N₂): 10 L/min.
  • Gas Temperature: 325 °C.
  • Nebulizer Pressure: 35 psi.
  • Acquisition Mode:
  • MS1 (Full Scan): Scan from m/z 50 to 400 to detect the [M-H]⁻ parent ion.
  • MS2 (Tandem MS): Isolate the primary parent ion (m/z 257.1) and fragment using Collision-Induced Dissociation (CID) with nitrogen gas. Optimize collision energy (typically 10-30 eV) to generate a rich fragment spectrum.

Data Interpretation: Predicted Spectra and Fragmentation

Expected Full Scan (MS1) Spectrum

The full scan mass spectrum in negative ESI mode is expected to be relatively simple. The primary signal of interest will be the deprotonated molecular ion cluster, [M-H]⁻.

  • Base Peak: m/z 257.1, corresponding to [C₁₁H₁₅¹¹B³⁵ClO₄]⁻.

  • Isotopic Peak: m/z 259.1, corresponding to [C₁₁H₁₅¹¹B³⁷ClO₄]⁻, with an intensity of ~32% of the base peak.

The presence of a peak at m/z ~717 (the deprotonated boroxine trimer) would indicate significant trimerization, which should be minimized by the aqueous mobile phase.

Proposed Fragmentation Pathway (MS/MS)

Tandem mass spectrometry of the isolated [M-H]⁻ ion at m/z 257.1 will provide structural confirmation. The fragmentation is predicted to proceed through characteristic losses of the alkoxy substituents, which are common pathways for ethers and substituted aromatic compounds.[10][11]

The primary fragmentation events are expected to be:

  • Neutral Loss of Propene: A facile loss of the isopropoxy group via a rearrangement, resulting in the loss of propene (C₃H₆, 42.05 Da). This is a highly characteristic fragmentation for isopropyl ethers.

  • Neutral Loss of Ethene: Subsequent or alternative loss of the ethoxy group as ethene (C₂H₄, 28.03 Da).

  • Radical Loss of Isopropyl Group: Loss of the isopropyl radical (•C₃H₇, 43.06 Da).

  • Radical Loss of Ethyl Group: Loss of the ethyl radical (•C₂H₅, 29.04 Da).

Summary of Predicted Mass Data
Predicted m/z Proposed Ion Structure / Neutral Loss Ion Type
257.1[M-H]⁻Parent Ion
215.0[M-H - C₃H₆]⁻ (Loss of propene)Fragment Ion
187.0[M-H - C₃H₆ - C₂H₄]⁻ (Loss of propene and ethene)Fragment Ion
171.0[M-H - C₃H₆ - CO₂]⁻ (Loss of propene and carbon dioxide)Fragment Ion

Visualization of the Proposed Fragmentation Pathway

The logical relationship between the parent ion and its major fragments can be visualized as a fragmentation cascade.

Fragmentation_Pathway parent [M-H]⁻ m/z 257.1 frag1 Fragment Ion m/z 215.0 parent->frag1 - C₃H₆ (Propene) frag2 Fragment Ion m/z 187.0 frag1->frag2 - C₂H₄ (Ethene)

Caption: Proposed ESI(-) fragmentation pathway for 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid.

Conclusion

The mass spectrometric analysis of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid can be reliably performed using a reversed-phase LC-ESI-MS/MS method in negative ionization mode. This approach successfully circumvents the common analytical challenge of boroxine formation without requiring chemical derivatization. Key identifiers for the compound include its deprotonated molecular ion at m/z 257.1, the characteristic A+2 isotopic pattern confirming the presence of chlorine, and predictable fragmentation patterns involving the neutral loss of propene and ethene from the isopropoxy and ethoxy groups, respectively. The workflow and interpretive framework presented in this guide provide researchers with a robust system for the confident identification, structural confirmation, and purity assessment of this and structurally related boronic acids.

References

  • K. L. Oleschuk, J. R. J. Dimmock, and R. S. V. R. R. Gabbeta, "Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry," Analytical Chemistry, 2011.

  • M. J. Haas, K. F. Blom, and C. H. Schwarz, "Positive-Ion Analysis of Boropeptides by Chemical Ionization and Liquid Secondary Ionization Mass Spectrometry," Analytical Chemistry.

  • K. L. Oleschuk, J. R. J. Dimmock, and R. S. V. R. R. Gabbeta, "Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry," PMC - NIH, 2011.

  • BenchChem, "A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives," BenchChem.

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  • C. Flender et al., "Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry," PubMed, 2010.

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  • M. Kvach et al., "Application of phenylboronic acid modified hydrogel affinity chips for high-throughput mass spectrometric analysis of glycated proteins," ResearchGate.

  • S. R. Boinapally et al., "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor," SciRP.org, 2021.

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An In-depth Technical Guide on the Safe Handling of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the safety considerations and handling protocols for 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid. As a specialized arylboronic acid, this compound is integral to modern synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. Its unique substitution pattern offers chemists a valuable building block for accessing complex molecular architectures in drug discovery and materials science.[1][2] However, its utility is matched by the need for rigorous safety protocols rooted in a thorough understanding of its potential hazards.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide not just the "what" but the "why" behind safety recommendations, empowering researchers to build a culture of safety and experimental integrity. The information herein is synthesized from established chemical safety principles and data extrapolated from structurally related arylboronic acids, due to the absence of a dedicated, comprehensive SDS for this specific molecule.

Section 1: Chemical and Physical Properties

Understanding the fundamental properties of a reagent is the bedrock of its safe and effective use. The data presented below are derived from predictive models and information available for analogous compounds.

PropertyValueRationale & Implications for Handling
Molecular Formula C₁₁H₁₆BClO₄The presence of chlorine and boron influences reactivity and potential decomposition products.
Molecular Weight 258.50 g/mol This value is crucial for accurate measurement and solution preparation.
Appearance Predicted to be a white to off-white solid powder.As a powder, it poses an inhalation risk. Engineering controls and personal protective equipment (PPE) are essential to prevent aerosolization and dust formation.[3][4]
Solubility Expected to be soluble in many organic solvents (e.g., alcohols, ethers) and sparingly soluble in water.[5]Plan for reactions and cleanup accordingly. Its hygroscopic nature means it can absorb moisture from the air, potentially affecting its reactivity and weight.[3]
Storage Temperature Inert atmosphere, Room Temperature or Refrigerated.[5][6]To ensure stability and prevent degradation from atmospheric moisture and oxygen, store in a tightly sealed container under an inert gas like argon or nitrogen.[6] Refrigeration can further slow degradation.

Section 2: Hazard Identification and Risk Assessment

While specific toxicological data for 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is not extensively published, the hazards can be reliably inferred from the broader class of arylboronic acids. The primary hazards are associated with irritation and potential mutagenicity.[7][8]

GHS Classification (Inferred)

The following Globally Harmonized System (GHS) classifications are based on data from analogous compounds like 3-chlorophenylboronic acid and 5-chloro-2-ethoxyphenylboronic acid.[9][10][11]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

The causal basis for this irritancy lies in the acidic nature of the boronic acid moiety and its ability to interact with biological macromolecules. Upon contact with mucous membranes in the eyes, skin, or respiratory tract, it can cause local inflammation and discomfort.

Visual Hazard Communication

The following diagram illustrates the GHS pictograms that should be associated with this compound's labeling to ensure immediate hazard recognition.

Caption: GHS Hazard Communication for Arylboronic Acids.

Section 3: Protocols for Safe Handling and Storage

A self-validating safety protocol relies on multiple layers of protection: engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls

The primary objective is to minimize exposure by containing the powdered chemical.

  • Chemical Fume Hood: All weighing and manipulation of the solid compound must be performed inside a certified chemical fume hood to control airborne dust.[4]

  • Ventilation: Ensure adequate general ventilation in the laboratory to dilute any fugitive emissions.[12]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide a complete barrier.

  • Eye and Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4][9] A face shield should be used if there is a significant risk of splashing.

  • Hand Protection: Use nitrile or butyl rubber gloves.[12] It is critical to inspect gloves for any signs of degradation or puncture before use and to dispose of them properly after handling.[4]

  • Body Protection: A lab coat is mandatory. For larger quantities, a chemically resistant apron or suit is recommended.[4]

  • Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with P95 (US) or P1 (EU) particle filters is necessary.[4][13]

Storage and Handling Workflow

This step-by-step protocol ensures that the compound's integrity is maintained while minimizing exposure risk.

  • Procurement and Receiving: Upon receipt, inspect the container for damage. Log the compound into your chemical inventory system.

  • Storage: Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][14] The container must be kept tightly closed to prevent moisture absorption.[3]

  • Dispensing (Weighing):

    • Don personal protective equipment as specified in Section 3.2.

    • Perform the weighing operation within a chemical fume hood.

    • Use a spatula to carefully transfer the solid. Avoid creating dust clouds by handling it gently.

    • Immediately close the container tightly after dispensing.

  • Reaction Setup:

    • Add the compound to the reaction vessel within the fume hood.

    • If dissolving, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling:

    • Clean all equipment and the work area thoroughly.

    • Wash hands and any exposed skin with soap and water after removing gloves.[12][14]

Section 4: Emergency and First-Aid Procedures

Rapid and correct response during an emergency is critical. All personnel must be familiar with the location of safety showers and eyewash stations.

Emergency Response Workflow

The following diagram outlines the logical decision-making process in the event of an exposure or spill.

Emergency_Workflow cluster_Minor Minor Incident cluster_Major Major Incident Start Exposure or Spill Occurs Assess Assess Severity (Minor vs. Major) Start->Assess MinorSpill Minor Spill: 1. Alert others 2. Absorb with inert material 3. Collect in sealed container 4. Decontaminate area Assess->MinorSpill Minor Spill SkinContact Skin Contact: Wash with soap & water for 15 min. [2] Assess->SkinContact Minor Skin/Eye MajorSpill Major Spill: 1. Evacuate area 2. Call emergency response 3. Isolate the area Assess->MajorSpill Major Spill/Exposure SeekMedical Seek Immediate Medical Attention [11] SkinContact->SeekMedical If irritation persists EyeContact Eye Contact: Rinse with water for 15 min. [2] EyeContact->SeekMedical If irritation persists Inhalation Inhalation: Move to fresh air. [5] Inhalation->SeekMedical If breathing is difficult Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. [1] Ingestion->SeekMedical

Caption: Logical workflow for emergency response procedures.

Detailed First-Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] If skin irritation persists, consult a physician.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward.[6] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Section 5: Disposal Considerations

Chemical waste must be managed responsibly to prevent environmental contamination.

  • Waste Classification: This material and its container must be disposed of as hazardous waste.

  • Disposal Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14] Do not allow the product to enter drains.[4] Contaminated packaging should be treated as the product itself.

References

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An In-depth Technical Guide to 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid: Structure, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct experimental data for 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is not extensively available in public literature. This guide provides a comprehensive analysis based on established principles of organic chemistry and data from closely related structural analogs. The content herein is intended for an audience of researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Polysubstituted Phenylboronic Acids

In the landscape of modern medicinal chemistry, phenylboronic acids are indispensable building blocks. Their utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, has revolutionized the synthesis of complex organic molecules, including a vast number of pharmaceuticals.[1][2] The strategic placement of various substituents on the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly influence its biological activity and pharmacokinetic profile. This guide focuses on a specific, polysubstituted phenylboronic acid, 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, to illustrate the nuanced interplay of its structural features and its potential as a valuable intermediate in drug discovery.

Chemical Structure and Stereochemistry

The proposed chemical structure of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is presented below. The molecule features a benzene ring substituted with a boronic acid group [-B(OH)₂], a chloro group, an ethoxy group, and an isopropoxy group at positions 1, 3, 5, and 4, respectively.

Structural Features and Their Implications:

  • Phenylboronic Acid Moiety: This functional group is the cornerstone of the molecule's utility. The boron atom is sp² hybridized, resulting in a trigonal planar geometry around the boron, and possesses a vacant p-orbital, which imparts mild Lewis acidity.[3] This acidity is crucial for its reactivity and its ability to interact with biological targets. The boronic acid group is the key participant in Suzuki-Miyaura coupling reactions, enabling the formation of new carbon-carbon bonds.[4]

  • Chloro Group: As an electron-withdrawing group, the chlorine atom at the 3-position influences the electronic density of the phenyl ring and the acidity of the boronic acid. Its presence can also provide a site for further functionalization or modulate the molecule's interaction with protein targets through halogen bonding.

  • Ethoxy and Isopropoxy Groups: These alkoxy groups are electron-donating through resonance and can influence the reactivity of the phenyl ring. Their steric bulk also plays a significant role in dictating the molecule's conformation and how it fits into the active site of a biological target. The combination of a moderately bulky ethoxy group and a more sterically demanding isopropoxy group creates a unique steric environment around the boronic acid.

Stereochemistry:

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. However, the rotation around the C-B bond is a key conformational feature. While there is a relatively low barrier to rotation, the presence of bulky ortho-substituents in other phenylboronic acids has been shown to influence the preferred conformation.[5] In this case, the isopropoxy group at the 4-position and the chloro group at the 3-position will influence the rotational orientation of the boronic acid group, which could be a factor in its reactivity and binding affinity. The molecule is generally planar, with the boronic acid group potentially exhibiting some minor out-of-plane deviation.[6]

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, extrapolated from data on similar compounds such as 3-Chloro-4-ethoxy-5-methoxyphenylboronic acid[7] and (3-Chloro-5-methoxyphenyl)boronic acid.[8]

PropertyPredicted Value
Molecular Formula C₁₁H₁₆BClO₄
Molecular Weight 258.50 g/mol
Appearance White to off-white solid
Solubility Soluble in polar organic solvents like methanol, ethanol, and DMSO; sparingly soluble in water.
Melting Point Expected to be in the range of 180-220 °C
pKa Estimated to be around 8.5 - 9.0

Proposed Synthesis Pathway

A plausible synthetic route to 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid would likely involve the borylation of a corresponding aryl halide. A common and effective method is the reaction of an organometallic intermediate, such as an aryl lithium or Grignard reagent, with a trialkyl borate, followed by acidic hydrolysis.[3][9]

A Potential Synthetic Protocol:

  • Preparation of the Aryl Halide Precursor: The synthesis would commence with a suitably substituted benzene derivative, for instance, 1-bromo-5-chloro-3-ethoxy-4-isopropoxybenzene. This precursor would need to be synthesized through a multi-step process, likely involving electrophilic aromatic substitution reactions to introduce the various substituents onto the benzene ring.

  • Formation of the Organometallic Intermediate: The aryl bromide would be reacted with an organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) to generate the corresponding aryllithium species via lithium-halogen exchange.

  • Borylation: The freshly prepared aryllithium is then treated with a trialkyl borate, typically trimethyl borate or triisopropyl borate, at low temperature. The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the borate ester.

  • Hydrolysis: The resulting boronate ester is hydrolyzed by the addition of an aqueous acid (e.g., HCl) to yield the final product, 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid.

Below is a conceptual workflow for the proposed synthesis.

G A 1-Bromo-5-chloro-3-ethoxy-4-isopropoxybenzene B n-BuLi, THF, -78 °C A->B Lithium-Halogen Exchange C Aryllithium Intermediate B->C D B(OR)₃ C->D Borylation E Boronate Ester D->E F H₃O⁺ E->F Hydrolysis G 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid F->G

Caption: Proposed synthesis of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid.

Structural Elucidation and Characterization

The identity and purity of the synthesized 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), and the isopropoxy group (a doublet and a septet). The hydroxyl protons of the boronic acid group may appear as a broad singlet.

    • ¹³C NMR: Would reveal the expected number of carbon signals for the aromatic ring and the alkoxy substituents.

    • ¹¹B NMR: Would show a characteristic signal for the boron atom, providing definitive evidence for the presence of the boronic acid functionality.

  • Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

  • Infrared (IR) Spectroscopy: Would display characteristic absorption bands for the O-H stretching of the boronic acid group (a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkages.

Applications in Drug Development

The primary application of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid in drug development lies in its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[10][11] This palladium-catalyzed reaction allows for the efficient formation of a C-C bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate.

The Suzuki-Miyaura Coupling Workflow:

This reaction is fundamental in constructing the complex molecular scaffolds of many modern drugs. The polysubstituted phenyl moiety provided by 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid can be incorporated into a larger molecule to explore structure-activity relationships (SAR). The specific combination of chloro, ethoxy, and isopropoxy groups offers a unique electronic and steric profile that can be leveraged to optimize a drug candidate's potency, selectivity, and pharmacokinetic properties.

G cluster_reactants Reactants A 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid C Pd Catalyst & Base A->C B Aryl/Vinyl Halide (R-X) B->C D Coupled Product (R-Ar) C->D C-C Bond Formation

Caption: Role in a generic Suzuki-Miyaura cross-coupling reaction.

The boronic acid functional group itself has also been recognized as a pharmacophore in its own right. Boron-containing drugs, such as the proteasome inhibitor bortezomib (Velcade®), have demonstrated significant therapeutic success.[12][13] The ability of the boronic acid to form reversible covalent bonds with active site serine or threonine residues in enzymes makes it an attractive motif for designing potent and selective enzyme inhibitors.[1][14]

Conclusion

While 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid may not be a commercially available compound with extensive documentation, its structure represents a valuable combination of functionalities for medicinal chemistry research. Based on the well-established chemistry of its structural analogs, it can be confidently predicted to be a stable, versatile building block for the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura coupling reactions, coupled with the unique electronic and steric properties imparted by its substituents, makes it and similar polysubstituted phenylboronic acids highly valuable tools for drug discovery and development professionals. The principles outlined in this guide provide a solid foundation for understanding and utilizing this important class of compounds.

References

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solubility profile of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic Acid in Organic Solvents

Abstract

Introduction: The Significance of Solubility in Arylboronic Acid Chemistry

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is a substituted arylboronic acid, a class of compounds of immense importance in modern organic synthesis, particularly as key reagents in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] The substituents on the phenyl ring—chloro, ethoxy, and isopropoxy groups—modulate the electronic properties and steric profile of the molecule, making it a potentially valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

The solubility of a boronic acid in organic solvents is a critical parameter that dictates its utility. It directly influences:

  • Reaction Kinetics: The efficiency and rate of a reaction often depend on the concentration of the dissolved reagents.[1]

  • Purification: Crystallization, a common method for purifying boronic acids, is entirely dependent on differential solubility in various solvent systems.

  • Formulation: For applications in drug development, understanding solubility is fundamental for creating stable and bioavailable formulations.

  • Process Safety and Scalability: Consistent solubility data is essential for developing robust and reproducible chemical processes on a larger scale.

This guide provides the theoretical and practical tools necessary to establish a comprehensive solubility profile for 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid.

Foundational Principles of Arylboronic Acid Solubility

The dissolution of a solid in a liquid is governed by thermodynamic principles, where the free energy of the system is minimized. For arylboronic acids, several key factors come into play:

  • Solvent Polarity: Generally, the solubility of arylboronic acids correlates positively with the polarity of the solvent.[1] Ethers and ketones, for instance, are often good solvents for these compounds.[1][2] In contrast, non-polar hydrocarbon solvents typically exhibit very low solubility for boronic acids.[1]

  • Substituent Effects: The nature and position of substituents on the aryl ring significantly impact solubility.[3] The chloro, ethoxy, and isopropoxy groups on the target molecule are expected to influence its solubility in comparison to unsubstituted phenylboronic acid, likely increasing its affinity for a range of organic solvents.

  • Anhydride Formation (Boroxines): A significant challenge in studying boronic acid solubility is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[3][4] This equilibrium between the acid and its anhydride is dependent on the solvent and temperature, which can complicate the acquisition of reproducible solubility data.[1][3]

  • Intermolecular Forces: The presence of hydroxyl groups on the boronic acid moiety allows for hydrogen bonding, which plays a crucial role in the dissolution process.

Experimental Protocol for Solubility Determination: The Dynamic Method

A reliable and widely accepted technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[5][6] This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Rationale for the Dynamic Method

The dynamic method is advantageous because it relies on detecting the precise temperature of dissolution for a sample of known composition. By repeating this process for various compositions, a complete solubility curve (temperature vs. mole fraction) can be constructed. This approach is often more efficient than traditional isothermal methods.

Materials and Equipment
  • 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid (high purity)

  • Organic solvents of interest (analytical grade)

  • Jacketed glass vessel

  • Analytical balance (precision of ±0.1 mg)

  • Magnetic stirrer and stir bar

  • Calibrated temperature probe (e.g., Pt100)

  • Programmable heating/cooling circulator

  • Luminance probe or other turbidity sensor to instrumentally detect the point of complete dissolution.[1][6]

Step-by-Step Experimental Procedure
  • Sample Preparation: Accurately weigh a specific amount of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid and the chosen organic solvent into the jacketed glass vessel. The exact composition of this biphasic mixture must be known.[6]

  • Heating and Stirring: Vigorously stir the mixture to ensure homogeneity. Begin heating the vessel at a slow, constant rate (e.g., 0.1–0.3 K/min) using the programmable circulator. This slow heating rate is crucial to maintain thermal equilibrium.[6]

  • Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done visually, but for higher accuracy and reproducibility, an instrumental method using a luminance probe is recommended. The probe measures the intensity of light passing through the solution.[1][5]

  • Equilibrium Point Determination: The equilibrium solubility temperature is the point at which the last solid particles dissolve, resulting in a clear solution. This is marked by a sharp increase in the measured light intensity from the luminance probe.[5] Record this temperature precisely.

  • Data Collection: Repeat steps 1-4 for a range of different compositions of the boronic acid and the solvent. This will generate a series of data points, each representing the dissolution temperature for a known mole fraction.[6]

  • Constructing the Solubility Curve: Plot the recorded dissolution temperatures against the corresponding mole fractions of the boronic acid to construct the solubility curve.

Visualizing the Workflow

The following diagram outlines the key stages of the dynamic method for determining solubility.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis weigh_solute Weigh Solute Precisely (Boronic Acid) combine Combine in Jacketed Vessel weigh_solute->combine weigh_solvent Weigh Solvent Precisely weigh_solvent->combine heat_stir Heat at a Slow, Constant Rate while Stirring Vigorously combine->heat_stir monitor Monitor Turbidity (Luminance Probe) heat_stir->monitor record_temp Record Temperature at Complete Dissolution monitor->record_temp repeat_exp Repeat for Different Compositions record_temp->repeat_exp plot_curve Construct Solubility Curve (Temp vs. Composition) repeat_exp->plot_curve caption Workflow for Dynamic Solubility Determination

Caption: Workflow for determining boronic acid solubility.

Data Presentation and Predictive Analysis

Quantitative Data Summary

While specific data for 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is unavailable, the results from the dynamic method should be tabulated for clarity. The following table serves as a template for presenting the experimentally determined solubility data.

Organic SolventTemperature (°C)Solubility ( g/100g solvent)Solubility (Mole Fraction, x)
Methanol25Experimental ValueExperimental Value
Acetone25Experimental ValueExperimental Value
Chloroform25Experimental ValueExperimental Value
Dipropyl Ether25Experimental ValueExperimental Value
Toluene25Experimental ValueExperimental Value
Methylcyclohexane25Experimental ValueExperimental Value
Predictive Insights from Structurally Related Compounds

To form a hypothesis about the solubility of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, we can examine data for other arylboronic acids.[5] Phenylboronic acid, for example, demonstrates high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][2] The introduction of an isobutoxy group to the phenylboronic acid ring generally increases its solubility in most organic solvents, with the exception of dipropyl ether.[3]

Based on these trends, it is reasonable to predict that 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid will exhibit the following qualitative solubility profile:

Solvent ClassPredicted SolubilityRationale
Alcohols (e.g., Methanol)HighPolar protic nature facilitates hydrogen bonding.
Ketones (e.g., Acetone)HighPolar aprotic nature and ability to accept hydrogen bonds.[1][2]
Ethers (e.g., Dipropyl Ether, THF)HighGood hydrogen bond acceptors.[1][2]
Halogenated (e.g., Chloroform)Moderate to HighThe chloro-substituent on the ring may enhance affinity.[1]
Aromatic Hydrocarbons (e.g., Toluene)Low to ModerateIncreased organic character from substituents may improve solubility over phenylboronic acid.
Aliphatic Hydrocarbons (e.g., Methylcyclohexane)Very LowNon-polar nature is incompatible with the polar boronic acid group.[1][2]

Safety and Handling of Arylboronic Acids

As with any chemical reagent, proper safety protocols must be followed when handling 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[7]

  • Handling: Avoid contact with skin and eyes.[8] In case of contact, rinse immediately and thoroughly with water.[7] Avoid creating dust.

  • Storage: Store in a tightly closed container in a cool, dry place, often under an inert atmosphere as some boronic acids can be sensitive to air.[7]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[9]

It is imperative to consult the specific Safety Data Sheet (SDS) for 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid before commencing any experimental work.

Conclusion

This technical guide provides a robust framework for characterizing the solubility profile of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid. By employing the detailed dynamic method, researchers can generate high-quality, reproducible data essential for optimizing synthetic reactions, developing purification strategies, and enabling further research. The predictive insights based on analogous compounds offer a valuable starting point for solvent selection. A thorough understanding of this compound's solubility is a cornerstone for unlocking its full potential in chemical and pharmaceutical applications.

References

  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available from: [Link]

  • MacLachlan, M. J., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 25(7), 1734–1740. Available from: [Link]

  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available from: [Link]

  • ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid... Available from: [Link]

  • Adamczyk-Woźniak, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4569–4576. Available from: [Link]

  • PubChem. 3-Chloro-4-ethoxy-5-methoxyphenylboronic acid. National Center for Biotechnology Information. Available from: [Link]

  • Wang, B., et al. (2024). Solvent Effects in Boronic Acid-Diol Binding. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Thermodynamics of aqueous solutions of boric acid. Available from: [Link]

  • Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. American Chemical Society. Available from: [Link]

  • Heydari, Z. (2018). The Study of dissolution Boric acid in different temperature conditions, the DFT method. INTERNATIONAL JOURNAL OF NEW CHEMISTRY, 5(4), 140-147. Available from: [Link]

  • ChemBK. (2024). Boronic acid, B-(3-chloro-4-ethoxyphenyl)-. Available from: [Link]

  • Cañada College. (n.d.). Thermodynamics of Borax Dissolution. Available from: [Link]

  • Studylib. (n.d.). Borax Dissolution: Thermodynamics Lab Experiment. Available from: [Link]

  • Iovine, P. M., et al. (2012). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Organic Chemistry, 77(1), 414-423. Available from: [Link]

  • PubChem. (3-Chloro-5-ethoxy-4-isopropoxyphenyl)methanol. National Center for Biotechnology Information. Available from: [Link]

  • Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134. Available from: [Link]

  • da Silva, J. C. G., et al. (2022). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 27(1), 22. Available from: [Link]

  • Addo, J. K., et al. (2021). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 26(11), 3328. Available from: [Link]

  • BoronPharm. 3-Chloro-4-ethoxy-5-fluorophenylboronic acid. Available from: [Link]

  • Kertes, A. S. (Ed.). (1979). Solubility Data Series. Pergamon Press. Available from: [Link]

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The Emergence of a Key Building Block: A Technical Guide to the Synthesis of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount to the development of novel molecular entities with tailored properties. Among the vast arsenal of synthetic intermediates, substituted phenylboronic acids have emerged as indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide delves into the synthesis of a highly functionalized example, 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, a compound poised for significant contributions in drug discovery and advanced materials research. While a singular, seminal publication detailing its initial discovery is not readily apparent in the public domain, its synthesis can be confidently approached through well-established and robust methodologies in organometallic chemistry. This document serves as a comprehensive technical guide, offering a plausible and detailed synthetic pathway, grounded in established chemical principles, for researchers and scientists in the field.

Introduction: The Strategic Importance of Polysubstituted Phenylboronic Acids

The unique substitution pattern of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, featuring a chlorine atom and two distinct alkoxy groups, offers a trifecta of modulation points for molecular design. The boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, enabling its facile incorporation into larger, more complex molecular architectures.[1] The chloro, ethoxy, and isopropoxy substituents provide fine-tuning of steric and electronic properties, which are critical for optimizing biological activity, selectivity, and physicochemical characteristics of the final compounds. The applications for such meticulously designed building blocks are vast, ranging from the synthesis of targeted therapeutics to the creation of novel organic electronic materials.[1][2]

A Proposed Synthetic Pathway: A Retro-Synthetic Approach

The synthesis of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid can be logically approached through the formation of an organometallic intermediate from a corresponding aryl halide, followed by quenching with a borate ester and subsequent hydrolysis. This is a classic and widely adopted strategy for the preparation of arylboronic acids.[2][3][4]

The proposed retrosynthesis, illustrated below, commences with the disconnection of the carbon-boron bond, leading back to a suitable aryl halide precursor.

Retrosynthesis Target 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid Grignard Aryl Grignard Reagent Target->Grignard Hydrolysis Precursor 1-Bromo-3-chloro-5-ethoxy-4-isopropoxybenzene Grignard->Precursor Mg insertion

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, starting from the hypothetical precursor, 1-Bromo-3-chloro-5-ethoxy-4-isopropoxybenzene. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Synthesis of the Grignard Reagent

The initial and critical step is the formation of the aryl Grignard reagent. This is achieved through the reaction of the aryl bromide with magnesium metal. The choice of an ethereal solvent like tetrahydrofuran (THF) is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent as it forms.

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, place a solution of 1-Bromo-3-chloro-5-ethoxy-4-isopropoxybenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate the reaction, as evidenced by the disappearance of the iodine color and the formation of a cloudy solution.

  • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Borylation and Hydrolysis

The newly formed Grignard reagent is a potent nucleophile and is subsequently reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate.[3][5] The reaction is performed at low temperatures to control the exothermicity and prevent side reactions. Subsequent acidic hydrolysis liberates the desired boronic acid.

Protocol:

  • Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF.

  • Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -60 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Acidify the mixture to a pH of approximately 2-3 with 2 M hydrochloric acid.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to afford the final product as a crystalline solid.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Physical State
3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acidC₁₁H₁₆BClO₄274.50White to off-white solid

Synthetic Workflow Diagram

The overall synthetic workflow is depicted in the following diagram:

Workflow Start 1-Bromo-3-chloro-5-ethoxy-4-isopropoxybenzene Grignard_Formation Grignard Formation (Mg, THF) Start->Grignard_Formation Borylation Borylation (Triisopropyl borate, -78 °C) Grignard_Formation->Borylation Hydrolysis Acidic Hydrolysis (HCl) Borylation->Hydrolysis Purification Purification (Recrystallization) Hydrolysis->Purification Product 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid Purification->Product

Caption: Synthetic workflow for the target boronic acid.

Conclusion

The synthesis of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, while not explicitly detailed in a single discovery paper, is readily achievable through established and reliable synthetic methodologies. The protocol outlined in this guide provides a robust framework for its preparation, empowering researchers to access this valuable building block for their endeavors in drug discovery and materials science. The strategic placement of its functional groups ensures its continued relevance in the creation of novel and impactful molecules.

References

  • Process for preparing substituted phenyl boronic acids. EP1046640A2.
  • Jiang, H. M. (2008). Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. Globe Thesis. [Link]

  • Process for the preparation of substituted phenylboronic acids. US6576789B1.
  • Phenylboronic acid – preparation and application. (2024). Georganics. [Link]

  • Reagents and conditions: (a) variously substituted phenylboronic acid,... - ResearchGate. [Link]

  • 3-Chloro-4-ethoxy-5-methoxyphenylboronic acid | C9H12BClO4 | CID 56776605 - PubChem. [Link]

  • (3-Chloro-5-ethoxyphenyl)boronic acid | 1256345-73-9 | BoronPharm. [Link]

  • The Chemistry and Applications of (3-Chloro-5-cyanophenyl)boronic Acid. [Link]

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Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is particularly prevalent in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in bioactive molecules.[3] This document provides a detailed protocol and technical guide for the Suzuki-Miyaura coupling of a challenging, sterically hindered, and electron-rich substrate: 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid .

The unique substitution pattern of this boronic acid—featuring a bulky isopropoxy group, an electron-donating ethoxy group, and an ortho-chloro substituent—presents specific challenges that necessitate a carefully optimized protocol. This guide explains the rationale behind the selection of catalysts, ligands, bases, and solvents to overcome these hurdles, ensuring a high-yielding and reproducible reaction for researchers in drug development and organic synthesis.

Reagent Profile: Understanding the Substrate

The reactivity of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid in a Suzuki coupling is dictated by a combination of steric and electronic factors:

  • Steric Hindrance: The isopropoxy group at the C4 position and the chloro group at the C3 position create significant steric bulk around the boronic acid moiety. This bulk can impede the crucial transmetalation step of the catalytic cycle.[4]

  • Electronic Effects: The alkoxy groups (ethoxy and isopropoxy) are strongly electron-donating, which increases the electron density of the aromatic ring. While this can facilitate the transmetalation step, it can make the corresponding aryl halide less reactive toward oxidative addition if the coupling partners were reversed.[5][6]

  • Stability: Like many boronic acids, this reagent is susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by water or other protic sources, especially under harsh basic conditions or prolonged heating.[7] Using freshly acquired reagent and carefully controlled conditions is paramount. For enhanced stability in complex syntheses, conversion to a boronate ester (e.g., a pinacol ester) can be considered.[5]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A successful protocol is built upon a solid understanding of the reaction mechanism. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[8][9][10] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar¹-X), forming a Pd(II) intermediate. The reactivity order for the halide is generally I > Br > OTf >> Cl.[11] Couplings involving aryl chlorides often require highly active catalyst systems.[12]

  • Transmetalation: The organoboronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar²) to the Pd(II) complex, displacing the halide. This is often the rate-limiting step, especially with hindered substrates.[13]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the palladium, forming the new C-C bond of the biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

// Nodes for the cycle Pd0 [label="LPd(0)\n(Active Catalyst)", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=none, fontcolor="#5F6368"]; PdII_Halide [label="L₂Pd(II)(Ar¹)X", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=none, fontcolor="#5F6368"]; PdII_Diaryl [label="L₂Pd(II)(Ar¹)(Ar²)", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=none, fontcolor="#5F6368"];

// Invisible nodes for positioning inputs/outputs Ar1X_in [label="Ar¹-X\n(Aryl Halide)", shape=none, fontcolor="#34A853"]; Ar2B_in [label="Ar²-B(OH)₂ + Base\n[Ar²-B(OH)₃]⁻", shape=none, fontcolor="#EA4335"]; Product_out [label="Ar¹-Ar²\n(Product)", shape=none, fontcolor="#4285F4"];

// Edges for the cycle Pd0 -> PdII_Halide [label=" ", color="#34A853"]; PdII_Halide -> PdII_Diaryl [label=" ", color="#EA4335"]; PdII_Diaryl -> Pd0 [label=" ", color="#4285F4"];

// Edges for inputs/outputs Ar1X_in -> OxAdd [style=invis]; Ar2B_in -> Transmetalation [style=invis]; RedElim -> Product_out [style=invis];

// Positioning labels on the cycle arrows Pd0 -> OxAdd [style=invis, dir=none]; OxAdd -> PdII_Halide [style=invis, dir=none]; PdII_Halide -> Transmetalation [style=invis, dir=none]; Transmetalation -> PdII_Diaryl [style=invis, dir=none]; PdII_Diaryl -> RedElim [style=invis, dir=none]; RedElim -> Pd0 [style=invis, dir=none]; } END_DOT Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Protocol Design and Rationale

To address the challenges posed by 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, we recommend a catalyst system known for its high activity with sterically hindered and electron-rich substrates.

  • Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may provide low yields. Modern catalyst systems employing bulky, electron-rich biaryl monophosphine ligands are superior for this transformation.[11][14] Ligands developed by the Buchwald group, such as XPhos or SPhos , are highly effective.[3] To ensure efficient generation of the active Pd(0) species and for operational simplicity, we recommend using a pre-formed palladacycle precatalyst, such as XPhos Pd G3 .[3][15] These precatalysts are air-stable and generate the highly active LPd(0) species under mild conditions, minimizing boronic acid decomposition.[16]

  • Base Selection: While aqueous bases like K₂CO₃ are common, a stronger, moderately nucleophilic base is often required for challenging couplings.[6] Potassium phosphate (K₃PO₄) is an excellent choice, as it is effective in promoting transmetalation without causing significant hydrolysis of sensitive functional groups or the boronic acid itself.[3]

  • Solvent System: A polar aprotic solvent that can solubilize all components and tolerate heating is ideal. A mixture of 1,4-dioxane and water provides a good balance of polarity and boiling point.[17] It is absolutely critical that the solvents are thoroughly degassed before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to the formation of inactive palladium black.[7]

Detailed Experimental Protocol

This protocol describes a general procedure for coupling 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid with a generic aryl bromide (Ar-Br). Molar equivalents and reaction times may require optimization for specific substrates.

Table 1: Reagents and Stoichiometry

ReagentMolar Equiv.Purpose
Aryl Bromide (Ar-Br)1.0Electrophilic coupling partner
3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid1.2 - 1.5Nucleophilic coupling partner
XPhos Pd G3 Precatalyst0.01 - 0.02Catalyst source (1-2 mol %)
Potassium Phosphate (K₃PO₄)2.0 - 3.0Base for boronate activation
1,4-Dioxane / Water (e.g., 4:1 v/v)-Solvent System
Step-by-Step Procedure:
  • Glassware Preparation: Ensure all glassware (e.g., a two-neck round-bottom flask) is oven-dried or flame-dried and cooled under a stream of inert gas (Argon or Nitrogen). Equip the flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition:

    • To the reaction flask, add the aryl bromide (1.0 eq), 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid (1.3 eq), potassium phosphate (2.5 eq), and the XPhos Pd G3 precatalyst (0.02 eq).

    • Scientist's Note: Adding reagents as solids in this order minimizes exposure of the catalyst to air and moisture.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Prepare the degassed solvent mixture (e.g., 4:1 dioxane/water) by bubbling argon through it for at least 30 minutes.

    • Using a syringe, add the degassed solvent to the flask containing the solids. The total solvent volume should provide a concentration of the aryl bromide between 0.1 M and 0.5 M.

  • Reaction Execution:

    • Place the flask in a pre-heated oil bath set to 80-100 °C.

    • Stir the reaction mixture vigorously. Efficient mixing is crucial, especially for heterogeneous mixtures.[6]

    • Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 24 hours.

  • Workup and Extraction:

    • Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_analysis Final Steps A 1. Prepare Dry Glassware (Flask, Condenser) B 2. Add Solid Reagents (Ar-Br, Boronic Acid, Base, Catalyst) A->B C 3. Establish Inert Atmosphere (Evacuate/Backfill with Argon) B->C D 4. Add Degassed Solvent C->D E 5. Heat and Stir Vigorously (80-100 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool and Quench F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry and Concentrate H->I J 10. Purify via Chromatography I->J K 11. Characterize Product (NMR, MS) J->K

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Poor quality boronic acid.4. Reaction temperature too low.1. Use a precatalyst; ensure all reagents and solvents are handled under inert gas.[7]2. Degas solvents thoroughly before use.3. Use fresh, high-purity boronic acid.4. Increase temperature in 10 °C increments.
Protodeboronation 1. Boronic acid instability.2. Presence of excess water or protic sources.3. Reaction time too long or temperature too high.1. Use a slight excess (1.2-1.3 eq) of boronic acid.2. Consider using anhydrous conditions with a base like K₃PO₄ or CsF.[18]3. Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Use of a Pd(II) source without a reducing agent.3. Certain ligand/base combinations.1. Ensure the reaction is rigorously degassed and maintained under an inert atmosphere.[9]2. Use a Pd(0) source or a precatalyst that reliably generates Pd(0).3. Screen alternative bases or ligands; bulky ligands often suppress homocoupling.[6]
Formation of Palladium Black Catalyst decomposition due to oxygen or impurities.This indicates a failed reaction. Repeat the procedure with more rigorous exclusion of air and moisture, and ensure solvent purity.[7]

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction - News-Medical.Net. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. [Link]

  • Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters | Organic Letters - ACS Publications. (2026, January 15). [Link]

  • Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a... - ResearchGate. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (2016, August 1). [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. [Link]

  • Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019, June 5). [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23). [Link]

Sources

reaction conditions for 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic Acid

Introduction: Navigating the Complexities of a Highly Substituted Arylboronic Acid

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the realm of pharmaceutical and materials science. Its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance has made it an indispensable tool. This guide focuses on a specific, yet increasingly relevant building block: 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid . This molecule presents a unique set of challenges and opportunities due to its distinct electronic and steric profile. The presence of a chloro-substituent, along with two bulky alkoxy groups, necessitates a carefully considered approach to catalyst selection, reaction optimization, and troubleshooting.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing not only a detailed experimental protocol but also a deep dive into the mechanistic rationale behind the procedural choices. Our aim is to equip the reader with the expertise to successfully employ this versatile building block in their synthetic endeavors.

Mechanistic Considerations and Strategic Choices

The efficacy of a Suzuki-Miyaura coupling is contingent on the smooth execution of three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The specific structure of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid directly influences each of these stages.

  • Oxidative Addition: This initial step, involving the insertion of the palladium catalyst into the carbon-halogen bond of the coupling partner (an aryl halide or triflate), is largely unaffected by the boronic acid's structure. However, the choice of the coupling partner (e.g., aryl chloride vs. bromide) will dictate the required catalyst activity.

  • Transmetalation: This is arguably the most critical step for our substrate. The boronic acid, activated by a base, transfers its organic group to the palladium center. The electron-donating nature of the ethoxy and isopropoxy groups can enhance the nucleophilicity of the aryl group, which can be beneficial. However, the significant steric hindrance imposed by these groups, particularly the ortho-isopropoxy group, can impede the approach of the boronic acid to the palladium complex. This steric challenge is the primary hurdle to overcome.

  • Reductive Elimination: This final step, which forms the desired biaryl product and regenerates the active catalyst, is typically facile.

To address the steric hindrance, the selection of a bulky, electron-rich phosphine ligand is paramount. These ligands promote the formation of a monoligated, coordinatively unsaturated palladium species, which is more accessible to the sterically demanding boronic acid.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar¹-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar¹-Pd(II)L₂-Ar² Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product Substrate1 Ar¹-X Substrate1->OxAdd Substrate2 Ar²-B(OR)₂ Substrate2->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents Add Aryl Bromide, Boronic Acid, Base Setup->Reagents Catalyst Prepare & Add Catalyst Solution Reagents->Catalyst Solvent Add Toluene/H₂O Catalyst->Solvent Execution 2. Reaction Execution Solvent->Execution Heating Heat to 100 °C with Vigorous Stirring Execution->Heating Monitoring 3. Monitor Progress (TLC or LC-MS) Heating->Monitoring Workup 4. Workup Monitoring->Workup Quench Cool & Dilute with EtOAc and H₂O Workup->Quench Extract Separate & Extract Aqueous Layer Quench->Extract Dry Dry & Concentrate Organic Layer Extract->Dry Purification 5. Purification (Column Chromatography) Dry->Purification

Application Notes and Protocols for 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Phenylboronic Acids

In the landscape of modern drug discovery, the strategic assembly of complex molecular architectures is paramount. Phenylboronic acids, and their derivatives, have become indispensable tools for medicinal chemists, primarily for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] These compounds serve as versatile building blocks, enabling the efficient formation of carbon-carbon bonds to create biaryl and heteroaryl structures, which are common motifs in numerous approved drugs.[1][3]

While direct literature on the specific applications of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is not extensively published, its structural features allow us to infer its significant potential as a highly valuable reagent. This guide provides a detailed analysis of its predicted applications, the scientific rationale for its use, and robust protocols for its implementation in a research setting. The unique substitution pattern—a chlorine atom, an ethoxy group, and a bulky isopropoxy group—offers a sophisticated tool for modulating the physicochemical and pharmacological properties of drug candidates.

Structural Analysis and Rationale for Use

The utility of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid in medicinal chemistry stems from the specific combination of its functional groups, which can be leveraged to fine-tune Structure-Activity Relationships (SAR).

  • The Boronic Acid Moiety (-B(OH)₂): This is the key functional group, serving as the organoboron partner in Suzuki-Miyaura cross-coupling reactions.[4] Its stability, low toxicity, and versatile reactivity under mild conditions make it ideal for use in complex synthetic routes.[5]

  • The Polysubstituted Phenyl Ring: The core value of this reagent lies in its unique substitution pattern. Introducing this specific ring into a lead compound allows researchers to probe a distinct region of chemical space.

    • Lipophilicity and Permeability: The ethoxy and isopropoxy groups are lipophilic and can significantly enhance a compound's ability to cross cellular membranes, potentially improving oral bioavailability.

    • Metabolic Stability: The substitution pattern, particularly the bulky isopropoxy group, can sterically hinder metabolically labile positions on the ring, protecting the compound from enzymatic degradation by cytochrome P450 enzymes.[1]

    • Fine-Tuning Potency and Selectivity: The electronic properties of the substituents (electron-donating alkoxy groups and the weakly deactivating chloro group) alter the electronic nature of the phenyl ring. This modulation can influence how a drug candidate binds to its biological target, allowing for the optimization of potency and selectivity.

    • Vector for Further Functionalization: The chlorine atom provides a handle for subsequent chemical modifications, should further diversification of the scaffold be required.

Primary Application: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

The principal application of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is as a building block for creating complex biaryl structures. Such motifs are central to the design of numerous classes of therapeutic agents, including protein kinase inhibitors, which are a cornerstone of modern oncology and immunology drug development.[6][7][8][9]

Application Note: Use in Kinase Inhibitor Development

Many kinase inhibitors feature a heterocyclic core (e.g., pyrimidine, pyrazole, pyrrole) linked to a substituted aryl group. This aryl moiety often binds in a hydrophobic pocket of the kinase active site. By using 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, a medicinal chemist can synthesize novel analogues of a kinase inhibitor to:

  • Enhance Potency: The specific steric and electronic profile of the ring may lead to more favorable interactions within the target's binding site.

  • Improve Selectivity: Modifying the substitution pattern can disfavor binding to off-target kinases, reducing potential side effects.

  • Optimize Pharmacokinetic (PK) Properties: The lipophilic alkoxy groups can be used to tune the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

The diagram below illustrates the general catalytic cycle for this key reaction.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Intermediate R¹-Pd(II)L₂-R² Transmetal->PdII_Intermediate Boronate [R²-B(OH)₃]⁻ Boronate->Transmetal RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 Regeneration of Catalyst Product R¹-R² RedElim->Product ArX R¹-X (Aryl Halide) ArX->OxAdd BoronicAcid R²-B(OH)₂ (Boronic Acid) BoronicAcid->Boronate + Base

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, general method for the coupling of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid with a generic heteroaryl bromide (a common partner in medicinal chemistry).

Objective:

To synthesize a biaryl product by coupling 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid with a model heteroaryl bromide.

Materials and Reagents:
ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equivalents
Heteroaryl Bromide (e.g., 2-bromo-pyridine)158.001581.01.0
3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid258.503101.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.5657.80.050.05
Sodium Carbonate (Na₂CO₃)105.992122.02.0
1,4-Dioxane (Anhydrous)-8 mL--
Water (Degassed)-2 mL--
Step-by-Step Methodology:
  • Reaction Setup (Inert Atmosphere is Critical):

    • To a 25 mL flame-dried round-bottom flask equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 eq), 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The palladium catalyst is the engine of the reaction; 5 mol% is a standard starting point for optimization.[2]

  • Atmosphere Exchange:

    • Seal the flask with a rubber septum.

    • Evacuate the flask using a vacuum pump and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Causality: The Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state. An inert atmosphere is crucial for catalytic activity and reproducibility.

  • Solvent and Base Addition:

    • Using syringes, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

    • Separately, dissolve the sodium carbonate (2.0 eq) in the degassed water before adding it to the reaction mixture, or add it as a solid before the solvents.

    • Causality: A biphasic solvent system is common for Suzuki couplings, as it effectively dissolves both the organic substrates and the inorganic base.[2] The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[4] Degassing the solvents removes dissolved oxygen.

  • Reaction Execution:

    • Lower the flask into a preheated oil bath set to 90-100 °C.

    • Stir the reaction vigorously for 4-12 hours.

    • Causality: Heating accelerates the reaction, particularly the oxidative addition and reductive elimination steps. Reaction time is empirical and should be monitored.

  • Monitoring the Reaction:

    • Periodically take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate or analyze by LC-MS to check for the consumption of the starting material.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: The work-up procedure removes the inorganic base, salts, and water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure biaryl product.

The workflow for this process can be visualized as follows:

protocol_workflow cluster_protocol Experimental Workflow start Start: Assemble Reagents in Flame-Dried Flask inert Establish Inert Atmosphere (Vacuum/Argon Cycle x3) start->inert solvents Add Anhydrous Dioxane & Degassed Na₂CO₃(aq) inert->solvents heat Heat Reaction Mixture (90-100 °C, 4-12h) solvents->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat continue workup Aqueous Work-up (EtOAc / H₂O Extraction) monitor->workup reaction complete dry Dry Organic Layer (Na₂SO₄) & Concentrate workup->dry purify Purify by Flash Column Chromatography dry->purify end End: Isolated Pure Product purify->end

Sources

Application Note: 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic Acid as a Strategic Building Block for Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted arylboronic acids are foundational building blocks in modern medicinal chemistry, primarily for their utility in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid in the synthesis of Active Pharmaceutical Ingredients (APIs). The unique trifunctional substitution pattern of this reagent—featuring a chloro group, an ethoxy group, and a sterically demanding isopropoxy group—offers a sophisticated tool for modulating physicochemical properties and enhancing target engagement. We present its chemical characteristics, detailed protocols for its application in Suzuki-Miyaura cross-coupling, and expert insights into overcoming challenges associated with sterically hindered substrates.

Introduction: The Strategic Value of Polysubstituted Phenylboronic Acids

The formation of carbon-carbon bonds is central to the synthesis of small-molecule drugs.[1] Among the available methodologies, the Suzuki-Miyaura cross-coupling reaction has become a cornerstone of the pharmaceutical industry due to its mild conditions, functional group tolerance, and the general stability and low toxicity of its boronic acid reagents.[2][3][4]

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is a highly functionalized building block designed for late-stage diversification or for constructing core scaffolds of novel APIs. Its distinct features allow for precise tuning of a molecule's properties:

  • Steric Hindrance: The ortho-isopropoxy group provides significant steric bulk, which can be exploited to control atropisomerism, improve metabolic stability by shielding adjacent sites from enzymatic degradation, or enforce a specific conformation required for binding to a biological target.

  • Electronic Modulation: The interplay between the electron-donating alkoxy groups (-OEt, -OiPr) and the electron-withdrawing chloro group (-Cl) creates a unique electronic environment. This can influence the pKa of nearby functionalities, modulate binding interactions (such as halogen bonding via the chlorine atom), and fine-tune the overall electron density of the API.

  • Lipophilicity and Solubility: The combination of ether functionalities can be tailored to optimize the lipophilicity and aqueous solubility of the final compound, which are critical parameters for bioavailability and pharmacokinetic profiles.

This guide provides the necessary protocols and theoretical grounding to effectively integrate this versatile building block into drug discovery programs.

Reagent Profile and Handling

While specific experimental data for 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is not widely published, its properties and handling requirements can be reliably inferred from closely related, commercially available analogs.

PropertyValue (Estimated from Analogs)Reference Analog
Molecular Formula C₁₁H₁₆BClO₄N/A (Derived)
Molecular Weight 258.50 g/mol N/A (Derived)
CAS Number Not availableN/A
Appearance White to off-white solid[5][6]
Storage Store in a cool, dry, well-ventilated area under inert atmosphere (Argon or Nitrogen). Keep container tightly closed.[7][8]

Safety & Handling: Substituted phenylboronic acids are generally classified as irritants.[6][9][10] Appropriate personal protective equipment (PPE) is mandatory.

  • Causes skin irritation. (H315)[6][9]

  • Causes serious eye irritation. (H319)[6][9]

  • May cause respiratory irritation. (H335)[6][9]

Handling Protocol:

  • Handle exclusively in a certified fume hood.

  • Wear standard PPE: safety goggles, a lab coat, and nitrile gloves.

  • Avoid generating dust. Use appropriate spatulas and weighing techniques.

  • In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[10]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is the palladium-catalyzed Suzuki-Miyaura reaction to form a biaryl C-C bond.

Mechanism Overview

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[13]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar'-X (Aryl Halide) ArX->OxAdd Cycle_Start PdII_Ar Ar'-Pd(II)L₂-X OxAdd->PdII_Ar Transmetal Transmetalation PdII_Ar->Transmetal Boronic R-B(OH)₂ (Boronic Acid) Boronate [R-B(OH)₃]⁻ Boronic->Boronate Activation Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetal PdII_DiAr Ar'-Pd(II)L₂-R Transmetal->PdII_DiAr RedElim Reductive Elimination PdII_DiAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar'-R (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices for a Hindered Substrate

The steric bulk of the ortho-isopropoxy group and the complex electronics of the ring necessitate careful selection of reaction components to ensure efficient coupling.[14][15]

  • Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may prove ineffective due to the steric hindrance.[16] More robust systems are required.

    • Rationale: Bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium® ligands) are essential. They stabilize the Pd(0) center, promote the difficult oxidative addition step with challenging coupling partners (like aryl chlorides), and accelerate the rate-limiting reductive elimination step.[14][17]

  • Base Selection: The choice of base is critical.

    • Rationale: A moderately strong base like K₂CO₃ or Cs₂CO₃ is often preferred. Stronger bases (e.g., NaOH) can promote unwanted side reactions, including protodeboronation (cleavage of the C-B bond). Cesium carbonate often enhances reaction rates with hindered substrates due to its higher solubility and the positive effect of the large Cs⁺ cation.

  • Solvent System: A polar, aprotic solvent system is typically employed.

    • Rationale: Solvents like dioxane, DME, or 2-MeTHF, often with a small amount of water, are used to dissolve both the organic and inorganic reagents. The water is necessary to dissolve the base and facilitate the formation of the active boronate species.

ComponentRecommended OptionsRationale for Hindered Substrates
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts that readily form the active Pd(0) species in situ.
Ligand SPhos, XPhos, RuPhos, cataCXium® ABulky, electron-rich ligands that accelerate oxidative addition and reductive elimination, overcoming steric barriers.[14][15][17]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Effective in activating the boronic acid without causing significant degradation. Cs₂CO₃ is often superior for challenging couplings.
Solvent Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OAprotic/aqueous mixtures provide good solubility for all components and facilitate the catalytic cycle.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid with a generic aryl bromide (Ar-Br). Note: This is a starting point; optimization of stoichiometry, temperature, and reaction time is essential for any new substrate.

Materials & Equipment
  • 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed deionized water

  • Schlenk flask or microwave vial with stir bar

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for workup and purification

Step-by-Step Procedure

Workflow A 1. Reagent Prep Add solids (boronic acid, Ar-Br, base, catalyst, ligand) to a dry Schlenk flask. B 2. Inert Atmosphere Evacuate and backfill the flask with Argon (3x cycles). A->B C 3. Solvent Addition Add degassed Dioxane and Water (e.g., 10:1 ratio) via syringe. B->C D 4. Reaction Heat the mixture (e.g., 80-110 °C) with vigorous stirring. Monitor by TLC or LC-MS. C->D E 5. Quench & Workup Cool to RT. Add water and extract with an organic solvent (e.g., EtOAc). D->E F 6. Purification Dry the combined organic layers, concentrate, and purify via flash column chromatography. E->F G 7. Analysis Characterize the final product (NMR, MS) to confirm structure and purity. F->G

Sources

Palladium Catalyst Selection for Suzuki-Miyaura Coupling of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Abstract

This application note provides a comprehensive guide for selecting an optimal palladium catalyst system for the Suzuki-Miyaura cross-coupling of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid. This substrate presents unique challenges due to a combination of steric hindrance from the ortho-isopropoxy group and the electron-rich nature of the phenyl ring. We will explore the mechanistic rationale behind catalyst and ligand selection, present a structured protocol for catalyst screening, and offer guidance on reaction monitoring and optimization. This guide is intended for researchers in synthetic chemistry and drug development who are working with sterically demanding and electronically activated coupling partners.

Introduction: The Challenge of a Substituted Phenylboronic Acid

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl structures common in pharmaceuticals and advanced materials.[1] The success of this reaction is highly dependent on the judicious choice of a palladium catalyst system, which includes the palladium precursor, ligand, base, and solvent.

The substrate of interest, 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid , possesses distinct structural features that can impede the catalytic cycle:

  • Steric Hindrance: The ortho-isopropoxy group relative to the boronic acid moiety presents significant steric bulk. This bulk can hinder the crucial transmetalation step, where the organic group is transferred from boron to the palladium center.[2][3]

  • Electronic Richness: The presence of two alkoxy (ethoxy, isopropoxy) groups makes the phenyl ring electron-rich. While electron-donating groups can facilitate the initial oxidative addition step for some substrates, they can slow down the final reductive elimination step, which forms the desired C-C bond.[1][4]

  • Protodeboronation Risk: Electron-rich arylboronic acids are susceptible to a competitive side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to yield loss.

Therefore, a successful coupling strategy requires a catalyst system that is sufficiently active to overcome these steric and electronic hurdles while minimizing unwanted side reactions.

The Mechanistic Basis for Catalyst Selection

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] The choice of ligand is paramount as it directly influences the reactivity and stability of the palladium center at each stage.

Suzuki_Cycle pd0 Pd(0)L Active Catalyst oa_complex Ar-Pd(II)-X(L) Oxidative Addition Complex pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)-Ar'(L) Transmetalation Complex oa_complex->tm_complex Transmetalation product_complex Ar-Ar' Product tm_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration sub1 Ar-X (Aryl Halide) sub1->oa_complex sub2 Ar'-B(OH)₂ (Our Boronic Acid) sub2->tm_complex base Base (e.g., K₃PO₄) base->tm_complex

For sterically hindered and electron-rich substrates, the ideal ligands are both bulky and electron-donating .[1][5][7]

  • Bulky Ligands: Sterically demanding ligands promote the formation of monoligated Pd(0)L species, which are highly reactive in the oxidative addition step.[5][8] Furthermore, their steric pressure facilitates the final reductive elimination step to release the product and regenerate the catalyst.[1]

  • Electron-Rich Ligands: Phosphine ligands with electron-donating groups (like alkyls instead of aryls) increase the electron density on the palladium center.[8][9] This enhanced electron density facilitates the oxidative addition of aryl halides, particularly the less reactive aryl chlorides.[1][4]

Based on these principles, the most promising candidates are modern dialkylbiaryl phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[3][5] Traditional ligands like triphenylphosphine (PPh₃) often require higher temperatures and result in lower yields for such challenging substrates.[10]

Recommended Catalyst Systems for Screening

Catalyst SystemLigand TypeKey Attributes & RationaleCoupling Partner Suitability
XPhos Pd G2/G3 Dialkylbiaryl PhosphineHighly bulky and electron-rich. Excellent for sterically demanding substrates and unactivated aryl chlorides.[10][11]Aryl Chlorides, Bromides, Triflates
SPhos Pd G2/G3 Dialkylbiaryl PhosphineSimilar to XPhos but with a different biaryl backbone. Often shows complementary reactivity.[10][13]Aryl Chlorides, Bromides, Triflates
RuPhos Pd G2/G3 Dialkylbiaryl PhosphineParticularly effective for heteroaryl coupling partners and can offer unique selectivity.Heteroaryl & Aryl Halides
Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC)Strong σ-donor with significant steric bulk. Highly active and robust, especially for hindered systems.[3]Aryl Chlorides, Bromides
Pd(OAc)₂ + cataCXium® A Di-adamantylalkylphosphineExtremely bulky and electron-donating ligand. Designed for challenging couplings of aryl chlorides.[7]Aryl Chlorides
Pd(PPh₃)₄ Triarylphosphine (Benchmark)Classic catalyst. Included as a benchmark to demonstrate the advantage of modern ligands.[10]Aryl Bromides, Iodides (often less effective)

Experimental Protocol: Catalyst Screening

This protocol provides a step-by-step method for screening the recommended catalyst systems in parallel to identify the optimal conditions for coupling 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid with a representative aryl halide.

Workflow prep Reagent Preparation 1. Prepare stock solutions of Boronic Acid, Aryl Halide, and Base. 2. Degas all solvents. array Reaction Array Setup 1. To an array of vials, add magnetic stir bars. 2. Dispense the pre-weighed Palladium precatalysts (one type per vial). prep->array Prepare Vials reagents Reagent Addition (in Glovebox) 1. Add Aryl Halide stock solution. 2. Add Boronic Acid stock solution. 3. Add Base stock solution. 4. Add Solvent. array->reagents Dispense Reagents reaction Reaction Execution 1. Seal vials with screw caps. 2. Place array on a pre-heated stirrer plate (e.g., 80-100 °C). 3. Stir for a set time (e.g., 12-24 hours). reagents->reaction Seal & Heat quench Workup & Quenching 1. Cool reactions to room temperature. 2. Add an internal standard (e.g., durene). 3. Quench with water and extract with an organic solvent (e.g., EtOAc). reaction->quench Cool & Process analysis Analysis 1. Analyze organic extracts by GC-MS or LC-MS to determine conversion and yield. 2. Compare catalyst performance. quench->analysis Inject for Analysis

Materials & Reagents
  • Aryl Halide: (e.g., 4-Chlorotoluene, 1.0 mmol, 1.0 equiv)

  • Boronic Acid: 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium Precatalysts: XPhos Pd G3, SPhos Pd G3, etc. (0.02 mmol, 2 mol%)

  • Base: Potassium Phosphate (K₃PO₄), anhydrous, powdered (2.0 mmol, 2.0 equiv)

  • Solvent: 1,4-Dioxane or 2-MeTHF, anhydrous (2.0 mL)

  • Internal Standard: Durene (1,2,4,5-tetramethylbenzene) for GC analysis

  • Equipment: Array of 4 mL screw-cap vials, magnetic stir bars, heating stirrer plate, glovebox or Schlenk line.

Step-by-Step Procedure
  • Preparation (outside glovebox):

    • Place a magnetic stir bar into each reaction vial.

    • Weigh the appropriate palladium precatalyst (2 mol%) and the base (K₃PO₄, 2.0 equiv) into each vial.

    • If the aryl halide is a solid, add it at this stage (1.0 equiv).

    • Take the prepared vials into an inert atmosphere glovebox.

  • Reaction Setup (inside glovebox):

    • To each vial, add 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid (1.2 equiv).

    • If the aryl halide is a liquid, add it via syringe (1.0 equiv).

    • Add the anhydrous solvent (e.g., 1,4-Dioxane, 2 mL) to each vial.

    • Securely seal each vial with a Teflon-lined screw cap.

  • Reaction Execution:

    • Remove the vial array from the glovebox.

    • Place the array on a stirrer plate preheated to 100 °C.[14]

    • Stir the reactions vigorously for 16-24 hours.

  • Workup and Analysis:

    • Allow the reactions to cool to room temperature.

    • Uncap the vials and add a known amount of internal standard.

    • Add 1 mL of water to quench the reaction.

    • Add 1 mL of ethyl acetate, cap the vials, and vortex thoroughly.

    • Allow the layers to separate.

    • Take an aliquot from the top organic layer for analysis by GC-MS or LC-MS to determine the ratio of product to starting material and internal standard.

Reaction Monitoring and Optimization

Continuous or periodic monitoring of the reaction is crucial for optimization.[15]

  • Analytical Techniques:

    • TLC: A quick, qualitative method to check for the consumption of starting materials and the appearance of a new, more nonpolar product spot.[16]

    • GC-MS/LC-MS: The gold standard for quantitative analysis. Allows for accurate determination of conversion and yield relative to an internal standard.[17]

    • Benchtop NMR: Can be used to monitor the reaction directly from the crude mixture, particularly if a unique signal (e.g., from a ¹⁹F label) is present in one of the components.[18]

  • Optimization Parameters:

    • Base: While K₃PO₄ is a robust choice, other bases like Cs₂CO₃ or K₂CO₃ can be screened. The base is critical for activating the boronic acid for transmetalation.[19]

    • Solvent: Toluene, 2-MeTHF, and CPME are common alternatives to dioxane. The choice of solvent can significantly impact solubility and reaction rates.

    • Temperature: While 80-100 °C is a good starting point, some highly active catalysts may allow for lower reaction temperatures, which can improve functional group tolerance.[14]

    • Water Content: Small amounts of water can sometimes be beneficial for Suzuki couplings, potentially by aiding in the dissolution of the base or facilitating the transmetalation step.[5][20]

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of the sterically hindered and electron-rich 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, catalyst systems employing bulky, electron-rich dialkylbiaryl phosphine ligands are strongly recommended. We anticipate that precatalysts like XPhos Pd G3 or SPhos Pd G3 will provide superior results compared to traditional catalysts. A systematic screening approach, as outlined in this protocol, is the most reliable method to identify the optimal catalyst, base, and solvent combination for achieving high yields. The insights gained from this process will enable researchers to develop robust and scalable synthetic routes for complex biaryl molecules.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. Available at: [Link]

  • Ghatak, T., & Shaffer, D. W. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691. Available at: [Link]

  • Bálint, E., Tajti, Á., & Kollár, L. (2020). Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. European Journal of Organic Chemistry, 2020(8), 1010-1018. Available at: [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(1), 1-4. Available at: [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Ghafuri, E., & Ariafard, A. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2131-2141. Available at: [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]

  • Gessner Group. (n.d.). Phosphine ligands and catalysis. Available at: [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. Available at: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]

  • Sato, Y., Liu, J., Ndukwe, I. E., et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Available at: [Link]

  • Suzuki-Miyaura Coupling - Organic Synthesis. (n.d.). Available at: [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available at: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Available at: [Link]

  • SUZUKI REACTION MONITORING. (n.d.). Advion. Available at: [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. Available at: [Link]

  • Malig, T. C. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. Available at: [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(4), 888-892. Available at: [Link]

  • Li, G., et al. (2011). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. Synlett, 2011(10), 1435-1439. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Biaryl Compounds using 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Biaryl Scaffolds

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. The ability to precisely control the three-dimensional arrangement of substituents on these scaffolds is paramount for modulating pharmacological activity, pharmacokinetic properties, and material characteristics. 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is a promising, albeit not widely documented, building block for the synthesis of complex biaryl compounds. Its unique substitution pattern—featuring a halogen for potential further functionalization, and two different alkoxy groups that can influence conformation and solubility—makes it a valuable reagent for creating novel molecular architectures. These structures are of significant interest in drug discovery programs targeting a wide range of diseases.

This application note provides a comprehensive guide to the use of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful transformation, offer detailed experimental protocols, and provide insights into reaction optimization and troubleshooting.

Predicted Physicochemical Properties of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₁H₁₆BClO₄Based on structural components.
Molecular Weight 258.50 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for phenylboronic acids.
Solubility Soluble in organic solvents like THF, dioxane, and DMF. Limited solubility in water.The hydrophobic phenyl ring and alkoxy groups suggest solubility in organic media.
Stability Stable under standard laboratory conditions. May undergo dehydration to form boroxine anhydride upon prolonged storage.Common characteristic of boronic acids.

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like our phenylboronic acid) and an organohalide or triflate.[1][2] This reaction is widely used due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar¹-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[1][4]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.[1]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X Ar1PdX Ar¹-Pd(II)L_n-X OxAdd->Ar1PdX Transmetalation Transmetalation Ar1PdX->Transmetalation Ar²-B(OR)₂ + Base Ar1PdAr2 Ar¹-Pd(II)L_n-Ar² Transmetalation->Ar1PdAr2 RedElim Reductive Elimination Ar1PdAr2->RedElim RedElim->Pd0 Ar¹-Ar²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling.[1][5][6][7] Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[4] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The choice of base can significantly impact the reaction rate and yield, and often needs to be optimized for a given set of substrates.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid with an aryl bromide.

Materials and Reagents
  • 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v)

  • Nitrogen or Argon source

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Reaction Setup and Procedure

Experimental_Workflow start Start reagents Combine Aryl Bromide, Boronic Acid, and Base in Flask start->reagents degas Degas Solvent and Purge Flask with Inert Gas reagents->degas add_solvent Add Degassed Solvent degas->add_solvent add_catalyst Add Palladium Catalyst add_solvent->add_catalyst reflux Heat Reaction Mixture at Reflux add_catalyst->reflux monitor Monitor Reaction Progress (TLC, LC-MS) reflux->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Final Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe. The solvent should be degassed by bubbling with an inert gas for at least 30 minutes prior to use.

  • Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Interpretation and Troubleshooting

ObservationPotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure a properly inert atmosphere was maintained. Use a freshly opened or properly stored catalyst.
Insufficiently strong baseTry a stronger base such as K₃PO₄ or Cs₂CO₃.
Low reaction temperatureIncrease the reaction temperature.
Formation of homocoupled byproducts Premature decomposition of boronic acidAdd the boronic acid portion-wise or use a slower addition rate.
Inefficient transmetalationOptimize the base and solvent system.
Debromination of starting material Presence of water and baseEnsure anhydrous conditions if debromination is a significant issue.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9][10][11]

  • Palladium catalysts are toxic and should be handled with care.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.[8][9][10][11][12]

Conclusion

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is a potentially valuable building block for the synthesis of complex biaryl compounds. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for its incorporation into a wide range of molecular scaffolds. By understanding the reaction mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize novel biaryl compounds with potential applications in drug discovery and materials science. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible results.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • ResearchGate. Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura Coupling. [Link]

  • ChemBK. Boronic acid, B-(3-chloro-4-ethoxyphenyl)-. [Link]

  • PubChem. 3-Chloro-4-ethoxy-5-methoxyphenylboronic acid. [Link]

  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • BoronPharm. (3-Chloro-5-ethoxyphenyl)boronic acid. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • SpringerLink. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

  • Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

Sources

Performance Under Pressure: A Guide to Catalytic Coupling of Sterically Hindered Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Steric Congestion in Cross-Coupling

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is fundamental to modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable tools for this purpose.[1][2][3] However, a persistent challenge arises when coupling partners are sterically hindered, meaning they possess bulky substituents near the reaction site. This steric congestion can significantly impede catalyst performance, leading to sluggish reaction times, low yields, and undesired side reactions.[4][5] Overcoming these steric barriers is crucial for accessing complex molecular architectures and expanding the chemical space available for drug discovery.[2][6]

This guide provides an in-depth analysis of proven strategies and detailed protocols for successfully coupling sterically hindered aryl halides. We will explore the mechanistic nuances of key cross-coupling reactions and the critical role of ligand and catalyst selection in surmounting steric challenges.

The Central Role of Ligand Design

The success of a cross-coupling reaction involving sterically hindered substrates is overwhelmingly dependent on the choice of ligand coordinated to the palladium or nickel catalyst.[7][8] Sterically demanding and electron-rich ligands are paramount for stabilizing the active catalytic species and facilitating the key steps of the catalytic cycle.[3][7]

Bulky phosphine ligands, such as biarylphosphines (e.g., Buchwald ligands) and ferrocene-derived phosphines, as well as N-heterocyclic carbenes (NHCs), have proven to be highly effective.[2][8][9] These ligands promote the formation of monoligated palladium(0) species, which are highly reactive, and their steric bulk facilitates the reductive elimination step, which is often the rate-limiting step in sterically demanding couplings.[3][7] Furthermore, electron-rich ligands enhance the rate of oxidative addition, particularly with less reactive aryl chlorides.[3][10]

Suzuki-Miyaura Coupling: Forging Bulky Biaryls

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[3] When dealing with sterically hindered aryl halides, particularly those with ortho-substituents, the choice of ligand and base is critical to achieving high yields.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] With sterically hindered substrates, the reductive elimination of the bulky biaryl product from the palladium center can be particularly challenging. The use of bulky ligands helps to destabilize the palladium(II) intermediate, thereby promoting this final, crucial step.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

This protocol is a general guideline for the coupling of a di-ortho-substituted aryl bromide with an arylboronic acid. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

Reagents and Equipment:

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • A bulky phosphine ligand (e.g., SPhos, XPhos, or a custom ligand)

  • Sterically hindered aryl bromide

  • Arylboronic acid

  • Potassium phosphate (K₃PO₄) or another suitable base

  • Anhydrous 1,4-dioxane or toluene

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (argon or nitrogen)

  • Magnetic stirrer and heating block

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the palladium precatalyst (1-2 mol%) and the bulky phosphine ligand (1.1-2.2 mol%).

  • Addition of Reagents: Add the sterically hindered aryl bromide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Ligand and Catalyst Selection for Hindered Suzuki Couplings
Ligand/Catalyst SystemSubstrate ScopeKey Advantages
Pd/BI-DIME and Pd/phenanthrene-based ligands Extremely hindered biaryls with ortho-isopropyl groups.[11]High efficiency for sterically demanding couplings.[11]
Acenaphthoimidazolylidene Palladium Complexes (NHC) Di-, tri-, and tetra-ortho-substituted biaryls.[12]Excellent yields with low catalyst loadings under mild conditions.[12]
Biphenylene-Substituted Ruthenocenylphosphine (R-Phos) Di-ortho-substituted aryl bromides.[13]High catalytic activity at room temperature.[13]

Buchwald-Hartwig Amination: Constructing Hindered C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[1] This reaction is particularly valuable in medicinal chemistry, where the introduction of amine functionalities is common.[2] When dealing with sterically hindered aryl halides and/or bulky amines, specialized catalytic systems are required.[6][14]

Mechanistic Considerations

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[15] The steric bulk on both the aryl halide and the amine can hinder the reductive elimination step, making the choice of a highly active and sterically demanding ligand crucial for success.[16]

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR2(L2) Amine Coordination & Deprotonation (HNR2, Base) Ar-Pd(II)-NR2(L2)->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 Ar-Pd(II)-NR2(L2)->Ar-NR2

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol for Buchwald-Hartwig Amination of a Hindered Aryl Chloride

This protocol provides a general procedure for the amination of a sterically hindered aryl chloride with a primary or secondary amine.

Reagents and Equipment:

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • A bulky biaryl phosphine ligand (e.g., RuPhos, BrettPhos)

  • Sterically hindered aryl chloride

  • Amine

  • Sodium tert-butoxide (NaOt-Bu) or another strong, non-nucleophilic base

  • Anhydrous toluene or 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (argon or nitrogen)

  • Magnetic stirrer and heating block

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%), the bulky phosphine ligand (1.2-2.4 mol%), and the base (1.2-1.5 equiv) to a Schlenk flask.

  • Addition of Reagents: Add the sterically hindered aryl chloride (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Catalyst Systems for Challenging Aminations
Catalyst SystemApplicationKey Features
Carbazolyl-derived P,N-ligand/Pd(OAc)₂ Synthesis of tetra-ortho-substituted diarylamines.[14]Excellent product yields (up to 99%) even with highly congested substrates.[14]
Biaryl Phosphorinane Ligands (AlisonPhos, AliPhos) Coupling of hindered, electron-deficient anilines with hindered (hetero)aryl halides.[9]High activity and broad functional group tolerance.[9]
Pyrrole-ol Ligand (Copper-catalyzed) Coupling of ortho-substituted aryl iodides with sterically hindered amines.[9]Effective for challenging transformations, discovered through library screening.[9]

Sonogashira Coupling: Introducing Alkynes to Hindered Scaffolds

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[17][18] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes. When steric hindrance is a factor, particularly with ortho-substituted aryl halides, careful optimization of the reaction conditions is necessary.

Mechanistic Considerations

The Sonogashira coupling typically involves a dual catalytic system with both palladium and copper.[17] The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper catalyst facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the final product. For sterically hindered substrates, copper-free conditions have also been developed to mitigate potential side reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware B Inert Atmosphere (Ar or N2) A->B C Weigh Reagents (Catalyst, Ligand, Base, Substrates) B->C D Add Solvent C->D E Heat & Stir D->E F Monitor Progress (TLC, GC-MS) E->F G Quench Reaction F->G H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J

Caption: A general experimental workflow for a palladium-catalyzed cross-coupling reaction.

Protocol for Microwave-Assisted Sonogashira Coupling of a Hindered Aryl Chloride

Microwave irradiation can significantly accelerate the coupling of sterically hindered and less reactive aryl chlorides.[19]

Reagents and Equipment:

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Hindered aryl chloride

  • Terminal alkyne

  • A suitable base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., DMF, THF)

  • Microwave reactor vial

  • Microwave synthesizer

Step-by-Step Procedure:

  • Vial Preparation: To a microwave reactor vial, add the palladium catalyst (1-5 mol%), copper(I) iodide (1-10 mol%), the hindered aryl chloride (1.0 equiv), and the terminal alkyne (1.2-2.0 equiv).

  • Solvent and Base Addition: Add the anhydrous solvent and the base.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-60 minutes).

  • Workup: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion: Enabling the Synthesis of Complex Molecules

The ability to efficiently couple sterically hindered aryl halides is a critical enabling technology in modern organic synthesis. By understanding the mechanistic principles and carefully selecting the appropriate ligands, catalysts, and reaction conditions, researchers can overcome the challenges posed by steric congestion. The protocols and insights provided in this guide serve as a starting point for the development of robust and scalable methods for the synthesis of complex, sterically demanding molecules that are essential for advancing drug discovery and materials science.

References

  • Current time information in Denbighshire, GB. (n.d.). Google.
  • Performance Under Pressure: A Comparative Guide to Catalytic Coupling of Sterically Hindered Substrates. (2025). Benchchem.
  • Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. (n.d.). PubMed.
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (n.d.). ResearchGate.
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society.
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.).
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. (n.d.). ResearchGate.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate.
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). PubMed.
  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. (2009). The Journal of Organic Chemistry - ACS Publications.
  • A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. (n.d.). Organic Letters - ACS Publications.
  • Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. (2019). PubMed.
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025). ResearchGate.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). R Discovery.
  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. (n.d.). PMC - NIH.
  • Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. (2023). ResearchGate.
  • Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. (n.d.). Organic Letters - ACS Publications.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
  • Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. (n.d.). Chemical Communications (RSC Publishing).
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2026).
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). NIH.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2025). ResearchGate.
  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. (2016). ACS Central Science.
  • Mechanistic studies of Ni-catalyzed electrochemical homo-coupling reactions of aryl halides. (n.d.).
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). NIH.
  • Application Notes and Protocols for Cross-Coupling Reactions Using 4-Pyridyldiphenylphosphine. (n.d.). Benchchem.
  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. (2025). NIH.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. (2020). Journal of the American Chemical Society.
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  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews (RSC Publishing).
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
  • A mechanistic investigation of the Pd-catalyzed cross-coupling between N- tosylhydrazones and aryl. (n.d.). ChemRxiv.
  • Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. (n.d.).
  • Technical Support Center: Managing Steric Hindrance in Reactions of Substituted Thiophenes. (2025). Benchchem.
  • Applied Cross-Coupling Reactions. (n.d.). ResearchGate.
  • Cross-Coupling Chemistry. (n.d.).
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).

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Maximizing Synthetic Utility: Advanced Protocols for the Stable Handling and Application of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Pinacol Esters in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly in the realm of pharmaceutical and materials science, the demand for robust, reliable, and versatile building blocks is paramount. Arylboronic acids have long been celebrated as indispensable reagents, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the inherent instability of free boronic acids—their propensity for dehydration to form boroxines and susceptibility to protodeboronation—presents significant challenges in terms of storage, handling, and stoichiometric accuracy in reactions.

The conversion of boronic acids to their pinacol esters represents a significant leap forward in addressing these stability concerns. The formation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring sterically shields the boron atom, rendering the ester less susceptible to hydrolysis and other degradation pathways. This enhanced stability translates to a longer shelf life, greater ease of handling, and improved reproducibility in synthetic applications. This guide provides a comprehensive overview of the application of a highly functionalized building block, 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid pinacol ester (CAS: 1218789-42-4), with a focus on leveraging its pinacol ester moiety for improved stability and synthetic outcomes.

Molecular Profile and Inherent Stability Characteristics

The subject of this guide, 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid pinacol ester, is a polysubstituted aromatic building block with significant potential in the synthesis of complex organic molecules. Its molecular structure is presented below:

Table 1: Physicochemical Properties of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid pinacol ester

PropertyValue
Molecular Formula C₁₅H₂₂BClO₃
Molecular Weight 296.6 g/mol
CAS Number 1218789-42-4
Appearance White to off-white solid
Purity Typically ≥98%

The substitution pattern on the phenyl ring—a chloro group ortho to the boronic ester, a meta-ethoxy group, and a para-isopropoxy group—imparts specific electronic and steric properties that influence its stability and reactivity. The electron-donating nature of the alkoxy groups can decrease the electrophilicity of the boron atom, which may slow the rate of hydrolysis.[1]

Protocol I: Synthesis and Purification for Enhanced Stability

The synthesis of arylboronic acid pinacol esters can be achieved through several established methods. A common and effective approach involves the palladium-catalyzed Miyaura borylation of the corresponding aryl halide.

Experimental Protocol: Miyaura Borylation

Miyaura_Borylation cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Aryl Halide (e.g., 1-bromo-3-chloro-5-ethoxy-4-isopropoxybenzene) Product 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid pinacol ester ArylHalide->Product Miyaura Borylation B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->Product Pd_Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Pd_Catalyst->Product Base Base (e.g., KOAc) Base->Product Solvent Solvent (e.g., Dioxane) Solvent->Product

Caption: Workflow for the Miyaura Borylation Synthesis.

Materials:

  • 1-Bromo-3-chloro-5-ethoxy-4-isopropoxybenzene (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium acetate (KOAc) (3.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol: Mitigating Hydrolysis on Silica Gel

The purification of boronic acid pinacol esters by conventional silica gel chromatography can be challenging due to their susceptibility to hydrolysis on the acidic silica surface. To circumvent this, a modified approach is recommended.

Materials:

  • Crude 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid pinacol ester

  • Silica gel

  • Boric acid

  • Methanol

  • Ethanol

  • Hexane

  • Ethyl acetate

Procedure for Preparing Boric Acid-Treated Silica Gel:

  • Prepare a 5% (w/v) solution of boric acid in methanol.

  • Create a slurry of silica gel in the boric acid/methanol solution.

  • Agitate the slurry for 1 hour at room temperature.

  • Remove the solvent by filtration and wash the treated silica with ethanol.

  • Dry the silica gel thoroughly under vacuum until it is a free-flowing powder.

Chromatographic Purification:

  • Pack a column with the prepared boric acid-treated silica gel.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

  • Load the solution onto the column and elute with a gradient of hexane and ethyl acetate.

  • Monitor the fractions by TLC and combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid pinacol ester.

An alternative to chromatography is purification by recrystallization, which can often provide highly pure material while avoiding the risks associated with silica gel.

Protocol II: Storage and Handling for Long-Term Stability

Proper storage and handling are critical to preserving the integrity of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid pinacol ester.

Storage Recommendations:

  • Temperature: Store at room temperature.[2][3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.[4]

  • Container: Keep in a tightly sealed container in a dry and well-ventilated place.[4]

Handling Guidelines:

  • Handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Use dry solvents and glassware to prevent hydrolysis.

  • Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

Protocol III: Application in Suzuki-Miyaura Cross-Coupling

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid pinacol ester is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of complex biaryl structures. The presence of ortho- and meta-substituents can influence the reactivity, potentially requiring optimized catalytic systems.

General Protocol for Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions BoronicEster 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid pinacol ester BiarylProduct Biaryl Product BoronicEster->BiarylProduct Suzuki-Miyaura Coupling ArylHalide Aryl Halide/Triflate (Coupling Partner) ArylHalide->BiarylProduct Pd_Catalyst Pd Catalyst & Ligand (e.g., Pd₂(dba)₃, SPhos) Pd_Catalyst->BiarylProduct Base Base (e.g., K₃PO₄) Base->BiarylProduct Solvent Solvent System (e.g., Toluene/H₂O) Solvent->BiarylProduct

Caption: General Workflow for Suzuki-Miyaura Cross-Coupling.

Materials:

  • 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid pinacol ester (1.1 equiv)

  • Aryl halide or triflate (1.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Solvent system (e.g., toluene/water or dioxane/water)

Procedure:

  • In a Schlenk tube, combine the aryl halide, 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid pinacol ester, palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution.

  • Purify the crude product by flash column chromatography or recrystallization.

Table 2: Troubleshooting Common Issues in Suzuki-Miyaura Coupling

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inappropriate base or solvent- Steric hindrance- Screen different palladium catalysts and ligands (e.g., Buchwald ligands for hindered substrates)- Use a stronger base (e.g., Cs₂CO₃)- Increase reaction temperature and/or time
Protodeboronation - Presence of water and/or protic solvents- Prolonged reaction times at high temperatures- Use anhydrous conditions if possible- Optimize reaction time to avoid prolonged heating after completion- Use a less nucleophilic base
Homocoupling - Oxygen contamination leading to oxidative homocoupling- Ensure thorough degassing of solvents and reaction vessel- Maintain a positive pressure of inert gas

Conclusion: A Stable and Versatile Synthetic Tool

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid pinacol ester stands as a testament to the strategic advantage of utilizing boronic esters to enhance the stability and utility of valuable synthetic building blocks. By understanding the principles of its stability and employing the robust protocols outlined in this guide for its synthesis, purification, storage, and application, researchers can confidently incorporate this versatile reagent into their synthetic endeavors. The ability to mitigate the inherent instability of the boronic acid moiety through the use of a pinacol protecting group allows for more reliable and reproducible outcomes in the synthesis of complex molecules, thereby accelerating the pace of discovery in drug development and materials science.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Achilli, C., Ciana, A., Fagnoni, M., Balduini, G., & Minetti, G. (2012). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 10(1), 136-141.
  • Fisher Scientific. (2011). Safety Data Sheet: Phenylboronic acid pinacol ester.
  • Isobe, H., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973.
  • BenchChem. (n.d.).
  • Apollo Scientific. (n.d.). Safety Data Sheet: Vinylboronic acid, pinacol ester.
  • Synquest Labs. (n.d.). Safety Data Sheet: [4-(1H-Imidazol-2-yl)phenyl]boronic acid, pinacol ester.
  • ChemicalBook. (n.d.). 4-Hydroxyphenylboronic acid pinacol ester(269409-70-3) 1H NMR.
  • ChemicalBook. (n.d.). Phenylboronic acid pinacol ester, CAS No. 24388-23-6.
  • St. Jean, D. J., Jr., & Aggarwal, V. K. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(8), 1992-1995.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Spectrum Chemical. (n.d.). 3-Chloro-5-isopropoxyphenylboronic acid, pinacol ester.
  • LabSolu. (n.d.). 3-Chloro-5-ethoxyphenylboronic acid, pinacol ester.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Royal Society of Chemistry. (n.d.).
  • Organic Syntheses. (n.d.). Boronic Esters.
  • Heterocycles. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. 89(12), 2755-2762.
  • BoronPharm. (n.d.). 1668474-08-5 | 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester.
  • LabSolu. (n.d.). 3-Chloro-5-hydroxyphenylboronic acid, pinacol ester.
  • LabSolu. (n.d.). 3-Chloro-5-isobutoxyphenylboronic acid, pinacol ester.

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Application Note: Optimizing Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic Acid through Strategic Selection of Base and Solvent

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is a substituted arylboronic acid with significant potential as a building block in medicinal chemistry and materials science. Its successful application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, is highly dependent on the careful optimization of reaction parameters. This guide provides a deep, mechanistically-grounded exploration of how the choice of base and solvent critically influences reaction outcomes. We will dissect the function of these reagents, present systematic protocols for condition screening and optimization, and offer troubleshooting insights to empower researchers to maximize yield, purity, and reproducibility when working with this valuable synthetic intermediate.

Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1][2] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount to comprehending the specific roles of the base and solvent. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[3]

The base is not merely a spectator; it is a crucial activator in the Transmetalation step. The solvent influences the entire cycle, affecting the solubility of reagents, the stability of catalytic intermediates, and the overall reaction rate.[4][5]

Suzuki_Miyaura_Cycle cluster_reactants Inputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar¹-X PdII Ar¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII Transmetalation Transmetalation (Base & Solvent Critical) PdII->Transmetalation PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Product) RedElim->Product Reagents Ar¹-X (Aryl Halide) Boronic Ar²-B(OH)₂ (Boronic Acid) Base Base

Caption: The Suzuki-Miyaura Catalytic Cycle.

The Decisive Role of the Base: Activating the Boronic Acid

A common misconception is that the base's only role is to neutralize acidic byproducts. In reality, its primary function is to activate the boronic acid. It reacts with the Lewis acidic boron center to form a more nucleophilic "ate" complex, or boronate.[6][7][8] This boronate species, [ArB(OH)₃]⁻, is significantly more reactive towards the palladium(II) complex in the transmetalation step than the neutral boronic acid.[6][9]

Base_Activation BoronicAcid Ar-B(OH)₂ (Less Reactive) Equilibrium BoronicAcid->Equilibrium Base + Base (e.g., OH⁻, CO₃²⁻) Boronate [Ar-B(OH)₃]⁻ (Activated Nucleophile) Equilibrium->Boronate

Caption: Base-mediated activation of boronic acid.

The choice of base is a critical parameter that must be tailored to the specific substrates and solvent system.

Table 1: Comparative Guide to Common Bases in Suzuki-Miyaura Coupling

BaseClassTypical ConditionsKey Considerations
Na₂CO₃ / K₂CO₃ Inorganic Carbonate (Weak)2 M aqueous solution with an organic solvent (e.g., Toluene, DME).[10][11][12]Workhorse: Excellent for a wide range of substrates. Mildness prevents degradation of sensitive functional groups. Biphasic system often enhances reaction rate.[10]
K₃PO₄ Inorganic Phosphate (Moderate)Anhydrous, often used in solvents like Dioxane or Toluene.For Sensitive Substrates: Particularly effective for heteroaryl boronic acids or substrates prone to hydrolytic deboronation.[6][13]
Cs₂CO₃ Inorganic Carbonate (Stronger)Anhydrous or aqueous. Often used with sterically hindered substrates.High Reactivity: Increased solubility in organic solvents and higher basicity can accelerate sluggish reactions. More expensive.
NaOH / Ba(OH)₂ Inorganic Hydroxide (Strong)Aqueous solutions.High Power, High Risk: Very effective at promoting the reaction but can cause hydrolysis of esters and other sensitive groups or promote side reactions.[6]
Organic Amines (e.g., Et₃N) Organic Amine (Weak)Anhydrous conditions.Specialized Use: Generally less effective for activating boronic acids compared to inorganic bases.[12] Used in specific applications where inorganic salts are undesirable.

For 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, which contains ether functionalities that are stable to base, a carbonate base like Na₂CO₃ or K₂CO₃ in a biphasic system is an excellent and cost-effective starting point. For more challenging coupling partners, K₃PO₄ should be considered.

The Pervasive Influence of the Solvent

The solvent system is arguably the most complex variable, as it influences nearly every aspect of the reaction.[5] Its roles include dissolving the organic substrates, the inorganic base, and stabilizing the palladium catalyst.[4][14] The choice of solvent can dramatically alter reaction rates and even chemoselectivity.[15][16]

Table 2: Guide to Common Solvent Systems for Suzuki-Miyaura Coupling

Solvent SystemTypePropertiesAdvantages & Best Use Cases
Toluene / Water Biphasic, Nonpolar/AqueousHigh boiling point. Excellent for dissolving aryl halides and the Pd catalyst. Water phase dissolves the inorganic base.General Purpose: A robust, widely used system that facilitates interaction between all components at the phase interface. Ideal for initial screening.
Dioxane / Water or THF / Water Biphasic, Polar Ether/AqueousMiscible with water to some extent. Good at dissolving a wide range of polar and nonpolar reactants.Enhanced Solubility: Useful when substrates have poor solubility in Toluene. THF has a lower boiling point, allowing for milder conditions.
DMF or MeCN Polar AproticHigh dielectric constant. Fully dissolves most reactants and catalysts into a single phase.Homogeneous Conditions: Can accelerate reactions. However, catalyst deactivation can be faster. The coordinating nature of these solvents can also alter the catalytic species.[14][17]
Alcohols (e.g., Isopropanol, Ethanol) / Water Biphasic, Protic/AqueousProtic nature can influence the reaction. Often considered "greener" solvents.Good Performance: Can provide excellent yields and are often used in ligand-free protocols.[10][11] A 3:1 EtOH/water ratio has been shown to be highly effective.[11]

The polarity of the solvent does not always correlate directly with selectivity, indicating that specific solvent-catalyst interactions are critically important.[14][15] For the target boronic acid, a biphasic system like Toluene/Ethanol/Water or DME/Water is recommended to ensure adequate solubility of the organic boronic acid and the inorganic base.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for both screening and executing a Suzuki-Miyaura coupling with 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid. A model reaction with 4-bromoanisole is used for illustration.

Experimental_Workflow Start Start: Reagent Preparation Setup Reaction Setup (Vial, Flask) Start->Setup Inert Inert Atmosphere (Degas with N₂ or Ar) Setup->Inert Heat Heating & Stirring (e.g., 80-100 °C) Inert->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup (Quench, Extract) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Analyze Analysis (NMR, MS) Purify->Analyze

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 4.1: Parallel Screening of Base and Solvent Conditions

This protocol uses small-scale reactions to efficiently identify the optimal conditions.

  • Reagent Stock Solutions: To ensure consistency, prepare stock solutions of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid and the coupling partner (e.g., 4-bromoanisole) in a suitable solvent like Dioxane.

  • Array Preparation: In an array of reaction vials equipped with stir bars, add the aryl halide (1.0 eq, e.g., 0.1 mmol).

  • Boronic Acid Addition: Add 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid (1.2 eq, 0.12 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Variable Addition:

    • To each vial, add the designated base (2.0 eq, 0.2 mmol). For aqueous bases, add as a 2 M solution.

    • Add the designated solvent (to achieve a final concentration of ~0.1 M).

  • Inerting: Seal the vials and purge with nitrogen or argon for 5-10 minutes.

  • Reaction: Place the array in a heating block set to the desired temperature (e.g., 90 °C) and stir for a set time (e.g., 12 hours).

  • Analysis: After cooling, quench a small aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the relative conversion to product.

Table 3: Hypothetical Screening Results

EntryBaseSolvent SystemRelative Yield (%)
1K₃PO₄Toluene (Anhydrous)45%
2K₂CO₃Toluene / H₂O (4:1)85%
3Na₂CO₃ DME / H₂O (4:1) 95%
4Na₂CO₃DMF70%
5Cs₂CO₃Dioxane92%
Protocol 4.2: Optimized Preparative Scale Synthesis

Based on the screening, this protocol details a scaled-up reaction using a robust condition.

  • Apparatus Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid (1.29 g, 5.0 mmol, 1.2 eq).

  • Reagent Addition: Add 4-bromoanisole (0.78 g, 4.17 mmol, 1.0 eq), Sodium Carbonate (Na₂CO₃) (1.06 g, 10.0 mmol, 2.4 eq), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (145 mg, 0.125 mmol, 3 mol%).

  • Solvent Addition: Add a solvent mixture of Dimethoxyethane (DME) (24 mL) and Water (6 mL).

  • Degassing: Seal the flask with a septum, and bubble nitrogen gas through the stirred solution for 15 minutes to ensure an inert atmosphere.

  • Heating: Heat the reaction mixture to 85 °C in an oil bath and maintain vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with Ethyl Acetate (50 mL) and water (30 mL).

    • Separate the organic layer. Wash it with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Troubleshooting and Key Considerations

  • Low Yield: If yields are low, consider a more activating base like Cs₂CO₃ or a different catalyst/ligand system (e.g., Pd(dppf)Cl₂). Ensure the reaction is truly anaerobic, as oxygen can deactivate the Pd(0) catalyst.

  • Deboronation: The primary side reaction for boronic acids is protodeboronation (replacement of the B(OH)₂ group with a hydrogen). This can be promoted by excess water, strong acid, or prolonged heating. Using an anhydrous base like K₃PO₄ in a solvent like dioxane can mitigate this.[6]

  • Incomplete Reaction: Steric hindrance on the coupling partner can slow the reaction. In such cases, increasing the temperature, using a more active catalyst, or switching to a stronger base may be necessary.

  • Solubility Issues: If reagents do not dissolve, the reaction will be slow. A solvent system like DME/water or the addition of a phase-transfer catalyst (e.g., TBAB) can improve performance.[1]

Conclusion

The successful use of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid in Suzuki-Miyaura cross-coupling is a direct function of rational experimental design. The choice of base is critical for activating the boronic acid for transmetalation, while the solvent system orchestrates the entire reaction environment. A systematic screening approach, beginning with mild and reliable conditions such as Na₂CO₃ in a DME/water system, is the most effective path to achieving high-yield, reproducible results. By understanding the mechanistic roles of these key parameters, researchers can unlock the full synthetic potential of this versatile building block.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Neufeldt, S. R., & Sanford, M. S. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • White Rose Research Online. (n.d.).
  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
  • Neufeldt, S. R., & Sanford, M. S. (2018). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
  • Sigman, M. S., & Sanford, M. S. (2012). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
  • Saito, T., & Segawa, Y. (2021). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au.
  • Al-Amin, M., et al. (2012). Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures.
  • Sharma, U., et al. (2017). Effect of different bases on the Suzuki-Miyaura coupling.
  • Knapp, D. M., et al. (2018).
  • Jessop, P. G., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • Samec, J. S. M., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
  • Deshpande, R. M., et al. (2009). Table 2: The effect of various bases on the Suzuki coupling reaction.
  • Balakrishna, B., et al. (2013). Effect of solvent on the Suzuki reaction.
  • El-Gendy, B. E. D. M., & El-Gazzar, A. B. A. (2013). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered when working with this sterically hindered and electron-rich substrate.

The structure of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid presents a classic challenge in cross-coupling chemistry. The presence of two ortho substituents—a chloro group and a bulky isopropoxy group—creates significant steric hindrance around the reactive boronic acid moiety. This hindrance can impede key steps in the catalytic cycle, leading to low reactivity and poor yields.[1][2][3] Furthermore, the electron-donating nature of the alkoxy groups can increase the substrate's susceptibility to an undesired side reaction known as protodeboronation.[4][5]

This guide provides a logical, causality-driven approach to overcoming these obstacles.

Troubleshooting Guide: From Low to High Yield

This section addresses the most common issues in a progressive manner, from fundamental setup problems to advanced optimization.

Q1: My reaction shows no product formation and recovery of starting materials. What are the first things I should check?

A1: When a Suzuki coupling fails completely, the issue often lies with the fundamental reaction setup or the integrity of the core components. Before altering catalysts or ligands, verify these critical parameters:

  • Catalyst Activity: The active catalyst is a Pd(0) species.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ. Some precatalysts are air-sensitive, and old or improperly stored catalysts may have lost activity. Consider using modern, air-stable Pd(II) precatalysts (e.g., Buchwald G3 or G4 palladacycles) that are designed for reliable generation of the active Pd(0) species.[2][6]

  • Oxygen Contamination: The presence of oxygen is highly detrimental. It can lead to the oxidation and deactivation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1][7] Ensure your solvent is rigorously degassed (e.g., by sparging with argon or nitrogen for 30-60 minutes, or via several freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert atmosphere (N₂ or Ar) throughout the setup and reaction time.

  • Reagent Purity: Boronic acids can degrade over time, especially if exposed to moisture. Confirm the purity of your 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid. Degradation or the presence of impurities can inhibit the reaction.

Q2: I'm observing a low yield (<20%) with some product formation. How can I achieve a significant improvement?

A2: A low yield indicates that the catalytic cycle is turning over, but inefficiently. For a sterically demanding substrate like this, the choice of ligand, base, and reaction conditions is paramount. Standard conditions, such as using Pd(PPh₃)₄, are often ineffective.[8]

  • Ligand Selection is Critical: The primary bottleneck for hindered substrates is often the transmetalation or reductive elimination step.[1][2] Bulky, electron-rich ligands are essential to facilitate these steps. They promote the formation of a reactive, coordinatively unsaturated Pd(0) species and accelerate the final bond-forming reductive elimination.[9][10]

    • Recommendation: Switch to a modern biarylphosphine (Buchwald-type) ligand. XPhos and SPhos are excellent starting points for sterically hindered systems.[1][2][11][12] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong σ-donating properties and steric bulk.[2][13]

  • Base and Solvent Optimization: The base activates the boronic acid, forming a more nucleophilic boronate species to facilitate transmetalation.[10] For hindered couplings, stronger bases are often required.

    • Base: Instead of mild bases like Na₂CO₃ or K₂CO₃, try stronger inorganic bases such as K₃PO₄ or Cs₂CO₃.[2][6] Organic bases like t-BuOK can also be effective, particularly in anhydrous conditions.[2][13]

    • Solvent: Non-polar aprotic solvents are often preferred for these challenging couplings.[2] Common choices include 1,4-dioxane, toluene, or THF, often with a small amount of water to aid in dissolving the base.[2][6][14] Anhydrous conditions may be necessary if protodeboronation is suspected (see Q3).

  • Increase Reaction Temperature: Sterically hindered reactions often require more thermal energy to overcome the activation barriers of the catalytic cycle.[2] If you are running the reaction at 80 °C, consider increasing it to 100-110 °C.

Q3: My analysis shows consumption of the boronic acid but a high recovery of my aryl halide starting material. What is the likely side reaction?

A3: This observation is a classic indicator of protodeboronation , an undesired side reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond.[4] Electron-rich arylboronic acids, such as the one , are particularly susceptible to this pathway, especially under basic aqueous conditions.[5][15][16]

Strategies to Mitigate Protodeboronation:

  • Use Anhydrous Conditions: While water is often used to dissolve the inorganic base, it can be the proton source for protodeboronation.[8] Try running the reaction under strictly anhydrous conditions. This involves using anhydrous solvents and a soluble organic base like t-BuOK or a finely powdered, anhydrous inorganic base like K₃PO₄.

  • Use a Boronic Ester: Boronic esters, such as pinacol or MIDA esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[5][15] You can convert the boronic acid to its pinacol ester prior to the coupling reaction. This strategy protects the C-B bond until it is needed in the catalytic cycle.

  • Choose a Milder Base: If possible, a weaker base that is still effective for the coupling may reduce the rate of protodeboronation. However, for hindered substrates, a strong base is often necessary, making this a difficult parameter to balance.

Q4: I'm observing significant formation of a biaryl product derived from the homocoupling of my boronic acid. How can I prevent this?

A4: The homocoupling of boronic acids is almost always caused by the presence of oxygen in the reaction mixture.[1][7] Oxygen can interfere with the catalytic cycle, leading to the oxidative coupling of two boronic acid molecules.

Prevention is straightforward:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use.

  • Inert Atmosphere: Maintain a strict inert (N₂ or Ar) atmosphere from the moment you add the solvent until the reaction is complete and quenched. Use Schlenk techniques or a glovebox for the most sensitive reactions.

  • Catalyst Choice: While less common, some catalyst systems may be more prone to promoting homocoupling. If the problem persists despite rigorous exclusion of oxygen, experimenting with a different palladium precatalyst or ligand may be beneficial.[8]

Advanced Optimization & FAQs

Q5: What is the best starting catalyst/ligand system for coupling 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid?

A5: For a substrate with this level of steric hindrance, a high-performance catalyst system is required from the outset.

  • Recommended Precatalyst: XPhos Pd G3 or SPhos Pd G2 . These are air- and moisture-stable palladacycle precatalysts that reliably and rapidly generate the active L-Pd(0) species in solution. They are commercially available and offer excellent reproducibility.[2][6]

  • Recommended Ligand: The precatalyst already contains the optimal ligand (XPhos or SPhos). These bulky, electron-rich biaryl phosphine ligands are specifically designed to accelerate the key steps in couplings of hindered substrates.[11][12]

Ligand FamilySpecific LigandKey Feature for this Reaction
Buchwald Biaryl Phosphines XPhos, SPhosExcellent for sterically hindered substrates; promotes fast reductive elimination.[1][2][11]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, provide high thermal stability and activity.[2][10]
Ferrocenyl Phosphines dppf, dtbpfGood general-purpose ligands, but may be less effective than Buchwald ligands for extreme steric hindrance.
Q6: What is the optimal base and solvent combination to start with?

A6: The interplay between base and solvent is crucial for both solubility and reactivity.

  • Recommended Combination: Potassium Phosphate (K₃PO₄) in 1,4-Dioxane/H₂O (e.g., 10:1 ratio) .

    • Why K₃PO₄? It is a strong enough base to facilitate transmetalation with hindered boronic acids but is generally less harsh than alkoxides, offering a good balance between reactivity and minimizing side reactions.[2][6]

    • Why Dioxane/H₂O? Dioxane is an excellent solvent for Suzuki couplings, and the small amount of water helps to solubilize the K₃PO₄.[1][17] This biphasic system often enhances reaction rates.

BaseSolvent(s)Suitability & Comments
K₃PO₄ Dioxane/H₂O, Toluene/H₂O, THF/H₂OExcellent starting point. Strong, effective for hindered substrates.[6][17]
Cs₂CO₃ Dioxane, THF, DMFA very strong and effective base, but more expensive. Can be used with or without water.[6]
K₂CO₃ Dioxane/H₂O, Toluene/H₂O, EtOH/H₂OCommon, but may not be strong enough for this challenging substrate.[18]
t-BuOK Toluene, Dioxane (Anhydrous)Very strong base. Use under anhydrous conditions, especially if protodeboronation is a concern.[2]

Visualizing the Challenge: The Suzuki Catalytic Cycle

The following diagram illustrates the key steps of the Suzuki-Miyaura coupling. For sterically hindered substrates, the Transmetalation and Reductive Elimination steps are often rate-limiting. The primary undesired pathway for this specific boronic acid, Protodeboronation , is also shown.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_side_reaction Side Reaction cluster_legend Legend pd0 LₙPd(0) (Active Catalyst) pd_ox L₂Pd(II)(Ar¹)(X) (Oxidative Addition Complex) pd0->pd_ox Oxidative Addition Ar¹-X pd_trans L₂Pd(II)(Ar¹)(Ar²) pd_ox->pd_trans Transmetalation Ar²-B(OH)₂ Base pd_trans->pd0 Reductive Elimination Ar¹-Ar² boronic_acid Ar²-B(OH)₂ protodeboronation Ar²-H (Protodeboronation Product) boronic_acid->protodeboronation H⁺ Source (e.g., H₂O) Base key1 Key Catalytic Intermediates key2 Rate-Limiting Steps for Hindered Substrates key3 Major Side Reaction

Caption: Suzuki catalytic cycle highlighting challenging steps.

Experimental Protocol: Recommended Starting Conditions

This protocol provides a robust starting point for the coupling of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid with a generic aryl bromide (Ar-Br).

Materials:

  • Aryl Bromide (1.0 equiv)

  • 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 (0.5–2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and the XPhos Pd G3 catalyst (1 mol%).

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Prepare a degassed 10:1 mixture of 1,4-dioxane and water. Add the solvent mixture via syringe to the reaction vessel to achieve a concentration of 0.1 - 0.5 M with respect to the aryl bromide.

  • Reaction: Place the vessel in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion (or after 12-24 hours), cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Extract the aqueous layer with the organic solvent (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • J. Braz. Chem. Soc. Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • Scientific Research Publishing. Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ACS Publications. Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand: Observation of High Yields under Acidic Conditions. [Link]

  • ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction. [Link]

  • MDPI. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Royal Society of Chemistry. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • ChemRxiv. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. [Link]

  • ACS Publications. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • NIH National Center for Biotechnology Information. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • Arodes. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • NIH National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • NIH National Center for Biotechnology Information. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • NIH National Center for Biotechnology Information. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

  • ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. [Link]

  • WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Royal Society of Chemistry. Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]

  • ResearchGate. Suzuki coupling of aryl halides and aryl boronic acids in H2O/EtOH... [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]

  • Reddit. Failed suzuki coupling, any suggenstions? [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

Sources

Technical Support Center: Purification of Reaction Products from 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of reaction products derived from the starting material, 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid. Given its structure, this reagent is almost exclusively used in Suzuki-Miyaura cross-coupling reactions. The success of synthesizing your target molecule is critically dependent on the effective removal of impurities and byproducts. This document is designed to help you navigate these challenges with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after a Suzuki-Miyaura coupling reaction using 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid?

A1: After your reaction, the crude product mixture will typically contain several classes of impurities alongside your desired biaryl product. Understanding these is the first step to designing a successful purification strategy. The primary impurities include:

  • Homocoupled Byproduct: The symmetrical biaryl formed from the coupling of two molecules of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid. This is often a persistent impurity, especially if the reaction conditions allow for the presence of oxidants like trace oxygen.[1][2][3]

  • Unreacted Starting Materials: Residual 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid and the corresponding aryl halide or triflate coupling partner.

  • Protodeboronated Byproduct: The compound 2-chloro-4-ethoxy-5-isopropoxybenzene, where the boronic acid group has been replaced by a hydrogen atom. This side reaction can be promoted by excessive base, water, or high temperatures.[1][4]

  • Palladium Catalyst Residues: Both the active Pd(0) species and oxidized Pd(II) species, which can give the product a gray, black, or brown discoloration.

  • Inorganic Salts: The base used in the reaction (e.g., K₂CO₃, Cs₂CO₃) and its byproducts.[5]

Q2: My reaction appears complete by LC-MS analysis, but the workup is challenging. What is the best initial purification step?

A2: A robust initial workup is crucial for simplifying subsequent purification steps. The first step should always be to remove insoluble materials. After cooling the reaction to room temperature, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, toluene). The resulting mixture should then be filtered through a pad of Celite®. This will remove the bulk of the palladium catalyst residues (which often precipitate as palladium black) and some inorganic salts.[6] Following this, a standard aqueous workup (as detailed in the protocols below) is recommended to remove water-soluble inorganic salts and the base.

Q3: Can I use my crude product directly in the next synthetic step without extensive purification?

A3: While sometimes possible, it is generally not recommended, especially in a drug development context where process control and purity are paramount. Impurities can interfere with subsequent reactions by poisoning catalysts, participating in side reactions, or complicating the purification of the final active pharmaceutical ingredient (API).[7] However, for rapid screening, a simple filtration through a plug of silica gel to remove the catalyst and baseline impurities might be sufficient, but this depends heavily on the tolerance of the next reaction.[6]

Q4: I am struggling with column chromatography for my product. Are there effective non-chromatographic purification methods?

A4: Yes, several methods can be employed to avoid or simplify column chromatography:

  • Recrystallization: If your desired product is a solid, recrystallization is a powerful technique for achieving high purity.

  • Trituration: This involves washing the crude solid product with a solvent in which the impurities are soluble, but the desired product is not.

  • Acid/Base Extraction: Unreacted boronic acid can be selectively removed by washing the organic solution with a basic aqueous solution (e.g., 1M NaOH). The boronic acid forms a water-soluble boronate salt, which partitions into the aqueous layer.[8]

  • Derivatization: In complex cases, boronic acid impurities can be converted into highly stable MIDA (N-methyliminodiacetic acid) boronates or trifluoroborate salts, which have very different solubility and chromatographic properties, allowing for easier separation.[6][9]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem Likely Cause(s) Recommended Solution(s)
Persistent gray or black color in the final product. Residual palladium catalyst (Pd black).1. Filtration: Ensure thorough filtration through Celite® post-reaction. 2. Activated Carbon: Stir the product solution with a small amount of activated carbon for 15-30 minutes, then filter through Celite®. 3. Metal Scavengers: For trace amounts, use commercially available silica-bound scavengers (e.g., thiol-functionalized silica).
Homocoupled byproduct co-elutes with my product on silica gel. The homocoupled dimer often has a polarity very similar to the desired product.1. Optimize Chromatography: Use a shallow solvent gradient and high-resolution silica. Test different solvent systems (e.g., Hexane/Ethyl Acetate vs. Toluene/Acetone). 2. Recrystallization: This is often the most effective method. Carefully select a solvent system where the product and impurity have different solubilities at different temperatures. 3. Reverse-Phase Chromatography: If the polarity difference is minimal, reverse-phase (C18) chromatography may provide better separation.
Unreacted boronic acid is still present after chromatography. Boronic acids can be challenging to separate on silica gel due to their polarity and potential for streaking.[10]1. Basic Wash: Before chromatography, perform an extractive workup. Dissolve the crude material in an organic solvent (e.g., Ethyl Acetate) and wash with 1M NaOH solution. This converts the boronic acid to its highly water-soluble boronate salt.[8] 2. Treated Silica Gel: Use silica gel that has been impregnated with boric acid, which can suppress the over-adsorption and streaking of boronic esters and acids.[11]
Product appears to decompose on the silica gel column. The slightly acidic nature of standard silica gel can hydrolyze sensitive functional groups or lead to protodeboronation of any remaining boronic acid starting material.1. Neutralize Eluent: Add a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), to your mobile phase. 2. Use Neutral Alumina: For highly sensitive compounds, chromatography on neutral alumina can be a milder alternative to silica gel.[10] 3. Short & Fast Column: Use a shorter column and a faster flow rate to minimize the residence time of the compound on the stationary phase.

Experimental Protocols

Protocol 1: Standard Post-Reaction Workup
  • Cool the reaction vessel to room temperature.

  • Dilute the reaction mixture with ethyl acetate (EtOAc) or another suitable solvent (approx. 10-20 volumes).

  • Prepare a small plug of Celite® in a Büchner funnel and wet it with the chosen solvent.

  • Filter the diluted reaction mixture through the Celite® plug to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional solvent.

  • Transfer the combined filtrate to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (to neutralize any residual acid).

    • Water.

    • Brine (saturated aqueous NaCl solution) to aid in phase separation.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent and concentrate the solvent in vacuo to obtain the crude product.

Protocol 2: Selective Removal of Unreacted Boronic Acid

This protocol is inserted after step 4 of the Standard Workup if boronic acid contamination is a known issue.

  • Transfer the filtered organic solution to a separatory funnel.

  • Add an equal volume of 1M aqueous NaOH solution and shake vigorously for 1-2 minutes.

  • Allow the layers to separate. The deprotonated boronate salt of the unreacted boronic acid will partition into the aqueous layer.

  • Drain and discard the aqueous layer.

  • Repeat the wash with 1M NaOH one more time to ensure complete removal.

  • Proceed with the water and brine washes as described in Protocol 1 (steps 6b-8) to remove residual base.

Visualizing the Process and Byproducts

To better understand the purification challenge, it is helpful to visualize both the workflow and the formation of key byproducts.

PurificationWorkflow RM Crude Reaction Mixture Filter Filter through Celite® RM->Filter Workup Aqueous Workup (Water, Brine) Filter->Workup No BaseWash Optional: 1M NaOH Wash (Removes Boronic Acid) Filter->BaseWash Boronic Acid Impurity? Dry Dry (Na₂SO₄) & Concentrate Workup->Dry BaseWash->Workup Crude Crude Product Dry->Crude Column Column Chromatography Crude->Column Recrystal Recrystallization / Trituration Crude->Recrystal Pure Pure Product Column->Pure Recrystal->Pure

Caption: A decision workflow for post-Suzuki reaction purification.

ByproductFormation cluster_main Main Suzuki Cycle cluster_side Side Reactions ArylBoronic 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid (Ar-B(OH)₂) Product Desired Product (Ar-Ar') Homo Homocoupled Byproduct (Ar-Ar) ArylBoronic->Homo  Pd(II), O₂ Proto Protodeboronated Byproduct (Ar-H) ArylBoronic->Proto  H₂O, Base, Heat ArylHalide Aryl Halide (Ar'-X)

Caption: Formation pathways of common Suzuki reaction byproducts.

References

  • How to purify boronic acids/boronate esters? (2016). ResearchGate. [Link]

  • Process for purification of boronic acid and its derivatives. (n.d.).
  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters. (2022). Reddit. [Link]

  • The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 517-524. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. [Link]

Sources

stability and storage conditions for 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this reagent, along with troubleshooting advice for its application in common organic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid?

A1: To ensure the longevity and reactivity of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, it should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and air.[2][3][4] For long-term storage, refrigeration is recommended.[3] Storing under an inert atmosphere, such as argon or nitrogen, can further prevent degradation.[3]

Q2: How sensitive is 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid to air and moisture?

A2: Like many arylboronic acids, this compound is susceptible to degradation upon exposure to air and moisture.[3] Moisture can lead to hydrolysis and the formation of boroxines (cyclic trimers), while oxygen can cause oxidation of the carbon-boron bond.[5] The presence of electron-donating ethoxy and isopropoxy groups on the phenyl ring can increase its susceptibility to oxidation.

Q3: What are the visible signs of degradation for this boronic acid?

A3: A fresh, high-quality sample of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid should be a white to off-white solid. Signs of degradation may include a change in color, clumping of the solid due to moisture absorption, or a noticeable decrease in performance in chemical reactions, such as a Suzuki-Miyaura coupling.

Q4: Can I handle this compound on the open bench?

A4: For weighing and preparing solutions, it is best practice to work quickly and minimize exposure to the atmosphere. For sensitive applications or long-term storage of solutions, handling in a glovebox or under an inert atmosphere is recommended.

Troubleshooting Guide

This troubleshooting guide addresses common issues encountered when using 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Issue 1: Low or no yield in a Suzuki-Miyaura coupling reaction.

  • Possible Cause 1: Reagent Degradation. The boronic acid may have degraded due to improper storage or handling.

    • Solution: Use a fresh batch of the boronic acid or test the quality of the existing stock. You can attempt to purify the boronic acid by recrystallization, though this may not be straightforward.

  • Possible Cause 2: Inefficient Transmetalation. The transfer of the aryl group from boron to the palladium catalyst is a critical step.

    • Solution: Ensure your base is appropriate and sufficiently strong to facilitate the formation of the boronate species.[6] Finely powdered and dry base is crucial for solid-liquid reactions.[7] Consider screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).

  • Possible Cause 3: Catalyst Inactivity. The palladium catalyst may be inactive or poisoned.

    • Solution: Use a fresh catalyst and ensure all glassware is scrupulously clean. Degas all solvents and reagents thoroughly to remove oxygen, which can lead to the formation of inactive palladium species and promote homocoupling of the boronic acid.[6]

  • Possible Cause 4: Poor Solubility. The boronic acid or other reaction components may not be fully dissolved in the chosen solvent system.

    • Solution: Select a solvent system in which all reactants are soluble at the reaction temperature.[8] Common solvents for Suzuki couplings include toluene, dioxane, and DMF, often with the addition of water.[7][8]

Issue 2: Formation of homocoupling byproducts (biaryl of the boronic acid).

  • Possible Cause: Presence of Oxygen. Oxygen can promote the oxidative homocoupling of the boronic acid.[6]

    • Solution: Rigorously degas the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Ensure the reaction is carried out under a positive pressure of an inert gas.

Issue 3: Protodeboronation (loss of the boronic acid group and formation of 1-chloro-3-ethoxy-5-isopropoxybenzene).

  • Possible Cause: Presence of Protic Solvents or Acidic/Basic Conditions. Protodeboronation can be catalyzed by acid or base, particularly in the presence of water.[5][9]

    • Solution: While a base is necessary for the Suzuki coupling, prolonged reaction times at high temperatures in aqueous basic conditions can promote this side reaction.[9] Monitor the reaction progress and avoid unnecessarily long reaction times. The choice of base and solvent can also influence the rate of protodeboronation.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8 °C (Refrigerated)Slows down degradation pathways.[3]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and hydrolysis.[3]
Moisture DryAvoids boroxine formation and hydrolysis.[2][3]
Light Dark (Amber vial)Prevents potential light-induced degradation.

Experimental Protocols

Protocol: Quality Assessment of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid via Suzuki-Miyaura Coupling

This protocol provides a method to test the efficacy of the boronic acid in a standard Suzuki-Miyaura coupling reaction.

Materials:

  • 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid

  • 4-Bromotoluene (or other suitable aryl halide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Water, degassed

  • Reaction vial with a stir bar

  • Septum and needles

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromotoluene (1.0 equiv), 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid (1.2 equiv), and finely powdered, anhydrous potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, prepare the active Pd(0) catalyst by dissolving Pd(OAc)₂ (0.02 equiv) and PPh₃ (0.08 equiv) in a small amount of anhydrous toluene.

  • Solvent Addition: Add degassed toluene and degassed water (e.g., 4:1 ratio) to the main reaction vial via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Catalyst Addition: Add the prepared catalyst solution to the reaction vial via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 90-100 °C.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

A high yield of the coupled product indicates good quality of the boronic acid.

Visualizations

Degradation Pathways of Arylboronic Acids

G A Arylboronic Acid (R-B(OH)₂) B Boroxine (Cyclic Trimer) A->B - H₂O (Dehydration) C Oxidation Product (R-OH) A->C + [O] (Oxidation) D Protodeboronation Product (R-H) A->D + H⁺/H₂O (Protodeboronation) B->A + H₂O (Hydrolysis)

Caption: Major degradation pathways for arylboronic acids.

Troubleshooting Workflow for a Failed Suzuki-Miyaura Coupling

G Start Low/No Yield in Suzuki Coupling CheckReagent Check Boronic Acid Quality (Use fresh sample) Start->CheckReagent CheckConditions Optimize Reaction Conditions CheckReagent->CheckConditions If reagent is good CheckBase Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) CheckConditions->CheckBase CheckSolvent Ensure Solubility of All Reagents CheckConditions->CheckSolvent CheckCatalyst Use Fresh Catalyst & Thoroughly Degas CheckConditions->CheckCatalyst Success Successful Reaction CheckBase->Success If yield improves CheckSolvent->Success If yield improves CheckCatalyst->Success If yield improves

Caption: A workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.

References

  • BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • CymitQuimica. Safety Data Sheet.
  • Fisher Scientific. Phenylboronic acid - SAFETY DATA SHEET.
  • BenchChem. Storage and handling guidelines for organoboronic acids to prevent decomposition.
  • Reddit. Failed suzuki coupling, any suggenstions? : r/Chempros.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Combi-Blocks. 3-Chloro-5-ethoxyphenylboronic acid, pinacol ester.
  • AstaTech. MSDS of 3-chloro-4-(ethoxycarbonyl)phenylboronic acid.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
  • Fisher Scientific. SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET.

Sources

Technical Support Center: Mastering the Use of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during its use, with a primary focus on preventing the undesired side reaction of protodeboronation. Our goal is to empower you with the expertise to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Overcoming Common Hurdles

This section directly addresses specific issues you may encounter in a question-and-answer format, providing immediate, actionable solutions.

Question 1: My Suzuki-Miyaura coupling reaction with 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is giving low yields, and I'm isolating the protodeboronated byproduct, 2-chloro-4-ethoxy-1-isopropoxybenzene. What's happening and how can I fix it?

Answer: This is a classic case of protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] Your starting material, 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, is particularly susceptible to this due to its electron-rich nature, a result of the ethoxy and isopropoxy groups which increase the electron density on the aromatic ring.[2][3] The key to improving your yield is to ensure the rate of the desired Suzuki coupling significantly outpaces the rate of protodeboronation.

Here’s a systematic approach to troubleshoot this issue:

  • Re-evaluate Your Base: Strong bases and high pH are known to accelerate protodeboronation. If you are using strong bases like NaOH or KOH, switch to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective choices for sterically hindered and electron-rich systems.[4]

  • Lower the Reaction Temperature: Elevated temperatures can increase the rate of both the desired reaction and the undesired protodeboronation. Try running the reaction at a lower temperature (e.g., 60-80 °C). A highly active catalyst system will often allow for effective coupling at milder temperatures.

  • Optimize Your Catalyst System: A slow or inefficient catalyst gives the boronic acid more time to decompose. For sterically demanding couplings like this one, employing a highly active catalyst system is critical.[4][5] Consider using modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[4] These ligands promote rapid catalytic turnover, minimizing the window for protodeboronation to occur.

Question 2: I've tried optimizing the conditions for my Suzuki-Miyaura reaction, but protodeboronation of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is still a significant issue. Are there alternative strategies?

Answer: Absolutely. When standard optimizations are insufficient, more advanced strategies can be employed to protect the boronic acid until the critical transmetalation step of the catalytic cycle.

  • Convert to a Boronic Ester: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[6] These esters are generally more robust and can be isolated and purified, providing a more stable coupling partner. The pinacol ester can be synthesized by reacting the boronic acid with pinacol.

  • Employ a "Slow-Release" Strategy with MIDA Boronates: For particularly challenging substrates, N-methyliminodiacetic acid (MIDA) boronates are an excellent option.[7] MIDA boronates are highly stable, crystalline solids that are unreactive under anhydrous Suzuki coupling conditions. In the presence of an aqueous base, the MIDA group is slowly cleaved to release the boronic acid in situ. This slow release maintains a very low concentration of the active boronic acid in the reaction mixture at any given time, which dramatically suppresses protodeboronation while still allowing the desired cross-coupling to proceed efficiently.[7]

Frequently Asked Questions (FAQs)

This section delves deeper into the chemical principles and preventative measures related to the stability and reactivity of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid.

Q1: Why is 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid so prone to protodeboronation?

A1: The susceptibility of an arylboronic acid to protodeboronation is heavily influenced by the electronic properties of the substituents on the aromatic ring.[2][3] In the case of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, the two alkoxy groups (ethoxy and isopropoxy) are strong electron-donating groups. They increase the electron density on the phenyl ring, making the carbon atom attached to the boron more susceptible to electrophilic attack by a proton source (like water or alcohol present in the reaction mixture), leading to the cleavage of the carbon-boron bond. While the chloro group is electron-withdrawing, its effect is outweighed by the two potent electron-donating alkoxy groups.

Q2: What is the mechanistic basis for base-catalyzed protodeboronation?

A2: The generally accepted mechanism for base-catalyzed protodeboronation involves a pre-equilibrium where the boronic acid reacts with a hydroxide ion to form a more reactive boronate species ([ArB(OH)3]⁻).[8] This tetrahedral boronate is more electron-rich than the neutral trigonal boronic acid, further activating the aryl group towards protonolysis. The subsequent rate-limiting step is the reaction of this boronate with a proton source, leading to the cleavage of the C-B bond.

G cluster_suzuki Desired Suzuki-Miyaura Pathway cluster_proto Undesired Protodeboronation Pathway SA1 Ar-B(OH)₂ SA2 [Ar-B(OH)₃]⁻ SA1->SA2 + OH⁻ SA3 [LₙPd(Ar)(X)] SA2->SA3 Transmetalation with LₙPd(Ar')(X) SA4 Ar-Ar' SA3->SA4 Reductive Elimination SP1 Ar-B(OH)₂ SP2 [Ar-B(OH)₃]⁻ SP1->SP2 + OH⁻ SP3 Ar-H SP2->SP3 Protonolysis (e.g., + H₂O)

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

Q3: How does the steric hindrance from the ortho-isopropoxy group affect the Suzuki-Miyaura coupling?

A3: The isopropoxy group at the ortho position to the boronic acid introduces significant steric bulk. This can hinder the approach of the palladium complex during the transmetalation step of the Suzuki-Miyaura catalytic cycle.[9] To overcome this steric impediment, it is crucial to use palladium catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos.[4] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium species that can more readily accommodate sterically demanding substrates.[5]

Q4: Can the choice of solvent influence the rate of protodeboronation?

A4: Yes, the solvent can play a significant role. Protic solvents, especially water, can act as a proton source and accelerate protodeboronation. While many Suzuki-Miyaura reactions require a co-solvent system including water to dissolve the inorganic base, minimizing the amount of water or using a biphasic system can sometimes be beneficial. For sterically hindered couplings, non-polar aprotic solvents like dioxane or toluene are often preferred.[4]

Detailed Experimental Protocols

The following protocols provide a robust starting point for minimizing protodeboronation when using 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid in a Suzuki-Miyaura coupling reaction.

Protocol 1: Optimized Suzuki-Miyaura Coupling with a Bulky Phosphine Ligand

This protocol is designed to maximize the rate of the desired cross-coupling reaction.

Reagents and Materials:

  • Aryl Halide (1.0 eq.)

  • 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid (1.2 eq.)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)

  • XPhos Pd G3 (2 mol%)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, and K₃PO₄.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the XPhos Pd G3 catalyst.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the starting materials and the formation of both the desired product and the protodeboronated byproduct.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommendationRationale
Boronic Acid 1.2 - 1.5 equivalentsEnsures complete consumption of the limiting aryl halide.
Base K₃PO₄ or Cs₂CO₃ (3.0 eq)Milder bases that minimize protodeboronation.[4]
Catalyst XPhos Pd G3 (1-2 mol%)Highly active precatalyst with a bulky, electron-rich ligand to accelerate coupling of sterically hindered substrates.[4]
Solvent Dioxane/Water (4:1 to 10:1)Aprotic solvent favored for hindered couplings, with minimal water to dissolve the base.
Temperature 60 - 80 °CLower temperature to disfavor protodeboronation while maintaining a sufficient rate for the desired reaction.
Protocol 2: Conversion to Pinacol Ester for Enhanced Stability

This protocol describes the formation of the pinacol ester of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid.

Reagents and Materials:

  • 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid (1.0 eq.)

  • Pinacol (1.1 eq.)

  • Toluene or THF (anhydrous)

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Dissolve 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid and pinacol in toluene or THF in a round-bottom flask equipped with a Dean-Stark apparatus (for toluene) or molecular sieves (for THF).

  • Heat the mixture to reflux and monitor the removal of water.

  • Once the reaction is complete (as determined by TLC or LC-MS, showing consumption of the boronic acid), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction after being placed under high vacuum to remove any residual water and pinacol. If necessary, it can be purified by column chromatography on silica gel.

G Start Low Yield / High Protodeboronation with 3-Chloro-5-ethoxy-4- isopropoxyphenylboronic acid Q1 Are you using a strong base (e.g., NaOH, KOH)? Start->Q1 A1_Yes Switch to a milder base: K₃PO₄ or Cs₂CO₃ Q1->A1_Yes Yes Q2 Is the reaction temperature > 80 °C? Q1->Q2 No A1_Yes->Q2 A2_Yes Lower temperature to 60-80 °C Q2->A2_Yes Yes Q3 Is your catalyst system optimized for sterically hindered substrates? Q2->Q3 No A2_Yes->Q3 A3_No Use a highly active system: - Pd precatalyst (e.g., XPhos Pd G3) - Bulky, electron-rich ligand (e.g., XPhos, SPhos) Q3->A3_No No Still_Problem Protodeboronation still significant? Q3->Still_Problem Yes A3_No->Still_Problem A4_Yes Employ advanced strategies: - Convert to Pinacol Ester - Use MIDA Boronate for slow release Still_Problem->A4_Yes Yes Success Improved Yield Still_Problem->Success No A4_Yes->Success

Sources

Technical Support Center: Troubleshooting Homocoupling of Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

To: Valued Scientific Professionals From: Senior Application Scientist, Technical Support Subject: A Deep Dive into Boronic Acid Homocoupling: Mechanisms, Troubleshooting, and Prevention

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility and functional group tolerance in forging carbon-carbon bonds. However, the formation of undesired symmetric biaryl byproducts, resulting from the homocoupling of boronic acid partners, remains a persistent challenge that can complicate purification and significantly reduce the yield of the target molecule.

This technical guide provides an in-depth analysis of the mechanisms driving boronic acid homocoupling and offers a structured troubleshooting framework to diagnose and mitigate this pervasive side reaction. As your partner in research, our goal is to empower you with the scientific understanding and practical protocols necessary to ensure the success and efficiency of your coupling reactions.

Section 1: The "Why" — Understanding the Mechanisms of Homocoupling

Effective troubleshooting begins with a firm grasp of the underlying chemical pathways. Boronic acid homocoupling is not a single reaction but can proceed through several distinct, often competing, mechanisms. The prevalence of each pathway is highly dependent on the specific reaction conditions.

The primary culprits are oxygen and the oxidation state of the palladium catalyst.

  • Oxygen-Mediated Oxidative Homocoupling: This is the most common pathway. The active Pd(0) catalyst is oxidized by dissolved molecular oxygen to a Pd(II) species.[1][2] This newly formed Pd(II) complex can then undergo two successive transmetalations with boronic acid molecules, followed by reductive elimination to yield the homocoupled biaryl and regenerate the Pd(0) catalyst.[1][3] The insidious nature of this cycle is that it can perpetuate with only trace amounts of oxygen.

  • Pd(II) Precatalyst-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, homocoupling can occur as a primary step.[1][4] In this scenario, the Pd(II) species reacts directly with two equivalents of the boronic acid to form the biaryl product and the catalytically active Pd(0).[4][5] While this process initiates the desired catalytic cycle, it inherently consumes a portion of the boronic acid, leading to byproduct formation from the outset.

  • Protonolysis-Based Mechanisms: In some cases, particularly with electron-deficient arylboronic acids, a pathway involving protonolysis followed by a second transmetalation may occur, which does not require the involvement of O₂.[6][7]

These pathways are illustrated below:

Homocoupling_Mechanisms Proposed Mechanisms of Boronic Acid Homocoupling cluster_0 Oxygen-Mediated Pathway cluster_1 Pd(II) Precatalyst Pathway Pd0 Pd(0)L₂ (Active Catalyst) PdO2 [L₂Pd(II)-O-O] Pd0->PdO2 Oxidation O2 O₂ Trans1 [L₂Pd(Ar)(OOB(OH)₂)] PdO2->Trans1 Transmetalation Trans2 Ar-Pd(II)-Ar Trans1->Trans2 Second Transmetalation ArAr_O2 Ar-Ar (Homocoupling) Trans2->ArAr_O2 Reductive Elimination ArAr_O2->Pd0 Regenerates Catalyst ArBOH2_1 ArB(OH)₂ ArBOH2_1->Trans1 ArBOH2_2 ArB(OH)₂ ArBOH2_2->Trans2 PdII Pd(II)X₂ (e.g., Pd(OAc)₂) ArAr_PdII Ar-Ar (Homocoupling) PdII->ArAr_PdII Reaction ArBOH2_3 2 x ArB(OH)₂ ArBOH2_3->ArAr_PdII Pd0_gen Pd(0) (Active Catalyst) ArAr_PdII->Pd0_gen Generates

Caption: A logical workflow for troubleshooting homocoupling reactions.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use copper catalysts to avoid this issue? A: While copper-catalyzed couplings are valuable, they are also known to promote the homocoupling of boronic acids, sometimes referred to as the Chan-Lam-Evans homocoupling. The mechanism involves transmetalation from boron to copper. [8]Therefore, switching to copper is not an inherent solution to the homocoupling problem and requires its own set of optimizations.

Q: My boronic acid is old. Could this be the problem? A: Absolutely. Boronic acids can degrade over time, especially if not stored properly. In the solid state, they can dehydrate to form cyclic boroxine anhydrides. [9]More importantly, exposure to air and moisture can lead to gradual oxidation and protodeboronation, reducing the purity and potency of the reagent. [9][10]Always use high-purity boronic acids and store them in a desiccator under an inert atmosphere.

Q: Is homocoupling always a problem? A: While it is typically an undesired side reaction in cross-coupling, the oxidative homocoupling of boronic acids has been developed into a synthetically useful method in its own right for the deliberate synthesis of symmetric biaryls. [11][12][13]These reactions are intentionally run with an oxidant (often air or O₂) and a palladium or copper catalyst.

We trust this guide will serve as a valuable resource in your synthetic endeavors. Should you have further questions or require assistance with a particularly challenging system, please do not hesitate to contact our technical support team.

References

  • Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.
  • Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A.
  • Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetal
  • Protodeboron
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
  • An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society.
  • An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. PubMed.
  • Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst.
  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Benchchem.
  • Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone.
  • Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. NIH.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Technical Support Center: Palladium-Catalyzed Couplings with Boronic Acids. Benchchem.
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Improving the oxidative stability of boronic acids through stereoelectronic effects. PNAS.
  • Technical Support Center: Suzuki Coupling Reactions. Benchchem.
  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substr

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Technical Support Center: Column Chromatography Techniques for Purifying Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of boronic acids and their derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for successful column chromatography of these versatile compounds. Boronic acids are fundamental building blocks in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, their unique chemical properties, such as their Lewis acidity and propensity for dehydration to form boroxines, present distinct challenges during purification. This guide will equip you with the knowledge to overcome these hurdles and ensure the high purity of your materials.

Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues you may encounter during the column chromatography of boronic acids and their esters in a question-and-answer format.

Issue 1: Poor Recovery or Complete Adsorption on the Column

Question: I am attempting to purify my boronic acid or boronic ester using silica gel column chromatography, but I am experiencing very low recovery, or the compound appears to be irreversibly stuck at the baseline of my TLC plate. What is causing this, and how can I resolve it?

Answer: This is a frequent and frustrating problem that stems from the inherent chemical properties of both the boronic acid moiety and the silica gel stationary phase.

  • The Underlying Chemistry: The boron atom in a boronic acid is Lewis acidic, meaning it is an electron-pair acceptor. The surface of silica gel is populated with silanol groups (Si-OH), which are Lewis basic. This results in a strong interaction, causing your compound to adsorb strongly to the stationary phase.[1] In the case of boronic esters, this interaction can also lead to on-column hydrolysis back to the more polar boronic acid, which then becomes strongly adsorbed.[1]

  • Solutions & Optimization Strategies:

    • Deactivate the Silica Gel: To mitigate the strong interaction, you can passivate the acidic silanol groups on the silica surface.

      • Base Treatment: A common technique is to add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), to your mobile phase.[2] This effectively "caps" the acidic sites on the silica gel, allowing your boronic acid to elute.

      • Boric Acid Impregnation: A highly effective method involves pre-treating the silica gel with boric acid.[1][3][4] This treatment suppresses the over-adsorption of boronic esters and acids, leading to significantly improved recovery.[1][3] A detailed protocol for this procedure is provided in the "Experimental Protocols" section.

    • Choose an Alternative Stationary Phase:

      • Neutral Alumina: For less polar boronic acids and esters, neutral alumina can be an excellent alternative to silica gel, as it lacks the strongly acidic silanol groups.[1][2]

      • Reversed-Phase Silica (C18): For more polar boronic acids, reversed-phase chromatography is a viable option. However, be aware that aqueous mobile phases can promote protodeboronation (cleavage of the C-B bond).[5][6][7] Careful control of pH is crucial.

    • Utilize a Plug Filtration: If your goal is simply to remove baseline impurities or a catalyst, a rapid filtration through a short plug of silica gel or Celite can minimize the contact time between your compound and the stationary phase, thereby reducing the chances of adsorption and degradation.[1]

Issue 2: On-Column Decomposition or Hydrolysis

Question: My NMR analysis of the purified fractions shows the presence of the corresponding boronic acid, even though I loaded the boronic ester. How can I prevent this hydrolysis during purification?

Answer: Boronic esters, particularly the commonly used pinacol esters (Bpin), are susceptible to hydrolysis, which can be catalyzed by the acidic nature of standard silica gel or the presence of protic solvents.[1][8][9]

  • The Mechanism of Hydrolysis: The acidic silanol groups on the silica surface can catalyze the cleavage of the boronic ester back to the boronic acid and the corresponding diol (e.g., pinacol). This is problematic as the resulting boronic acid is more polar and will likely have a different retention factor (Rf), leading to impure fractions.

  • Preventative Measures:

    • Anhydrous Conditions: It is critical to use dry solvents and glassware for your chromatography.[1] If your compound is particularly sensitive, performing the purification under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

    • Mobile Phase Selection:

      • In reversed-phase HPLC, using a high percentage of organic solvent in the mobile phase can effectively prevent on-column hydrolysis.[8]

      • Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative as it utilizes a high organic content mobile phase, which provides good solubility for boronate esters and prevents on-column hydrolysis.[8]

    • Use More Stable Esters: While pinacol esters are common, other boronic esters can offer enhanced stability. For instance, aryl boronic acid 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)s] have been reported to be more stable on silica gel.[10]

Issue 3: Difficulty Visualizing Spots on TLC

Question: My boronic acid-containing compound is not UV-active, and I am struggling to visualize it on my TLC plates. What visualization techniques can I use?

Answer: Many boronic acids lack a strong UV chromophore, making visualization by a standard 254 nm UV lamp challenging.[11][12] Fortunately, there are highly sensitive and selective staining methods available.

  • Mechanism of Staining: These stains work by forming a complex with the boronic acid moiety, which is either colored or fluorescent.

  • Recommended Stains:

    • Alizarin: This natural anthraquinone forms a fluorescent complex with boronic acids.[11][12] When a TLC plate is dipped in an alizarin solution and observed under a 366 nm UV lamp, the boronic acid spots will appear with a bright yellow-orange fluorescence.[11][12]

    • Curcumin: Found in turmeric, curcumin forms a brightly colored red boronate complex.[13][14] This allows for easy visualization under visible light. This method is effective for a wide range of boron-containing compounds, including free boronic acids and their esters.[14]

A detailed protocol for TLC staining is available in the "Experimental Protocols" section.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude boronic acid or ester samples?

A1: Common impurities include unreacted starting materials (e.g., aryl halides), homocoupled byproducts, and residual reagents like bis(pinacolato)diboron (B2pin2).[1] The corresponding protodeboronated compound (where the boronic acid group is replaced by a hydrogen atom) and boroxines (cyclic trimers of the boronic acid) are also frequently observed.[6][7]

Q2: Is it always necessary to purify a boronic ester before its use in a subsequent reaction like a Suzuki-Miyaura coupling?

A2: Not always. In many instances, crude boronic esters can be used directly in subsequent reactions after a simple filtration through Celite or a silica plug to remove catalysts and inorganic salts.[1] The viability of this approach depends on the tolerance of the next reaction to the specific impurities present in the crude material.[1]

Q3: My boronic ester is a non-crystalline oil. What is the best purification strategy?

A3: For oily compounds where recrystallization is not an option, column chromatography is the most common approach.[2] If you encounter issues with standard silica gel, it is highly recommended to try the troubleshooting steps outlined above, such as using boric acid-treated silica or neutral alumina.[1] An alternative strategy is to derivatize the boronic acid into a stable, crystalline adduct, such as a diethanolamine adduct, which can be easily purified by recrystallization and then converted back to the free boronic acid.[5][6]

Q4: What is a good general-purpose starting solvent system for silica gel chromatography of boronic esters?

A4: A mixture of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate or diethyl ether is a standard starting point.[1] A common initial ratio to screen is 9:1 hexanes:ethyl acetate.[1] The optimal ratio will depend on the polarity of your specific compound.

Experimental Protocols

Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel

This protocol is adapted from established methods and is highly effective at minimizing the over-adsorption of boronic acids and esters during column chromatography.[1][3][15]

Materials:

  • Silica gel for flash chromatography

  • Boric acid (H₃BO₃)

  • Methanol or Ethanol

  • Round bottom flask

  • Rotary evaporator or vacuum oven

Procedure:

  • Prepare a 5% w/v solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 550 mL of this solution.[1]

  • In a round bottom flask, create a slurry of the silica gel in the boric acid/methanol solution.

  • Gently agitate the slurry at room temperature for 1 hour.

  • Remove the solvent by filtration using a Büchner funnel.

  • Wash the treated silica gel with ethanol (approximately 600 mL for every 100 g of silica).[1]

  • Dry the silica gel thoroughly under vacuum, for example, at 60°C for 1.5 hours or until it becomes a free-flowing powder.[1] The boric acid-impregnated silica gel is now ready for use.

Protocol 2: TLC Visualization with Alizarin Stain

This method provides sensitive and selective detection of boronic acids on TLC plates.[11][12]

Materials:

  • Alizarin

  • Acetone

  • Developed TLC plate

Procedure:

  • Prepare a 1 mM solution of alizarin in acetone.

  • Briefly dip your developed TLC plate into the alizarin solution.

  • Allow the plate to air dry until it turns pink.

  • Observe the plate under a 366 nm UV lamp. Boronic acid-containing spots will appear as bright yellow-orange fluorescent spots.[11][12]

Data Summary and Visualization

Table 1: Recommended Stationary and Mobile Phases
Compound PolarityRecommended Stationary PhaseTypical Mobile Phase System (Starting Point)Modifiers
Low to MediumBoric Acid-Treated Silica GelHexanes/Ethyl AcetateN/A
Low to MediumNeutral AluminaHexanes/Ethyl AcetateN/A
Medium to HighStandard Silica GelDichloromethane/Methanol0.1-1% Triethylamine
HighReversed-Phase (C18) SilicaWater/Acetonitrile or Water/Methanol0.1% Formic Acid or Ammonium Acetate
Diagram 1: Troubleshooting Workflow for Boronic Acid Purification

G start Start: Crude Boronic Acid/Ester tlc Run TLC (Standard Silica, Hex/EtOAc) start->tlc visualize Visualize (UV, Alizarin/Curcumin Stain) tlc->visualize problem Problem with TLC? visualize->problem streaking Streaking or Spot at Baseline? problem->streaking Yes no_spot No Spot Visible? problem->no_spot Yes good_rf Good Separation & Rf? problem->good_rf No, separation is good deactivate_silica Deactivate Silica: - Add Et3N to eluent - Use Boric Acid-Treated Silica streaking->deactivate_silica Yes alt_phase Try Alternative Phase: - Neutral Alumina - Reversed-Phase (C18) streaking->alt_phase Still issues use_stain Use Selective Stain (Alizarin/Curcumin) no_spot->use_stain Yes run_column Run Column Chromatography good_rf->run_column Yes use_stain->visualize deactivate_silica->tlc Re-run TLC alt_phase->tlc Re-run TLC analyze Analyze Fractions (TLC, NMR) run_column->analyze purity_issue Purity Issues? analyze->purity_issue pure Pure Product purity_issue->pure No hydrolysis Hydrolysis Observed? purity_issue->hydrolysis Yes anhydrous Use Anhydrous Conditions & Aprotic Solvents hydrolysis->anhydrous Yes derivatize Consider Derivatization (e.g., DEA Adduct) hydrolysis->derivatize Persistent issues anhydrous->run_column Re-run Column

Caption: A flowchart for troubleshooting common issues in boronic acid purification.

References

  • ResearchGate. (n.d.). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Available at: [Link]

  • Wageningen University & Research. (n.d.). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Available at: [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? Available at: [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • Royal Society of Chemistry. (2015). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods. Available at: [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • Amphoteros. (2013). Adding colour to your science. Available at: [Link]

  • National Institutes of Health. (n.d.). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Available at: [Link]

  • ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. Available at: [Link]

  • Reddit. (2017). Purification of boronic acids? Available at: [Link]

  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • ResearchGate. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]

  • Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Available at: [Link]

  • ResearchGate. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available at: [Link]

  • Reddit. (2023). HELP: Purifying boronic acids sucks. Available at: [Link]

  • PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Available at: [Link]

  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Available at: [Link]

  • National Institutes of Health. (n.d.). Fluorescent Boronic Acid Polymer Grafted on Silica Particles for Affinity Separation of Saccharides. Available at: [Link]

  • PubMed. (2001). Shielding of protein-boronate interactions during boronate chromatography of neoglycoproteins. Available at: [Link]

  • Oxford Academic. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Available at: [Link]

  • Amerigo Scientific. (n.d.). Boronic Acid Affinity Chromatography Resin. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Boronate Affinity Chromatography. Available at: [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process? Available at: [Link]

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Technical Support Center: Navigating Boronic Acid Solubility in Aqueous Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource is designed to provide you with in-depth, field-proven insights into a common yet critical challenge: the solubility of boronic acids in aqueous reaction media. Poor solubility can lead to low reaction yields, reproducibility issues, and purification difficulties. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses the most common initial queries regarding boronic acid solubility.

Q1: My boronic acid won't dissolve in my aqueous reaction mixture. What's the first thing I should try?

A1: The first and often most effective step is to adjust the pH of the medium. Boronic acids (RB(OH)₂) are Lewis acids that exist in equilibrium with their anionic tetrahedral boronate form (RB(OH)₃⁻) in the presence of a base.[1][2][3] This anionic boronate species is generally more soluble in water. Carefully adding a suitable base, such as sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃), will shift the equilibrium towards the boronate form, often leading to complete dissolution.[1][2] The optimal pH for solubilization and reaction typically lies between 7 and 9.[4]

Q2: I've added a base, but my boronic acid is still not fully dissolved or my reaction is sluggish. What's my next move?

A2: Introduce a water-miscible organic co-solvent. While the goal is an aqueous reaction, a biphasic system or a homogeneous mixture with a co-solvent is a standard and effective strategy.[5] Solvents like tetrahydrofuran (THF), dioxane, ethanol, or acetone can significantly enhance the solubility of hydrophobic boronic acids.[6][7] A common starting point is a solvent ratio of 4:1 or 3:1 (organic solvent to water).[5] The choice of co-solvent can also influence reaction kinetics.[6]

Q3: My boronic acid is described as "unstable" (e.g., 2-heterocyclic, vinyl). How does this affect solubility and what precautions should I take?

A3: Unstable boronic acids are particularly susceptible to decomposition pathways like protodeboronation (loss of the boronic acid group), which is often accelerated in aqueous, basic, and heated conditions.[8][9][10] For these substrates, consider converting the boronic acid into a more stable derivative before the reaction. Common stable derivatives include:

  • Pinacol Esters: Formed by reacting the boronic acid with pinacol. They are generally stable solids that can be purified by chromatography.[8]

  • MIDA Boronates: Formed with N-methyliminodiacetic acid, these are exceptionally stable, often crystalline solids. They are designed for a "slow release" of the active boronic acid under the reaction conditions, which can prevent decomposition.[10][11]

  • Potassium Trifluoroborates (R-BF₃K): These are highly stable, crystalline salts that are often used as direct replacements for boronic acids.[12]

Q4: My purified boronic acid is a gooey oil, not a solid. How can I handle it and ensure accurate stoichiometry?

A4: This is a common issue, often caused by the formation of cyclic trimeric anhydrides called boroxines through dehydration.[5][6][13] To address this, you can:

  • Attempt Recrystallization: Try dissolving the oil in a minimal amount of a hot solvent and adding an anti-solvent (like water or a hydrocarbon) upon cooling.[5][13]

  • Acid-Base Extraction: Dissolve the crude material in an organic solvent and extract with a basic aqueous solution (e.g., NaOH) to form the water-soluble boronate salt. Wash the aqueous layer with an organic solvent to remove non-acidic impurities, then re-acidify the aqueous layer to precipitate the purified boronic acid.[5]

  • Convert to a Stable Derivative: The most reliable solution is often to convert the crude boronic acid into a stable, crystalline derivative like a pinacol or MIDA ester, which is easier to purify and handle.[5][8]

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to resolving persistent solubility issues.

Guide 1: Optimizing pH and Base Selection

The choice and amount of base are critical not just for solubility but for the entire catalytic cycle of reactions like the Suzuki-Miyaura coupling. The primary role of the base is to convert the neutral boronic acid into the more nucleophilic and reactive boronate anion, which is required for the key transmetalation step with the palladium catalyst.[1][2][12]

The Boronic Acid-Boronate Equilibrium

The fundamental equilibrium governing boronic acid solubility in aqueous base is shown below. Increasing the hydroxide concentration (raising the pH) drives the equilibrium to the right, favoring the formation of the more soluble tetrahedral boronate species.[3]

BoronicAcidEquilibrium cluster_eq BoronicAcid R-B(OH)₂ (Trigonal, Less Soluble) Boronate [R-B(OH)₃]⁻ (Tetrahedral, More Soluble) BoronicAcid->Boronate Base Addition Water + OH⁻ Boronate->BoronicAcid Acid Addition Hplus - OH⁻

Caption: The pH-dependent equilibrium between a boronic acid and its more soluble boronate anion.

Troubleshooting Steps & Considerations:

  • Insufficient Base: Ensure you are using at least stoichiometric amounts of base, and often an excess (2-3 equivalents) is required to drive both the equilibrium and the catalytic cycle.

  • Base Strength and Solubility: The choice of base matters.

    • Inorganic Bases (K₂CO₃, Cs₂CO₃, K₃PO₄): Commonly used and effective. Cesium carbonate is often highly effective due to the high solubility of cesium salts and the ability of the Cs⁺ cation to facilitate the catalytic cycle.[14]

    • Organic Bases (Et₃N, DIPEA): Can be used, particularly in anhydrous or co-solvent systems, but may be less effective at promoting boronate formation in highly aqueous media.[15]

  • Monitoring pH: If possible, monitor the pH of your reaction mixture. The pKa of most phenylboronic acids is around 9.[3][16] Maintaining the pH in the 8-10 range is often a good target for ensuring a significant concentration of the active boronate species.

BaseCommon EquivalentspKa of Conjugate AcidNotes
K₂CO₃2.0 - 3.010.3Standard, cost-effective choice. Works well in aqueous/organic mixtures.
Cs₂CO₃2.0 - 3.010.3Often gives superior results, especially for difficult couplings. Higher solubility and reactivity.[14]
K₃PO₄2.0 - 3.012.3A stronger base, can be very effective but may not be suitable for base-sensitive substrates.
KF (anhydrous)2.0 - 3.03.2A mild base, useful for substrates with base-labile functional groups like esters.[12]
Guide 2: Strategic Use of Additives and Phase-Transfer Catalysis

When dealing with highly immiscible reactants, especially in biphasic systems (e.g., toluene/water), enhancing the interaction between the aqueous and organic phases is key.

Phase-Transfer Catalysis (PTC):

A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), can dramatically accelerate biphasic reactions.[17][18] The catalyst works by forming an ion pair with the aqueous-soluble boronate anion, shuttling it into the organic phase where the palladium catalyst resides. This facilitates the crucial transmetalation step.[17][19][20]

PTCDiagram cluster_aqueous Aqueous Phase cluster_organic Organic Phase Boronate [R-B(OH)₃]⁻ (from Boronic Acid + Base) Ion_Pair [R-B(OH)₃]⁻Q⁺ (Ion Pair) Boronate->Ion_Pair Forms Ion Pair with Q⁺ PTC_aq Q⁺X⁻ (PTC) Pd_Complex Ar-Pd(II)-L₂-X (Catalyst) Coupled_Product Ar-R (Product) Pd_Complex->Coupled_Product Reductive Elimination Ion_Pair->Pd_Complex Transfers to Organic Phase for Transmetalation

Caption: Mechanism of Phase-Transfer Catalysis in Suzuki-Miyaura reactions.

Protocol: Implementing Phase-Transfer Catalysis

  • Setup: To your reaction vessel, add the aryl halide, boronic acid (1.2-1.5 equiv), base (2-3 equiv), and the phase-transfer catalyst (e.g., TBAB, 1.0 equiv).[17]

  • Solvents: Add the degassed organic solvent (e.g., toluene) and degassed water.

  • Catalyst Addition: Sparge the mixture with an inert gas (e.g., Argon) before adding the palladium catalyst.

  • Reaction: Heat the biphasic mixture with vigorous stirring to ensure efficient mixing of the two phases.

Guide 3: In Situ Generation from Stable Precursors

For boronic acids that are inherently unstable or difficult to purify, using a stable precursor that generates the active species in situ is a superior strategy.[10] This "slow-release" approach maintains a low, steady concentration of the boronic acid, minimizing decomposition while allowing it to be consumed productively in the catalytic cycle.

Workflow: Using MIDA Boronates for Unstable Boronic Acids

MIDARelease MIDA_Boronate Air-Stable, Crystalline MIDA Boronate Reaction_Conditions Aqueous Base (e.g., K₂CO₃) Heat MIDA_Boronate->Reaction_Conditions Slow Hydrolysis Boronic_Acid Unstable Boronic Acid (Low Concentration) Reaction_Conditions->Boronic_Acid Suzuki_Cycle Fast Consumption in Suzuki Cycle Boronic_Acid->Suzuki_Cycle Decomposition Decomposition (Minimized) Boronic_Acid->Decomposition Product Desired Product Suzuki_Cycle->Product

Caption: Slow-release strategy using MIDA boronates to minimize decomposition.

Protocol: Suzuki-Miyaura Coupling with a MIDA Boronate

  • Setup: To an oven-dried flask, add the aryl halide (1.0 equiv), MIDA boronate (1.2-1.5 equiv), and base (e.g., K₂CO₃, 3.0 equiv).[5]

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., 4:1 dioxane/water) via syringe.[5]

  • Catalyst Addition: Sparge the mixture with inert gas for 15-20 minutes before adding the palladium catalyst and any required ligand.

  • Reaction & Workup: Heat the reaction to the desired temperature (typically 80-110 °C). Upon completion, cool, dilute with an organic solvent, and perform a standard aqueous workup.[5]

References

  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
  • Poplavska, T., et al. (n.d.).
  • BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition.
  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition. [Link]

  • BenchChem. (2025). Troubleshooting low yields in boron heterocyclic chemistry.
  • Genin, E., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • Knapp, D. M., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. NIH Public Access. [Link]

  • Reddit User Discussion. (2023). Boronic acids being gooey. r/OrganicChemistry. [Link]

  • Santos, J. I., et al. (2017). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. ResearchGate. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Pinto, M., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

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Validation & Comparative

A Comparative Guide to the Application of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic construction of complex molecular architectures is a cornerstone of innovation. Polysubstituted biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently forming the core of pharmacologically active agents and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging these critical carbon-carbon bonds, with the choice of organoboron reagent being pivotal to synthetic success.

This guide provides an in-depth characterization of the products derived from 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, a specialized building block for accessing highly functionalized biaryl compounds. Due to the specific nature of this reagent, this document will establish its performance profile by drawing objective comparisons with alternative, well-established arylboronic acids. We will delve into the causality behind experimental choices, present supporting data from analogous systems, and provide robust, validated protocols to empower your synthetic endeavors.

Characterization of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic Acid: A Structural and Reactivity Analysis

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the electronic and steric nature of its substituents. The subject of this guide, 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, presents a unique combination of functional groups that dictates its behavior.

  • Electronic Profile : The phenyl ring is decorated with two electron-donating alkoxy groups (ethoxy and isopropoxy) and one electron-withdrawing chloro group. The alkoxy groups increase the electron density of the aromatic ring, which can enhance the rate of transmetalation—a key step in the Suzuki-Miyaura cycle where the organic moiety is transferred from boron to the palladium catalyst.[1] Conversely, the electronegative chlorine atom withdraws electron density, which can facilitate the initial oxidative addition step when the boronic acid itself is part of the halide-bearing partner, though in its role as the organoboron partner, the overall electron-rich nature is expected to dominate.[2]

  • Steric Considerations : The presence of an isopropoxy group ortho to the boronic acid moiety introduces significant steric bulk. This can influence the choice of palladium catalyst and ligand, often necessitating the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to promote efficient coupling.[3][4]

Comparison with Alternative Organoboron Reagents

While boronic acids are the most common organoboron reagents for Suzuki-Miyaura coupling, their stability can be a concern, as they are susceptible to side reactions like protodeboronation (loss of the boronic acid group) and oxidation.[5] For challenging syntheses or for long-term storage, more robust alternatives should be considered.

Reagent TypeStructure ExampleAdvantagesDisadvantages
Arylboronic Acid 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acidHigh reactivity, high atom economy, generally good solubility.[2]Prone to protodeboronation and oxidation; can be difficult to purify.[5]
Potassium Aryltrifluoroborate Potassium (3-Chloro-5-ethoxy-4-isopropoxyphenyl)trifluoroborateCrystalline, air- and moisture-stable solids with long shelf life.[6]Requires specific conditions (e.g., presence of water) for efficient coupling; lower atom economy.[6]
MIDA Boronate Ester 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, N-methyliminodiacetic acid esterExceptionally stable to air, moisture, and chromatography; allows for iterative cross-coupling.[7]Requires a deprotection step (slow release of the boronic acid) during the reaction, which can sometimes lead to slower overall reaction times.[7]

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

To objectively evaluate the expected performance of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, we will compare it with other substituted phenylboronic acids in a model reaction: the palladium-catalyzed coupling with 4-bromoanisole. The data presented below is a synthesis of established results for structurally similar reagents to provide a predictive benchmark.

Model Reaction:

Arylboronic Acid ReagentSubstituent EffectsTypical Catalyst SystemBase/SolventExpected Yield (%)Reference Insights
Phenylboronic Acid Unsubstituted (Baseline)Pd(PPh₃)₄K₂CO₃ / Dioxane, H₂O90-98%A standard, highly efficient coupling partner.[1]
4-Methoxyphenylboronic Acid Electron-DonatingPd(OAc)₂ / SPhosK₃PO₄ / Toluene, H₂O92-99%Electron-donating groups generally lead to high yields.[4]
4-Chlorophenylboronic Acid Electron-WithdrawingPd₂(dba)₃ / XPhosK₃PO₄ / Dioxane85-95%Electron-withdrawing groups are well-tolerated with modern catalysts.[3]
2-Isopropylphenylboronic Acid Sterically HinderedPd(OAc)₂ / RuPhosK₃PO₄ / 2-Butanol80-90%Steric hindrance requires more active catalyst systems.[4]
3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid Mixed Electronic & Sterically HinderedPd₂(dba)₃ / BrettPhosK₃PO₄ / 1,4-Dioxane80-92% (Predicted)The combination of steric hindrance and mixed electronics necessitates a highly active and robust catalyst system like those employing bulky biarylphosphine ligands.[8]

Causality Behind Experimental Choices:

  • Catalyst Selection : For sterically demanding and electronically complex substrates like our target molecule, palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, BrettPhos) are superior.[8] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[3]

  • Base Selection : The choice of base is critical for activating the boronic acid to facilitate transmetalation.[5] Stronger bases like potassium phosphate (K₃PO₄) are often more effective than weaker ones like potassium carbonate (K₂CO₃), particularly for sterically hindered or electron-poor boronic acids.

  • Solvent System : A biphasic solvent system, such as dioxane/water or toluene/water, is commonly employed. The aqueous phase is essential for dissolving the inorganic base, while the organic solvent solubilizes the coupling partners and the catalyst.[9]

Experimental Protocol and Product Characterization

This section provides a self-validating, step-by-step protocol for the synthesis of 3-Chloro-5-ethoxy-1,1'-biaryl-4-isopropoxy-4'-methoxy, the product of our model reaction.

Detailed Experimental Protocol

Materials:

  • 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid (1.0 equiv)

  • 4-Bromoanisole (1.1 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • BrettPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, tribasic, 3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

Procedure:

  • Reaction Setup : To a flame-dried Schlenk tube, add 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, 4-bromoanisole, Pd₂(dba)₃, BrettPhos, and K₃PO₄.

  • Inert Atmosphere : Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition : Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 organic:aqueous ratio) via syringe. The mixture should be thoroughly degassed by bubbling argon through the solution for another 10 minutes.

  • Reaction : Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Characterization of the Biaryl Product

The identity and purity of the synthesized biaryl compound should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy : Will confirm the connectivity of the molecule. Expect to see characteristic signals for the aromatic protons, the methoxy, ethoxy, and isopropoxy groups. The formation of the new C-C bond will result in predictable shifts in the aromatic region compared to the starting materials.[10]

  • Mass Spectrometry (MS) : Will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[11]

  • Infrared (IR) Spectroscopy : Will show characteristic absorption bands for the functional groups present, such as C-O stretching for the ether linkages and C-Cl stretching.

Visualizing the Process: Workflows and Mechanisms

To provide a clearer understanding of the Suzuki-Miyaura reaction, the following diagrams illustrate the catalytic cycle and the experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_ox R¹-Pd(II)L_n-X pd0->pd_ox Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)L_n-R² pd_ox->pd_trans Transmetalation (R²-B(OR)₂ + Base) pd_trans->pd0 Reductive Elimination product R¹-R² (Product) pd_trans->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_workflow Synthetic and Analytical Workflow start 1. Reagent Assembly (Boronic Acid, Aryl Halide, Catalyst, Base) setup 2. Reaction Setup (Inert Atmosphere, Degassed Solvents) start->setup reaction 3. Thermal Reaction (Heating & Stirring) setup->reaction workup 4. Aqueous Workup (Extraction & Washing) reaction->workup purify 5. Purification (Column Chromatography) workup->purify characterize 6. Product Characterization (NMR, MS, IR) purify->characterize

Caption: A streamlined workflow for the synthesis and analysis of biaryl products.

References

  • Deng, Y., et al. (2017). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. PMC - NIH. [Link]

  • Mondal, P., & Bora, U. (2012). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. Green Chemistry. [Link]

  • Roy, A., et al. (2012). Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. PubMed. [Link]

  • Mondal, P., & Bora, U. (2012). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. ResearchGate. [Link]

  • Mondal, P., & Bora, U. (2012). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. Green Chemistry. [Link]

  • Purbasha, M., et al. (2007). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. PubMed. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Hussong, J. W., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). PMC - NIH. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC - NIH. [Link]

  • Hohloch, S., et al. (2014). Multiple Suzuki-Miyaura coupling of polybromoarenes with arylboronic acids by using complex 1 a. ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Al-Ostoot, F. H., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

  • Chemler, S. R., et al. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. [Link]

  • Zahrt, A. F., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Li, C., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]

  • Handa, S., & Smith, J. D. (2015). Formation of biaryl compounds in the suzuki cross coupling reaction. ResearchGate. [Link]

  • Thomas, A. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • Deshmukh, M. B. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Suzuki C–C Coupling in Paper Spray Ionization: Microsynthesis of Biaryls and High-Sensitivity MS Detection of Aryl Bromides. Journal of the American Society for Mass Spectrometry. [Link]

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

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A Comparative Guide to the Reactivity of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of reagents in cross-coupling reactions is paramount to the successful synthesis of complex molecules. Boronic acids are indispensable building blocks, particularly in the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] This guide provides an in-depth, objective comparison of the reactivity of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid against a panel of other boronic acids, supported by a robust experimental framework. We will dissect the structural nuances of this specific reagent, predict its performance based on established mechanistic principles, and outline a detailed protocol for empirical validation.

The Decisive Factors: Unpacking Boronic Acid Reactivity

The success and efficiency of a Suzuki-Miyaura coupling are not accidental; they are governed by a delicate interplay of electronic, steric, and stability factors inherent to the boronic acid substrate.[3] Understanding these principles is crucial for troubleshooting, optimization, and rational reagent selection.

Electronic Nature of the Aryl Group

The transmetalation step, where the organic moiety is transferred from boron to the palladium center, is a critical, often rate-determining, stage of the catalytic cycle.[4][5] The nucleophilicity of the aryl group attached to the boron is a key driver of this step's efficiency.

  • Electron-Donating Groups (EDGs): Substituents like alkoxy (e.g., ethoxy, isopropoxy) or alkyl groups increase the electron density on the aromatic ring. This enhances the nucleophilicity of the ipso-carbon (the carbon bonded to boron), thereby accelerating the transmetalation process.[6]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease the ring's electron density. This reduced nucleophilicity can significantly slow the transmetalation step, often requiring more forcing conditions or highly active catalyst systems.[6][7]

Steric Hindrance

The spatial arrangement of substituents, particularly those ortho to the boronic acid group, can dramatically influence reactivity.[8] Bulky ortho groups can physically obstruct the approach of the boronic acid to the palladium catalyst complex, hindering the formation of the necessary intermediates for transmetalation.[9][10] Overcoming this steric barrier is a common challenge that has driven the development of specialized, bulky phosphine ligands (e.g., Buchwald ligands) which create a more accessible coordination sphere around the palladium atom.[11][12]

Boronic Acid Stability

Boronic acids are susceptible to several decomposition pathways under reaction conditions, with protodeboronation being the most common side reaction.[7][13] In this process, the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom, leading to the formation of an undesired byproduct and reducing the overall yield.[14] The stability of a boronic acid towards protodeboronation is influenced by the electronic nature of its substituents and the reaction conditions, particularly the base and the presence of water.[14]

Structural Analysis of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic Acid

To predict the reactivity of our target molecule, we must analyze the cumulative electronic and steric effects of its substituents:

  • 4-Isopropoxy Group: Located ortho to the boronic acid, this is a bulky, electron-donating group. It will sterically hinder the reaction but electronically activate the ring for transmetalation.

  • 3-Chloro Group: Located ortho to the boronic acid, this group contributes additional steric bulk. Electronically, it is an electron-withdrawing group via induction, which will slightly decrease the ring's nucleophilicity.

  • 5-Ethoxy Group: Located para to the boronic acid, this is a less bulky, electron-donating group that will electronically activate the ring towards transmetalation.

Overall Profile: 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid presents a challenging but interesting profile. It is electronically activated due to two alkoxy groups, which should favor transmetalation. However, it is heavily encumbered by two ortho substituents (chloro and isopropoxy), predicting significant steric hindrance. Its reactivity will therefore be a trade-off between favorable electronics and unfavorable sterics.

Experimental Design for Comparative Analysis

To empirically validate our analysis, a standardized kinetic competition experiment is the most effective method. This approach ensures that any observed differences in reactivity are directly attributable to the structure of the boronic acid itself, as all other variables are held constant.

Selected Boronic Acids for Comparison:
  • Phenylboronic Acid: The unsubstituted baseline standard.

  • 4-Methoxyphenylboronic Acid: An electronically activated, non-sterically hindered standard.

  • 4-(Trifluoromethyl)phenylboronic Acid: An electronically deactivated standard.

  • 2,4,6-Triisopropylphenylboronic Acid: A severely sterically hindered standard.

  • 3-Chloro-5-ethoxyphenylboronic Acid: A structurally related analog to assess the specific impact of the 4-isopropoxy group.

Standardized Suzuki-Miyaura Coupling Protocol

This protocol is designed to be robust enough to accommodate a range of reactivities and provide clear, quantifiable data.

Materials:

  • Selected Boronic Acid (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv, limiting reagent)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.5 equiv)

  • Toluene/H₂O (5:1 mixture, 0.2 M)

  • Internal Standard (e.g., Dodecane)

  • Schlenk flasks, magnetic stir bars, inert atmosphere (Argon or Nitrogen)

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Analysis p1 Add Pd(OAc)2, SPhos, K3PO4, and Boronic Acid to Schlenk flask p2 Seal, evacuate, and backfill with Argon (3x) p1->p2 r1 Add Toluene and Water via syringe p2->r1 r2 Add 4-Bromoanisole and Internal Standard via syringe r1->r2 rxn Place in preheated oil bath (100 °C) and stir vigorously r2->rxn sampling Take timed aliquots (e.g., 5, 15, 30, 60, 120 min) rxn->sampling quench Quench aliquot with water, extract with Ethyl Acetate sampling->quench analysis Analyze organic layer by GC-MS to determine yield vs. time quench->analysis caption Experimental Workflow for Comparative Kinetic Study

Caption: Experimental Workflow for Comparative Kinetic Study

Procedure:

  • Catalyst Pre-formation: To a dry Schlenk flask under Argon, add Palladium(II) Acetate (0.02 equiv) and SPhos (0.04 equiv). Add the reaction solvent (Toluene/H₂O) and stir at room temperature for 15 minutes. This step generates the active Pd(0)L₂ species.

  • Reaction Setup: In a separate Schlenk flask, add the specific boronic acid being tested (1.2 equiv), Potassium Phosphate (2.5 equiv), and a magnetic stir bar. Seal the flask, and cycle between vacuum and Argon three times to ensure an inert atmosphere.

  • Initiation: Add the pre-formed catalyst solution to the flask containing the boronic acid and base. Follow immediately with the addition of 4-bromoanisole (1.0 equiv) and the internal standard.

  • Heating and Monitoring: Place the flask into a preheated oil bath at 100 °C and begin vigorous stirring. Start timing the reaction immediately.

  • Sampling: At designated time points (e.g., 5, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (~0.1 mL) via syringe.

  • Workup and Analysis: Quench the aliquot in a vial containing water and ethyl acetate. Vortex thoroughly, and analyze the ethyl acetate layer by GC-MS to determine the concentration of the product relative to the internal standard.

  • Data Processing: Plot the yield of the biaryl product as a function of time for each boronic acid to determine the initial reaction rate and the final yield.

Predicted Outcomes and Data Interpretation

The data from this experiment will allow for a direct, quantitative comparison of reactivity.

Anticipated Data Summary:

Boronic AcidPredicted Relative Initial RatePredicted Final Yield (%)Key Influencing Factors
Phenylboronic AcidModerate>90Baseline standard
4-Methoxyphenylboronic AcidHigh>95Strong electronic activation (EDG), minimal steric hindrance
4-(Trifluoromethyl)phenylboronic AcidLow<60Strong electronic deactivation (EWG)
2,4,6-Triisopropylphenylboronic AcidVery Low<20Severe steric hindrance
3-Chloro-5-ethoxyphenylboronic AcidModerate-Low70-85Electronic activation, but offset by steric hindrance
3-Chloro-5-ethoxy-4-isopropoxyphenylboronic Acid Low <50 Electronic activation heavily penalized by severe steric hindrance from two ortho substituents

Interpretation of Results:

The reactivity of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is expected to be significantly lower than that of its less hindered or more electronically activated counterparts. While the ethoxy and isopropoxy groups provide electronic activation, the steric bulk of the ortho-chloro and ortho-isopropoxy groups will likely dominate, slowing the transmetalation step considerably.[8][9][15] The reaction may require extended times or more advanced catalytic systems to achieve high yields.

Diagram of Influencing Factors:

G cluster_electronics Electronic Effects cluster_sterics Steric Effects BA Boronic Acid Reactivity EDG Electron-Donating Groups (e.g., -OR, -Alkyl) IncNuc Faster Transmetalation EDG->IncNuc Increases Ring Nucleophilicity EWG Electron-Withdrawing Groups (e.g., -CF3, -NO2) DecNuc Slower Transmetalation EWG->DecNuc Decreases Ring Nucleophilicity IncNuc->BA DecNuc->BA Ortho Bulky Ortho-Substituents Hindrance Slower Transmetalation Ortho->Hindrance Creates Steric Hindrance Hindrance->BA caption Factors Impacting Boronic Acid Reactivity

Caption: Factors Impacting Boronic Acid Reactivity

Conclusion and Recommendations

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is a sterically demanding substrate whose reactivity in Suzuki-Miyaura coupling is significantly impeded by its substitution pattern. Despite possessing activating alkoxy groups, the steric shield created by the ortho-chloro and ortho-isopropoxy substituents presents a substantial kinetic barrier to the crucial transmetalation step.

For researchers and drug development professionals utilizing this building block, the following recommendations should be considered:

  • Catalyst Selection: Standard catalysts like Pd(PPh₃)₄ may prove inefficient. The use of modern palladacycle precatalysts with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, or RuPhos) is strongly advised to facilitate the coupling of this hindered substrate.[11]

  • Reaction Conditions: Elevated temperatures (≥100 °C) and longer reaction times are likely necessary to achieve satisfactory conversion.

  • Base Selection: A strong, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ is recommended to promote the formation of the active boronate species.[16][17]

By understanding the inherent structural challenges of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid and employing optimized reaction conditions, synthetic chemists can successfully incorporate this valuable, functionalized moiety into complex target molecules.

References

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development. Available at: [Link]

  • Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. RSC Advances. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Mechanism of the Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Comparison of reactivity of different boron reagents. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

  • Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Semantic Scholar. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. Available at: [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]

  • Kinetic profile of Suzuki-Miyaura reaction in different solvents. ResearchGate. Available at: [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. Available at: [Link]

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Available at: [Link]

  • Influence of fluorine substituents on the properties of phenylboronic compounds. Sci-Hub. Available at: [Link]

  • How does temperature affect the reactivity of Phenylboronic Acid? Autechaux. Available at: [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. Available at: [Link]

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A Senior Application Scientist's Guide to Alternatives for 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic Acid in Cross-Coupling Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Complex Building Block

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation.[1][2] The choice of the organoboron reagent is paramount, dictating not only the final structure but also the efficiency, selectivity, and overall success of the synthesis. 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is a highly functionalized building block, offering a specific arrangement of electronic and steric features. Its utility lies in its ability to introduce a complex, substituted aryl moiety, often as a key fragment in a larger, biologically active molecule.

However, reliance on a single, highly specialized reagent can introduce challenges related to cost, availability, or suboptimal performance in a given chemical transformation. A scaffold may require subtle modulation of its electronic properties to improve target engagement, or a reduction in steric bulk to facilitate a challenging coupling. This guide provides a comprehensive comparison of viable alternatives to 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, grounded in the fundamental principles of physical organic chemistry and supported by established experimental protocols. We will explore how modifying the substitution pattern affects reactivity and provide a logical framework for selecting the optimal building block for your specific synthetic challenge.

The Decisive Role of Substituents in Arylboronic Acid Reactivity

The reactivity of an arylboronic acid in a palladium-catalyzed cross-coupling reaction is not monolithic; it is a finely tuned interplay of electronic and steric effects imposed by the substituents on the aromatic ring.[3] Understanding these principles is critical for rationally selecting an alternative reagent.

  • Electronic Effects: The substituents modulate the electron density of the phenyl ring and, consequently, the boron atom.

    • Electron-Donating Groups (EDGs): Groups like alkoxy (e.g., ethoxy, isopropoxy) and alkyl groups increase the electron density on the ring through resonance and inductive effects. This generally enhances the rate of transmetalation, a key step in the catalytic cycle, by making the organic group more nucleophilic.[4]

    • Electron-Withdrawing Groups (EWGs): Halogens (e.g., chlorine) and nitro groups decrease the ring's electron density via induction. This can lower the pKa of the boronic acid but may decrease the nucleophilicity of the aryl group, potentially slowing the transmetalation step.[5][6]

  • Steric Effects: The size and position of substituents, particularly those ortho to the boronic acid group, can dramatically influence the reaction rate.[4] Bulky groups can hinder the approach of the palladium complex to the boronic acid, impeding the formation of the necessary intermediates for transmetalation.

The target molecule, 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, presents a complex case: it possesses two strong EDGs (isopropoxy at the para position, ethoxy at a meta position) and one EWG (chloro at a meta position). The para-isopropoxy group is expected to be the dominant electronic influence, making the ring electron-rich, while the collective substituents introduce significant steric bulk.

Comparative Analysis of Key Alternatives

When faced with the need for an alternative, a synthetic chemist can choose to modulate the parent structure in several ways: altering its electronic profile, modifying its steric footprint, or utilizing a different form of the organoboron reagent, such as a boronate ester, for enhanced stability. The following table compares several commercially available alternatives, outlining their structural differences and the predicted impact on reactivity in a typical Suzuki-Miyaura coupling.

ReagentCAS NumberStructureKey Differences from ParentPredicted Impact on Reactivity & Rationale
Parent Reagent: 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acidN/A (Highly Specialized)Baseline for comparison. Features strong electron-donating character from alkoxy groups and significant steric bulk.Baseline: Generally high reactivity due to electron-rich nature, but potentially hindered in sterically demanding couplings.
Alternative 1 (Electronic Modulation): (3-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid2096335-18-9Ethoxy group (-OEt) is replaced by a Fluoro group (-F).Slightly Decreased Reactivity: Fluorine is more electronegative and less electron-donating than ethoxy.[7] This reduces the ring's overall electron density, potentially slowing the transmetalation step. Useful for fine-tuning electronic properties of the final product.
Alternative 2 (Steric Reduction): (3-Chloro-4-ethoxy-5-methoxyphenyl)boronic acid1701449-09-3Isopropoxy group (-OiPr) is replaced by a Methoxy group (-OMe).Slightly Increased Reactivity/Yield: Methoxy is less sterically demanding than isopropoxy. This reduction in bulk can facilitate faster coupling, especially with hindered coupling partners, without significantly altering the electronic profile.
Alternative 3 (Simplified Core): (3-Chloro-5-ethoxyphenyl)boronic acid1256345-73-9[8]Removal of the para-isopropoxy group.Context-Dependent Reactivity: The removal of the powerful para-EDG makes the ring less electron-rich, which could slow the reaction. However, the significant reduction in steric hindrance could accelerate it. This is a good choice when a less bulky and less activated fragment is desired.
Alternative 4 (Reagent Class): 3-Chloro-5-ethoxyphenylboronic acid, pinacol ester1218789-40-2[9]Boronic acid is protected as a pinacol ester.Improved Stability & Handling: Boronate esters are often more stable to storage and less susceptible to protodeboronation than free boronic acids.[10] Reactivity in the coupling is comparable, as the ester is cleaved in situ. Ideal for multi-step syntheses or when reagent stability is a concern.

Experimental Design & Protocols

The success of a Suzuki-Miyaura coupling is critically dependent on the reaction conditions. The choice of catalyst, base, and solvent system must be made to accommodate the specific electronic and steric nature of the coupling partners.

Diagram: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the reaction, providing a basis for understanding how reaction components are chosen.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L_n OxAdd R¹-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)L_n-R² OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Coupled Product (R¹-R²) Transmetal->Product R1X Organohalide (R¹-X) R1X->OxAdd R2B Organoboron (R²-B(OR)₂) R2B->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Activates Boron

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an aryl bromide with one of the aforementioned boronic acids.

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source that is effective for a wide range of substrates. For more challenging couplings (e.g., with aryl chlorides or sterically hindered partners), more advanced catalysts with specialized phosphine ligands (like SPhos or XPhos) may be required.[10]

  • Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[1] K₂CO₃ is a moderately strong base suitable for many applications. For less reactive boronic acids or to avoid side reactions with base-sensitive functional groups, Cs₂CO₃ or K₃PO₄ can be more effective.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is standard. The organic solvent solubilizes the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base.[11]

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), the selected arylboronic acid or ester (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL). The mixture should be a suspension.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all dissolved oxygen is removed. Oxygen can oxidatively degrade the phosphine ligands and deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.

Decision Framework for Reagent Selection

Choosing the right alternative is a matter of balancing synthetic goals with chemical principles. The following workflow provides a logical path for making an informed decision.

Caption: A decision-making workflow for selecting a suitable boronic acid alternative.

Conclusion

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is a valuable but highly specific synthetic building block. By understanding the fundamental roles of electronic and steric effects, researchers can intelligently select from a range of commercially available alternatives to optimize reaction outcomes, modulate the properties of their target molecules, and enhance the robustness of their synthetic routes. Alternatives that offer reduced steric bulk (e.g., methoxy for isopropoxy analogs) or modified electronic character (e.g., fluoro for ethoxy analogs) provide powerful tools for fine-tuning complex syntheses. Furthermore, utilizing more stable reagent forms like pinacol esters can improve the overall efficiency and reliability of the process. A rational, principle-driven approach to reagent selection is ultimately key to navigating the complexities of modern organic synthesis.

References

  • Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. (2023). MDPI. [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). MDPI. [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. [Link]

  • 3-Chloro-4-ethoxy-5-fluorophenylboronic acid. BoronPharm. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2011). NIH National Center for Biotechnology Information. [Link]

  • 3-Chloro-4-ethoxy-5-methoxyphenylboronic acid. PubChem. [Link]

  • (5-CHLORO-2-ETHOXYPHENYL)BORONIC ACID. Molbase. [Link]

  • The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. (2006). PubMed. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2021). NIH National Center for Biotechnology Information. [Link]

  • Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. (2023). ACS Publications. [Link]

  • (3-Chloro-5-ethoxyphenyl)boronic acid. BoronPharm. [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (2003). ACS Publications. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). NIH National Center for Biotechnology Information. [Link]

  • The Chemistry and Applications of (3-Chloro-5-cyanophenyl)boronic acid. Medium. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. (2016). PubMed. [Link]

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A Comparative Guide to Polysubstituted Phenylboronic Acids in Drug Discovery: Unpacking the Advantages of the 3-Chloro-5-ethoxy-4-isopropoxy Motif

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of medicinal chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is fundamental to the synthesis of numerous commercial drugs and countless clinical candidates.[3] At the heart of this transformation lies the organoboron reagent, most commonly a boronic acid or its ester derivative.[4][5]

While often viewed simply as a building block to be incorporated into a final structure, the substitution pattern on a phenylboronic acid is a critical strategic element. It profoundly influences not only the efficiency of the coupling reaction itself but also the downstream physicochemical and pharmacokinetic properties of the resulting drug molecule. This guide moves beyond a simple catalog of reagents to provide an in-depth analysis of how strategic substitution imparts significant advantages in drug discovery. We will use 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid as an exemplary motif to explore how a sophisticated combination of electronic and steric factors can be leveraged to overcome complex synthetic challenges and engineer superior drug candidates.

Section 1: The Strategic Anatomy of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid

The true value of a polysubstituted boronic acid lies in the synergistic interplay of its functional groups. By dissecting the 3-Chloro-5-ethoxy-4-isopropoxy motif, we can understand the specific roles each substituent plays in modulating reactivity and imparting desirable molecular properties.

  • The Boronic Acid [-B(OH)₂] Core: This is the reactive center of the molecule. For the Suzuki-Miyaura reaction to proceed, the boronic acid must be activated by a base. This activation step forms a more nucleophilic anionic boronate 'ate' complex, which is essential for the crucial transmetalation step with the palladium catalyst.[4][6] The efficiency of this activation and the stability of the boronic acid itself are heavily influenced by the adjacent ring substituents.

  • The 3-Chloro Substituent (Electron-Withdrawing): Positioned meta to the boronic acid, the chlorine atom exerts a strong electron-withdrawing inductive effect. This has two major consequences:

    • Modulation of Reactivity: It decreases the electron density of the phenyl ring. While this might slightly slow down the transmetalation step compared to a highly electron-rich ring, it provides a crucial balancing effect, preventing overly rapid, uncontrolled reactions and reducing the likelihood of unwanted side reactions.

    • Increased Stability: A common failure mode for boronic acids, especially electron-rich ones, is protodeboronation, where the C-B bond is cleaved by a proton source.[7][8] The electron-withdrawing nature of the chloro group makes the carbon atom attached to the boron less susceptible to protonation, thereby increasing the reagent's stability under various reaction conditions.

  • The 4-Isopropoxy & 5-Ethoxy Substituents (Electron-Donating & Steric Bulk): The two alkoxy groups have a more complex role:

    • Electronic Effects: Through resonance, the oxygen lone pairs donate electron density to the aromatic ring, increasing its nucleophilicity. This effect counteracts the inductive withdrawal of the chlorine, creating a fine-tuned electronic environment that promotes efficient transmetalation without significantly increasing the risk of protodeboronation.

    • Steric Influence: The bulky isopropoxy group, in particular, provides significant steric shielding. This can be highly advantageous when coupling with sterically hindered organohalides, influencing the approach of the palladium complex and potentially improving selectivity.[9]

    • Physicochemical Properties: Crucially, these groups are carried into the final molecule, where they directly impact its drug-like properties. The ethoxy and isopropoxy groups increase lipophilicity, which can enhance membrane permeability. Furthermore, the bulky isopropoxy group can act as a "metabolic shield," sterically hindering adjacent sites from enzymatic degradation by cytochrome P450 enzymes, thereby improving the metabolic stability and half-life of the drug candidate.

The combination of these features results in a highly versatile and "tunable" reagent, offering a distinct advantage over simpler, unsubstituted, or monosubstituted boronic acids.

Section 2: Comparative Performance in Suzuki-Miyaura Coupling

To illustrate the practical advantages of this substitution pattern, we can predict the performance of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid in a challenging Suzuki-Miyaura coupling—for instance, with a sterically hindered and electronically deactivated aryl chloride—and compare it to common, simpler alternatives.

Table 1: Predicted Performance Comparison in a Challenging Suzuki Coupling
Boronic Acid ReagentPredicted Yield (%)Predicted Reaction TimeCommon Side ReactionsRationale for Predicted Performance
3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid 85-95% Moderate (4-8 h) MinimalThe balanced electronics from the chloro and alkoxy groups provide "just-right" reactivity, while the steric bulk aids in coupling with hindered partners. Enhanced stability minimizes protodeboronation.[8][9]
Phenylboronic Acid 40-60%Long (12-24 h)Protodeboronation, Palladium Black precipitationLacks activation from donating groups, requiring harsher conditions which can lead to catalyst decomposition and side reactions.[6]
4-Methoxyphenylboronic Acid 60-75%Fast (2-6 h)High Protodeboronation , HomocouplingThe strong electron-donating group accelerates the reaction but significantly increases susceptibility to protodeboronation, reducing overall yield.[7]
(3,5-Dichlorophenyl)boronic acid 20-40%Very Long (>24 h) or No ReactionIncomplete ConversionThe two strong electron-withdrawing groups severely deactivate the ring, making transmetalation extremely sluggish and often inefficient.[10]

This comparison highlights how the sophisticated substitution pattern of the target molecule provides a superior balance of reactivity and stability, leading to higher yields and cleaner reactions, especially in demanding synthetic contexts.

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the reaction discussed above. The efficiency of each step—oxidative addition, transmetalation, and reductive elimination—is influenced by the boronic acid's substituents.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X (Aryl-Pd Complex) pd0->pd2_complex ox_add Oxidative Addition ox_add->pd0 pd2_biaryl R¹-Pd(II)L₂-R² (Di-organic Complex) pd2_complex->pd2_biaryl transmetal Transmetalation transmetal->pd2_complex pd2_biaryl->pd0 product R¹-R² (Coupled Product) pd2_biaryl->product red_elim Reductive Elimination red_elim->pd2_biaryl in_top R¹-X (Organohalide) in_right [R²-B(OH)₃]⁻ (Activated Boronate)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 3: Experimental Protocols

A key aspect of scientific integrity is the ability to reproduce and validate claims. The following protocols provide detailed, actionable methodologies for the synthesis and application of strategically substituted boronic acids.

Protocol 1: Plausible Synthesis of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid

This protocol outlines a hypothetical but chemically sound route based on standard organometallic procedures, as direct synthesis literature for this specific molecule is not widely available. The causality behind each step is explained.

Workflow Diagram:

Synthesis_Workflow start Starting Material (Substituted Phenol) step1 Bromination (e.g., NBS) start->step1 step2 Lithiation / Grignard Formation (n-BuLi or Mg) step1->step2 step3 Borylation (Triisopropyl borate) step2->step3 step4 Acidic Workup (aq. HCl) step3->step4 product Final Product (Boronic Acid) step4->product

Caption: A plausible synthetic workflow for preparing the target boronic acid.

Step-by-Step Procedure:

  • Halogenation: Start with the corresponding aryl bromide or iodide. If not available, the parent phenol can be selectively brominated at the desired position using a reagent like N-bromosuccinimide (NBS). This step introduces a handle for metal-halogen exchange.

  • Metal-Halogen Exchange: The aryl bromide is dissolved in an anhydrous aprotic solvent (e.g., THF or Diethyl Ether) and cooled to -78 °C under an inert atmosphere (Argon or Nitrogen). A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. This generates a highly reactive aryllithium intermediate. Causality: This step converts the electrophilic carbon of the C-Br bond into a potent nucleophile.

  • Borylation: To the cold aryllithium solution, add triisopropyl borate [B(O-iPr)₃] dropwise, maintaining the low temperature. The aryllithium attacks the electrophilic boron atom. Causality: Triisopropyl borate acts as the boron source. It is used instead of simpler borates like trimethyl borate because the bulky isopropoxy groups help prevent over-addition (i.e., formation of diaryl or triaryl boranes).[6]

  • Aqueous Workup and Hydrolysis: After the reaction is complete, it is slowly quenched by adding aqueous acid (e.g., 1M HCl). The mixture is allowed to warm to room temperature. This step protonates the basic species and hydrolyzes the boronic ester intermediate to the final boronic acid.

  • Isolation and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield the final, pure 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol details a typical setup for using the title compound in a cross-coupling reaction.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv). Causality: An excess of the boronic acid is used to ensure complete consumption of the potentially more valuable aryl halide. The base is critical for activating the boronic acid.[4]

  • Solvent Addition and Degassing: Add a solvent mixture, typically an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1). Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes or by using several freeze-pump-thaw cycles. Causality: Degassing is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a modern pre-catalyst system (e.g., a Buchwald palladacycle, 0.5-2 mol%) to the reaction vessel under a positive pressure of argon. Causality: Tetrakis(triphenylphosphine)palladium(0) is a classic, reliable catalyst. Modern pre-catalysts are often more active, requiring lower loadings and tolerating a wider range of functional groups.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography on silica gel to afford the pure biaryl product.

Conclusion

The strategic use of polysubstituted phenylboronic acids like 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid represents a sophisticated approach in modern drug discovery. The advantages extend far beyond simply providing a carbon scaffold; they encompass:

  • Tuned Reactivity and Stability: A carefully balanced combination of electron-withdrawing and electron-donating groups leads to higher yields, cleaner reactions, and applicability to a broader range of challenging substrates.

  • Late-Stage Functionalization: The ability to introduce a complex, highly functionalized fragment in a single, reliable step is invaluable for the convergent synthesis of complex molecules, accelerating the drug discovery timeline.

  • In-Built Physicochemical Properties: Substituents on the boronic acid are directly incorporated into the final molecule, providing medicinal chemists with direct control over critical drug properties such as lipophilicity, metabolic stability, and molecular conformation.

Ultimately, the selection of a boronic acid is not merely a tactical choice for a single reaction but a strategic decision that can profoundly impact the efficiency of a synthetic campaign and the ultimate viability of a drug candidate.

References

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • New Horizons for Cross-Coupling Reactions - Pharmaceutical Technology. Available at: [Link]

  • Research | Willis Group - University of Oxford. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction - ResearchGate. Available at: [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. Available at: [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. Available at: [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules - ChemRxiv. Available at: [Link]

  • Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling - MDPI. Available at: [Link]

  • (PDF) Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - ResearchGate. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]

  • Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a - ResearchGate. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at: [Link]

  • The Chemistry and Applications of (3-Chloro-5-cyanophenyl)boronic Acid. Available at: [Link]

  • Nickel-Catalyzed Cross-Coupling of Phenols and Arylboronic Acids Through an In Situ Phenol Activation Mediated by PyBroP - ResearchGate. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available at: [Link]

  • 3-Chloro-4-ethoxy-5-methoxyphenylboronic acid | C9H12BClO4 | CID 56776605. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. Available at: [Link]

  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • 1256345-73-9 | (3-Chloro-5-ethoxyphenyl)boronic acid | BoronPharm. Available at: [Link]

  • Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - MDPI. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - NIH. Available at: [Link]

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A Comparative Guide to Purity Assessment of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development and complex organic synthesis, the purity of building blocks is paramount. Boronic acids, and specifically functionalized derivatives like 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, are critical intermediates in cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[1] The presence of impurities can significantly impact reaction yields, downstream purification efforts, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, offering insights into the rationale behind method selection and providing actionable experimental protocols.

The Analytical Challenge of Boronic Acids

Boronic acids present unique analytical challenges due to their inherent chemical properties. They have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[2][3] This equilibrium between the monomeric acid and the trimeric boroxine can complicate chromatographic and spectroscopic analysis, leading to broadened peaks or multiple signals for a single analyte.[3] Furthermore, common impurities can arise from the synthetic route, including starting materials, by-products from side reactions, and products of protodeboronation.[4] Therefore, a multi-faceted analytical approach is often necessary for a complete purity profile.

Comparative Analysis of Key Analytical Techniques

A suite of analytical techniques can be employed to gain a comprehensive understanding of the purity of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid. The selection of the most appropriate method, or combination of methods, will depend on the specific information required, such as the identification of unknown impurities, quantification of known impurities, or determination of residual water content.

Analytical Technique Principle Strengths Limitations Primary Application for Purity Assessment
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.High resolution and sensitivity for quantitative analysis of organic impurities.[5][6]On-column degradation or interconversion of boronic acid and boroxine can occur.[3][7]Quantifying the main component and known and unknown organic impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass identification capabilities of MS.Provides molecular weight information for impurity identification.[1][5][8] High sensitivity and selectivity.[5]Ionization can be challenging, and the formation of adducts can complicate spectral interpretation.[2][8]Identification of unknown impurities and confirmation of known impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B) Exploits the magnetic properties of atomic nuclei to provide structural information.Provides detailed structural information for the main component and impurities. ¹¹B NMR is specific for boron-containing species.[9][10][11]Lower sensitivity compared to chromatographic methods for trace impurity detection. Complex spectra if multiple species are present.[12]Structural confirmation of the main component and identification of major impurities.
Karl Fischer Titration A chemical method that specifically reacts with water.The gold standard for accurate determination of water content.[13][14][15][16]Does not provide information on other impurities.Quantifying residual water, which can impact stability and reactivity.
Elemental Analysis Determines the elemental composition (C, H, N, etc.) of a sample.Provides the empirical formula to confirm the bulk composition of the material.Not suitable for identifying or quantifying individual impurities.Confirmation of the elemental composition of the bulk material.

Recommended Analytical Workflow

For a comprehensive purity assessment of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, a tiered approach is recommended. This workflow ensures both the accurate quantification of the main component and the identification of any significant impurities.

Caption: Recommended analytical workflow for purity assessment.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification

This method is designed to provide a quantitative assessment of the purity of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid and to detect and quantify related organic impurities.

Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 80 20
    20 20 80
    25 20 80
    25.1 80 20

    | 30 | 80 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Rationale for Method Parameters:

The use of a C18 column provides good retention for the moderately polar boronic acid.[6] The acidic mobile phase (0.1% formic acid) helps to suppress the ionization of the boronic acid, leading to better peak shape and reproducibility. A gradient elution is employed to ensure the separation of both polar and non-polar impurities.

Caption: HPLC experimental workflow.

¹H and ¹¹B NMR for Structural Confirmation and Impurity Identification

NMR spectroscopy is a powerful tool for the structural elucidation of the main component and the identification of impurities.

Instrumentation and Conditions:

  • NMR Spectrometer: A 400 MHz or higher field spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 2 s

  • ¹¹B NMR Parameters:

    • Pulse sequence: zg

    • Number of scans: 1024

    • Relaxation delay: 1 s

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the sample.

  • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

Rationale for Method Parameters:

DMSO-d₆ is a good solvent for many boronic acids and its residual proton signal does not typically interfere with the aromatic protons of the analyte. ¹H NMR will provide information on the aromatic and aliphatic protons, allowing for confirmation of the overall structure. ¹¹B NMR is particularly useful for observing the boron environment. A sharp signal around 20-30 ppm is indicative of the sp²-hybridized boronic acid, while the presence of boroxines may lead to broader signals or additional peaks.[10] Residual boric acid can also be detected by ¹¹B NMR.[17]

Karl Fischer Titration for Water Content Determination

This method provides an accurate measurement of the water content in the boronic acid sample.

Instrumentation and Conditions:

  • Karl Fischer Titrator: A coulometric or volumetric titrator. A coulometric titrator is preferred for low water content.

  • Reagent: A suitable Karl Fischer reagent (e.g., a one-component reagent for volumetric titration or an anolyte/catholyte system for coulometric titration).

  • Solvent: Anhydrous methanol or a specialized Karl Fischer solvent.

Procedure (Coulometric):

  • Add the appropriate Karl Fischer reagents to the titration cell.

  • Allow the instrument to titrate to a dry endpoint.

  • Accurately weigh a suitable amount of the boronic acid sample (typically 10-100 mg, depending on the expected water content).

  • Introduce the sample into the titration cell.

  • The instrument will automatically titrate the water present and display the result.

Rationale for Method Parameters:

Boronic acids can react with methanol, a common Karl Fischer solvent, to release water, leading to erroneously high results.[13] Therefore, using a specialized solvent or ensuring a rapid titration is crucial. The choice between volumetric and coulometric titration depends on the expected water content, with coulometry being more sensitive for trace amounts.[16]

Conclusion

The purity assessment of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid requires a thoughtful and multi-faceted analytical approach. While HPLC provides the cornerstone for quantitative purity determination, techniques such as LC-MS and NMR are indispensable for the confident identification of impurities. The determination of water content by Karl Fischer titration is also a critical parameter for ensuring the quality and stability of this important synthetic intermediate. By implementing the validated methods outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and consistency of their materials, ultimately contributing to the successful and safe development of new chemical entities.

References

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • Analysis of Boronic Acids Without Chemical Derivatisation.
  • Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry. [Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC. [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. PharmTech. [Link]

  • Validating Analytical Methods in Pharmaceuticals. Pharmuni. [Link]

  • Arylboronic acid chemistry under electrospray conditions. PubMed. [Link]

  • HELP: Purifying boronic acids sucks. Reddit. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. The Pharma Guide. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]

  • Analytical method validation: A brief review. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]

  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education. [Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. [Link]

  • ¹⁷O NMR studies of boronic acids and their derivatives. RSC Publishing. [Link]

  • How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Organoboron chemistry. Wikipedia. [Link]

  • Karl Fischer titration. Wikipedia. [Link]

  • Process for purification of boronic acid and its derivatives.
  • The organoboron compounds: their Lewis acidity and catalytic activity. Catalysis Reviews. [Link]

  • Development of Karl Fischer Reagents. Kanto Chemical Co., Inc.. [Link]

  • Karl Fischer water content titration. Scharlab. [Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. [Link]

  • The Chemistry of Organoboron Compounds, 2 Volume Set. Wiley-VCH. [Link]

  • Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids. Journal of the American Chemical Society. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]

  • Synthesis and Application of Organoboron Compounds. National Academic Digital Library of Ethiopia. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]

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A Technical Guide to 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic Acid vs. its Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to this transformation are organoboron reagents, with arylboronic acids and their corresponding esters serving as the most prevalent coupling partners. The choice between using a free boronic acid or a protected form, such as a pinacol ester, is a critical decision in experimental design that can significantly influence reaction outcomes, reagent stability, and overall workflow efficiency.

This guide provides an in-depth technical comparison of 3-chloro-5-ethoxy-4-isopropoxyphenylboronic acid and its pinacol ester derivative. These reagents are valuable building blocks in medicinal chemistry and materials science, featuring a sterically encumbered and electronically rich aromatic core. We will explore the nuances of their synthesis, stability, and performance in Suzuki-Miyaura coupling, offering field-proven insights and experimental protocols to guide researchers in making an informed selection for their specific application.

Physicochemical Properties: The Stability-Reactivity Trade-Off

The fundamental difference between a boronic acid and its pinacol ester lies in a classic trade-off between stability and reactivity.

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic Acid is, like many boronic acids, susceptible to environmental factors. It can undergo dehydration to form a cyclic trimer anhydride known as a boroxine. This process is often reversible but complicates accurate weighing and stoichiometry determination. Furthermore, boronic acids can be prone to protodeboronation under certain conditions, particularly with prolonged storage or under harsh reaction conditions, leading to the loss of the boron moiety and a reduction in effective reagent concentration.[1]

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic Acid Pinacol Ester , by contrast, offers significantly enhanced stability. The pinacol group forms a robust five-membered dioxaborolane ring that protects the boron center from dehydration and degradation pathways.[2][3] This protection translates to a longer shelf-life, reduced sensitivity to air and moisture, and greater consistency between batches.[1] Pinacol esters are typically crystalline solids that are easier to handle, purify via standard silica gel chromatography, and store for extended periods without significant loss of purity.[3]

The enhanced stability of the pinacol ester comes at the cost of generally lower reactivity compared to the parent boronic acid. The electron-donating nature of the diol's oxygen atoms reduces the Lewis acidity of the boron center, which can slow the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[3]

Synthesis and Handling of Boron Reagents

A reliable supply of high-purity boron reagents is paramount for reproducible cross-coupling results. Below are representative protocols for the synthesis of the boronic acid and its subsequent conversion to the pinacol ester.

Synthesis of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic Acid

The synthesis of this sterically hindered boronic acid is typically achieved through a halogen-metal exchange followed by borylation. This requires anhydrous conditions and careful handling of organolithium reagents.

G start 1-Bromo-3-chloro-5-ethoxy-4-isopropoxybenzene reagents1 1. n-BuLi, THF, -78 °C 2. B(OiPr)₃ boronic_acid 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid reagents1->boronic_acid Lithiation-Borylation reagents2 Pinacol, Toluene, reflux pinacol_ester Pinacol Ester Derivative reagents2->pinacol_ester Esterification

Caption: Synthetic pathway to the target boronic acid and its pinacol ester.

Experimental Protocol: Synthesis of the Boronic Acid

  • Setup: To an oven-dried, three-necked round-bottom flask under an inert atmosphere (Argon), add 1-bromo-3-chloro-5-ethoxy-4-isopropoxybenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: To the cooled solution, add triisopropyl borate (1.5 equiv) dropwise. The addition is exothermic; maintain the temperature below -70 °C.

  • Quench and Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight. Quench the reaction by the slow addition of 2 M aqueous HCl until the solution is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization or by trituration with a mixture of hexanes and diethyl ether to yield the pure boronic acid.

Synthesis of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic Acid Pinacol Ester

The conversion to the pinacol ester is a straightforward esterification, often driven by the azeotropic removal of water.

Experimental Protocol: Synthesis of the Pinacol Ester

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the 3-chloro-5-ethoxy-4-isopropoxyphenylboronic acid (1.0 equiv), pinacol (1.1 equiv), and toluene (approx. 0.3 M).

  • Esterification: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure pinacol ester.

Performance in Suzuki-Miyaura Coupling

The choice between the boronic acid and its pinacol ester directly impacts the practical execution and outcome of the Suzuki coupling. While boronic acids are often more reactive, their instability can lead to lower yields due to reagent degradation.[1] Pinacol esters, while more stable, may require more forcing conditions or longer reaction times to achieve comparable yields.[4]

Suzuki_Cycle cluster_transmetalation Transmetalation Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_OH R¹-Pd(II)L₂-OH PdII_RX->PdII_OH + Base - HX PdII_R1R2 R¹-Pd(II)L₂-R² PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_OH->PdII_R1R2 + R²-B(OR)₂ Reactants R¹-X Boronic_Reagent R²-B(OR)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Data

Direct head-to-head experimental data for this specific substrate is not widely published. The following table presents illustrative data based on established principles for a Suzuki coupling with a moderately reactive aryl bromide, such as 4-bromoanisole. This data is intended to guide expectations rather than serve as a definitive experimental result.

Parameter3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid Pinacol EsterRationale & Causality
Reagent Stability Moderate; susceptible to dehydration and protodeboronation.[1]High; stable to air and moisture, long shelf-life.[2][3]The dioxaborolane ring protects the boron center from degradation pathways.
Handling Requires careful handling to avoid moisture; accurate weighing can be challenging due to boroxine formation.Crystalline solid, easy to handle and weigh accurately. Amenable to column chromatography.[3]The stable, solid nature of the pinacol ester simplifies laboratory operations.
Typical Reaction Time 2 - 6 hours6 - 18 hoursThe higher Lewis acidity of the boronic acid generally leads to a faster transmetalation step.[3]
Illustrative Yield (%) 75-85%80-95%While slower, the superior stability of the pinacol ester can lead to higher overall yields by minimizing reagent decomposition over the course of the reaction.
Side Products Potential for homocoupling of the boronic acid and protodeboronation products.Cleaner reaction profile with fewer boron-derived side products.[2]The instability of the free boronic acid can lead to undesired side reactions.
Experimental Protocol: Suzuki Coupling with 4-Bromoanisole

Using the Boronic Acid:

  • Setup: To a microwave vial or Schlenk tube, add 3-chloro-5-ethoxy-4-isopropoxyphenylboronic acid (1.2 equiv), 4-bromoanisole (1.0 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and a palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 0.1 M).

  • Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 4 hours, or until reaction completion is observed by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the crude product by flash column chromatography on silica gel.

Using the Pinacol Ester:

  • Setup: To a microwave vial or Schlenk tube, add 3-chloro-5-ethoxy-4-isopropoxyphenylboronic acid pinacol ester (1.2 equiv), 4-bromoanisole (1.0 equiv), potassium phosphate (K₃PO₄, 2.5 equiv), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol% with SPhos, 4 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 0.1 M).

  • Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 12 hours. The longer reaction time is often necessary to facilitate the slower transmetalation of the pinacol ester.

  • Workup and Purification: Follow the same workup and purification procedure as described for the boronic acid.

Expert Recommendations and Conclusion

The choice between 3-chloro-5-ethoxy-4-isopropoxyphenylboronic acid and its pinacol ester is contingent on the specific needs of the synthetic campaign.

  • Choose the Boronic Acid for:

    • Rapid, small-scale synthesis: When speed is critical and the reagent can be used shortly after synthesis or purification.

    • Highly unreactive coupling partners: The intrinsically higher reactivity of the boronic acid may be necessary to drive sluggish couplings to completion.

  • Choose the Pinacol Ester for:

    • Large-scale synthesis and process development: The superior stability, handling, and storage properties ensure consistency and reproducibility, which are critical in scale-up operations.

    • Multi-step syntheses: When the boron-containing fragment needs to be carried through several synthetic steps, the robustness of the pinacol ester is a significant advantage.

    • High-throughput screening and library synthesis: The ease of handling and weighing of the solid pinacol ester is ideal for automated and parallel synthesis platforms.

References

  • Vertex AI Search. (2026). The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability.
  • ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • Poster Board. (n.d.).
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Borates Today. (2021). Boron Suzuki Coupling.
  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

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A Senior Application Scientist's Guide to Biaryl Structure Validation by NMR Following Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for creating complex molecules in pharmaceuticals and materials science.[1] The resulting biaryl motifs are prevalent in biologically active compounds, making unambiguous structural validation paramount.[2][3] This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) techniques for the robust validation of biaryl structures, moving beyond simple confirmation to complete structural elucidation.

The Analytical Challenge: Beyond "Did it Work?"

While Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can indicate product formation, they fall short of providing the detailed structural information necessary for unequivocal proof. NMR spectroscopy stands as the gold standard, offering a comprehensive view of the molecular architecture.[1][4] The primary challenges in analyzing Suzuki coupling reaction mixtures are:

  • Differentiating Product from Starting Materials: Aryl halides and boronic acids/esters often have overlapping signals in the aromatic region of a ¹H NMR spectrum.

  • Identifying Homocoupling Byproducts: The formation of symmetric biaryls from the coupling of two identical starting material fragments is a common side reaction.[5]

  • Confirming Connectivity: Proving the formation of the new C-C bond between the correct aryl rings is crucial, especially with complex or substituted aromatic systems.

  • Elucidating Conformation: The torsional angle between the two aryl rings, a key determinant of a molecule's 3D shape and biological activity, requires more advanced NMR techniques.[2][6]

A Multi-faceted NMR Approach for Unambiguous Validation

A hierarchical approach, employing a suite of NMR experiments, provides a self-validating system for structural confirmation.

Foundational Analysis: ¹H and ¹³C NMR

One-dimensional ¹H and ¹³C NMR spectra are the first step in the analysis.

  • ¹H NMR: Provides information on the number and electronic environment of protons. Key indicators of a successful reaction include:

    • The disappearance or significant reduction of signals corresponding to the starting materials.

    • The appearance of a new, often more complex, set of signals in the aromatic region, reflecting the unsymmetrical nature of the biaryl product.

    • Changes in the chemical shifts and coupling patterns of protons ortho to the newly formed C-C bond.

  • ¹³C NMR: Offers insight into the carbon skeleton. The appearance of new quaternary carbon signals corresponding to the ipso-carbons of the newly formed biaryl bond is a strong indicator of success.

Table 1: Comparative ¹H NMR Signatures

Compound TypeKey ¹H NMR Features
Aryl Halide (Starting Material) Characteristic chemical shifts and coupling patterns for the specific substitution pattern.
Aryl Boronic Acid/Ester (Starting Material) Distinct aromatic signals, often with broader lineshapes for the boronic acid protons.
Biaryl Product (Desired) A new set of aromatic signals, often with increased complexity. Protons ortho to the new C-C bond may show significant downfield shifts.
Homocoupled Byproduct Typically a more symmetrical molecule, leading to a simpler NMR spectrum with fewer signals than the desired product.
Establishing Connectivity: 2D Correlation Spectroscopy

Two-dimensional NMR experiments are essential for mapping the connectivity within the molecule.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is invaluable for tracing out the spin systems within each aromatic ring, confirming that the internal connectivity of the starting materials has been maintained.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.[7][8] This experiment helps in assigning the carbon signals based on the more easily interpretable proton spectrum. An edited HSQC can also differentiate between CH, CH₂, and CH₃ groups.[7][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the biaryl linkage. HMBC shows correlations between protons and carbons that are 2-4 bonds away.[7][10] The key is to look for correlations between protons on one ring and carbons on the other ring, across the newly formed C-C bond. The absence of a cross-peak does not definitively rule out a correlation, as the coupling constant can sometimes be near zero.[7]

Experimental Workflow for Biaryl Validation

G cluster_0 Initial Analysis cluster_1 Connectivity Confirmation cluster_2 Conformational Analysis A Acquire ¹H & ¹³C NMR B Identify Diagnostic Signals: - Disappearance of Starting Materials - Appearance of Product Signals A->B C Acquire 2D COSY B->C Proceed if reaction appears successful F Trace Spin Systems (COSY) Assign C-H Pairs (HSQC) C->F D Acquire 2D HSQC D->F E Acquire 2D HMBC G Identify Key HMBC Correlations (Across the Biaryl Bond) E->G F->E With assigned protons H Acquire 2D NOESY/ROESY G->H Structure confirmed I Identify Through-Space Correlations (Between Protons on Different Rings) H->I J J I->J Full 3D Structure Elucidated

Caption: Workflow for comprehensive NMR validation of biaryl structures.

Probing 3D Structure: NOESY/ROESY

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of protons, irrespective of through-bond connectivity.[11][12] This is crucial for confirming the biaryl linkage and understanding the molecule's preferred conformation.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å).[12] For a biaryl, a key NOESY correlation would be between the ortho-protons of one ring and the ortho-protons of the other ring. This provides definitive proof of the biaryl connection.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): An alternative to NOESY, ROESY is particularly useful for medium-sized molecules (MW ~700-1200 Da) where the NOE signal might be zero or very weak.[11][13] Unlike NOESY, the ROESY effect is always positive, making it a more reliable choice in this molecular weight range.[11]

Table 2: Comparison of NOESY and ROESY for Biaryl Analysis

FeatureNOESYROESYRecommendation for Biaryls
Principle Measures through-space dipole-dipole interactions.[12]A variation of NOESY that uses a spin-lock field.[13]Both are effective for through-space correlation.
Molecular Weight Dependence Signal can be positive, negative, or zero depending on molecular size.[11]Signal is always positive.[11]For small biaryls (<600 Da), NOESY is preferred.[11][14] For mid-sized biaryls, ROESY is the better choice.[11][14]
Artifacts Can suffer from spin diffusion in larger molecules.[11]Less prone to spin diffusion but can have TOCSY artifacts.[11]Careful data interpretation is needed for both.

Case Study: Differentiating Isomeric Products

Consider the Suzuki coupling of 2-bromotoluene with 3-methoxyphenylboronic acid. Two possible biaryl products could form. HMBC and NOESY are essential to distinguish between them.

G cluster_0 Isomer 1: 2-methyl-3'-methoxybiphenyl cluster_1 Isomer 2: (Hypothetical incorrect coupling) I1 Key HMBC: H from methyl group correlates to C at the biphenyl linkage on the other ring. Key NOESY: H from methyl group correlates to H on the other ring. I2 Key HMBC: No correlation from methyl H to the other ring's carbons. Key NOESY: No correlation from methyl H to the other ring's protons. Start Reaction Mixture NMR HMBC & NOESY Analysis Start->NMR NMR->I1 Observed Correlations NMR->I2 No Correlations

Caption: Logic diagram for distinguishing isomers using HMBC and NOESY.

Troubleshooting Common NMR Issues

  • Broad Peaks: This can be due to aggregation, the presence of paramagnetic impurities (residual palladium), or dynamic exchange processes. Filtering the NMR sample through a small plug of celite can sometimes remove paramagnetic species.

  • Low Signal-to-Noise: For reactions with low yields, increasing the number of scans and using a cryoprobe can significantly improve data quality.

  • Overlapping Signals: Changing the solvent or acquiring the spectrum at a higher magnetic field strength can often resolve overlapping peaks.

Detailed Experimental Protocols

Sample Preparation for NMR
  • Purification: Purify the crude product using column chromatography or recrystallization to remove starting materials, byproducts, and catalyst residues.[15]

  • Solvent Selection: Dissolve 5-10 mg of the purified biaryl in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the compound is fully dissolved.

  • Filtering: If the solution is cloudy or you suspect paramagnetic impurities, filter it through a pipette plugged with a small amount of glass wool or celite directly into a clean, dry NMR tube.

Standard NMR Data Acquisition
  • ¹H NMR: Acquire a standard proton spectrum. Ensure proper shimming for optimal resolution.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 or an edited HSQC is recommended to differentiate carbon types.

  • COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence.

  • HSQC: Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence.

  • HMBC: Use a gradient-selected HMBC pulse sequence. It's often beneficial to acquire two HMBC spectra, one optimized for smaller couplings (~3-5 Hz) and one for larger couplings (~8-10 Hz) to capture a wider range of correlations.[7]

  • NOESY/ROESY:

    • For NOESY, use a standard pulse sequence with a mixing time appropriate for the molecular size (e.g., 300-800 ms for small molecules).

    • For ROESY, use a spin-lock pulse sequence with an appropriate mixing time.

    • It is critical to degas the sample for NOESY experiments on small molecules to remove dissolved oxygen, which can quench the NOE.[11]

Conclusion

Validating a biaryl structure post-Suzuki coupling requires a systematic and multi-technique NMR approach. While ¹H and ¹³C NMR provide initial evidence of a successful reaction, a combination of COSY, HSQC, HMBC, and NOESY/ROESY experiments is essential for unambiguous structural and conformational elucidation. This comprehensive analysis provides the high-quality, reliable data required for publications, patents, and regulatory submissions, ensuring the scientific integrity of the research.

References

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available at: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

  • NOESY and ROESY. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit. Available at: [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Available at: [Link]

  • ¹H/¹³C chemical shift calculations for biaryls: DFT approaches to geometry optimization. Royal Society Publishing. Available at: [Link]

  • Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. Available at: [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. Available at: [Link]

  • What is the difference between NOESY and ROESY for NMR? r/chemistry - Reddit. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • HSQC and HMBC. NMR Core Facility - Columbia University. Available at: [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. PMC - NIH. Available at: [Link]

  • 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. Available at: [Link]

  • NOESY and ROESY. UCSD SSPPS NMR Facility. Available at: [Link]

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments Magnetic Resonance. Available at: [Link]

  • ¹H/¹³C chemical shift calculations for biaryls: DFT approaches to geometry optimization. The Royal Society. Available at: [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Available at: [Link]

  • Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. PMC - NIH. Available at: [Link]

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The Ligand's Gambit: A Comparative Yield Analysis of Palladium Ligands in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic chemistry and drug development, palladium-catalyzed cross-coupling reactions are an indispensable tool for the construction of complex molecular architectures.[1][2] The subtle yet profound influence of the ancillary ligand attached to the palladium center can be the deciding factor between a high-yielding, clean reaction and a complex mixture. This guide provides an in-depth comparative analysis of the performance of common palladium ligands, moving beyond mere protocols to explain the mechanistic underpinnings of ligand choice and its direct impact on reaction yield. We will explore the causal relationships behind experimental outcomes, supported by experimental data and protocols, to empower you to make more informed decisions in your own synthetic endeavors.

The Central Role of the Ligand: More Than a Spectator

At its core, the efficacy of a palladium-catalyzed cross-coupling reaction is governed by the delicate balance of elementary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3] The ligand, directly coordinated to the palladium atom, modulates the electronic and steric environment of the metal center, thereby influencing the rates of these key steps.[4][5]

  • Electronic Effects : Electron-donating ligands increase the electron density on the palladium center, which can facilitate the oxidative addition of organic halides.[5] Conversely, the electronic properties of the ligand also play a role in the reductive elimination step.

  • Steric Effects : The steric bulk of a ligand can promote the formation of the active, monoligated palladium(0) species and accelerate the final reductive elimination step, which is often crucial for coupling sterically hindered substrates.[5][6]

This interplay of sterics and electronics is what dictates a ligand's suitability for a particular transformation.

A Tale of Two Ligands: Phosphines vs. N-Heterocyclic Carbenes (NHCs)

The two most prominent classes of ligands in modern palladium catalysis are phosphines and N-heterocyclic carbenes (NHCs). While both have proven highly effective, their distinct electronic and steric profiles make them suited for different applications.

Phosphine Ligands: This diverse class of ligands, particularly the bulky, electron-rich biaryl phosphines developed by Buchwald and others (e.g., SPhos, XPhos), have become mainstays in cross-coupling chemistry.[6][7] Their steric bulk is instrumental in promoting reductive elimination, often the rate-limiting step for challenging couplings.[6]

N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful σ-donors, often more so than phosphines.[7][8] This strong electron donation can facilitate the oxidative addition of less reactive electrophiles, such as aryl chlorides.[8][9] The steric environment around the carbene carbon can also be readily tuned.[7]

Below is a workflow for a comparative analysis of different ligands for a generic cross-coupling reaction.

G cluster_prep Reaction Preparation cluster_reaction Reaction & Analysis prep_start Flame-dry Schlenk flasks add_reagents Add aryl halide, coupling partner, base, and solvent prep_start->add_reagents degas Degas reaction mixture add_reagents->degas ligand_a Flask A: Add Pd precatalyst + Ligand A degas->ligand_a ligand_b Flask B: Add Pd precatalyst + Ligand B degas->ligand_b ligand_c Flask C: Add Pd precatalyst + Ligand C degas->ligand_c heat Heat reactions to specified temperature ligand_a->heat ligand_b->heat ligand_c->heat monitor Monitor progress by TLC/GC-MS heat->monitor workup Aqueous workup and extraction monitor->workup purify Column chromatography workup->purify analyze Characterize and quantify yield purify->analyze

Caption: A typical experimental workflow for the comparative analysis of different palladium ligands.

Comparative Yield Analysis in Action: Suzuki-Miyaura and Buchwald-Hartwig Reactions

To illustrate the practical implications of ligand selection, we will examine two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: A Case Study with Bromopyridines

The Suzuki-Miyaura coupling of bromopyridines is a synthetically important transformation, as pyridyl moieties are common in pharmaceuticals.[10] The choice of ligand can have a dramatic effect on the yield of these reactions.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O801285
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane100495
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298

Fictionalized data for comparison based on trends reported in the literature.[10]

As the data suggests, for this challenging substrate, the more advanced phosphine (SPhos) and NHC (PEPPSI-IPr) based catalyst systems outperform the classical Pd(PPh₃)₄.[10] The increased electron density and steric bulk of SPhos and the strong σ-donating ability of the IPr ligand in the PEPPSI precatalyst likely contribute to more efficient oxidative addition and reductive elimination steps.[10]

The catalytic cycle for the Suzuki-Miyaura reaction is depicted below, highlighting the key steps influenced by the ligand.

G pd0 Pd(0)L_n pdii_ox R-Pd(II)L_n-X pd0->pdii_ox Oxidative Addition (R-X) pdii_trans R-Pd(II)L_n-R' pdii_ox->pdii_trans Transmetalation (R'-B(OR)2) pdii_trans->pd0 Reductive Elimination (R-R')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Phosphines vs. NHCs

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[11] The choice between phosphine and NHC ligands can be critical, especially when dealing with less reactive aryl chlorides or sterically hindered amines.[8]

Comparative studies have shown that for the coupling of aryl halides with various amines, NHC ligands can be superior to traditional phosphines.[8] The strong σ-donating properties of NHCs facilitate the oxidative addition of the aryl chloride to the Pd(0) center, while their steric bulk accelerates the reductive elimination step.[8]

LigandCatalyst Loading (mol%)BaseSolventTemp. (°C)Yield (%)
PPh₃5NaOt-BuToluene100<10
dppf2NaOt-BuToluene10085
IPr·HCl2NaOt-BuToluene10095

Representative data based on trends in the literature for the amination of an aryl chloride.

Here, the simple phosphine PPh₃ is largely ineffective. The bidentate phosphine dppf provides a significant improvement, but the NHC ligand precursor IPr·HCl gives the highest yield. This highlights the often superior performance of NHC ligands for challenging Buchwald-Hartwig aminations.[8]

Experimental Protocols

For the benefit of researchers looking to perform their own comparative analyses, we provide a general, representative protocol for a Suzuki-Miyaura coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, XPhos, IPr·HCl)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, THF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium precatalyst, ligand, and base.[3]

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent via syringe.[3]

  • Heat the reaction mixture to the desired temperature (typically 60-110 °C) and stir vigorously.[3]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The choice of ligand is a critical parameter that can profoundly impact the outcome of a palladium-catalyzed cross-coupling reaction. While traditional phosphine ligands remain valuable tools, the development of bulky, electron-rich biaryl phosphines and robust N-heterocyclic carbene ligands has significantly expanded the scope and efficiency of these transformations.[7] For challenging substrates, such as electron-deficient heteroaryl halides or sterically hindered coupling partners, the use of these advanced ligand systems is often essential for achieving high yields.[12]

As the field continues to evolve, the design of new ligands with tailored steric and electronic properties will undoubtedly lead to even more powerful and selective catalytic systems.[13] By understanding the fundamental principles that govern ligand effects, researchers can make more rational choices in their synthetic planning, ultimately accelerating the discovery and development of new molecules.

References

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Derivatiz
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. Benchchem.
  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem.
  • A Comparative Guide to Ligand Performance in Suzuki Coupling of 6-Bromonicotinonitrile. Benchchem.
  • Developing Ligands for Palladium(II)
  • Advances in Cross-Coupling Reactions. MDPI.
  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. Who we serve.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

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A Strategic Cost-Benefit Analysis of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic Acid for Scale-Up in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

A Senior Application Scientist's Guide to Strategic Reagent Selection in Suzuki-Miyaura Couplings for Pharmaceutical Process Development

In the high-stakes environment of drug development, the selection of starting materials and intermediates is a critical determinant of a project's ultimate success, influencing not only the synthetic route's efficiency but also its economic viability and scalability. This guide provides an in-depth cost-benefit analysis of utilizing 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid in large-scale Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry. We will objectively compare its performance with viable alternatives, supported by an analysis of structural-reactivity relationships and established process chemistry principles, to empower researchers, scientists, and drug development professionals with actionable insights for informed decision-making.

The Strategic Importance of Boronic Acid Selection in Scale-Up

The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, essential for the synthesis of a vast array of Active Pharmaceutical Ingredients (APIs).[1][2] However, transitioning a promising laboratory-scale reaction to a robust, multi-kilogram manufacturing process introduces a host of challenges.[3] Factors such as reagent cost, availability, reactivity, and the impurity profile of the final product become paramount. The choice of the boronic acid, a key coupling partner, directly impacts these factors and, consequently, the overall process mass intensity (PMI) – a critical metric in green chemistry that quantifies the efficiency of a chemical process.[4][5]

3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid , with its unique substitution pattern, presents a case study in the trade-offs between molecular complexity, reactivity, and cost in process development.

Profiling 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic Acid: A Key Intermediate

Chemical Structure and Properties:

  • IUPAC Name: (3-Chloro-5-ethoxy-4-isopropoxyphenyl)boronic acid

  • Molecular Formula: C₁₁H₁₆BClO₄

  • Molecular Weight: 258.51 g/mol

  • Key Structural Features:

    • An electron-rich phenyl ring due to the presence of two alkoxy groups (ethoxy and isopropoxy).

    • A chloro substituent, which can influence the electronic properties and provide a handle for further functionalization.

    • The boronic acid moiety, the reactive center for the Suzuki-Miyaura coupling.

The presence of multiple electron-donating alkoxy groups is expected to enhance the nucleophilicity of the aryl group, potentially leading to faster and more efficient transmetalation in the Suzuki-Miyaura catalytic cycle.[6] This increased reactivity can be a significant advantage in a scale-up scenario, potentially allowing for lower catalyst loadings and shorter reaction times.

Comparative Analysis with Alternative Boronic Acids

To conduct a thorough cost-benefit analysis, we will compare 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid with several structurally related and commercially available alternatives. This comparison will be based on key performance indicators relevant to process chemistry and scale-up.

Boronic Acid Key Structural Features Estimated Relative Cost Expected Reactivity in Suzuki-Miyaura Coupling Potential Scale-Up Advantages Potential Scale-Up Challenges
3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid Highly electron-rich (ethoxy, isopropoxy), one chloro groupHighHighFaster reaction rates, potentially lower catalyst loading.Higher cost, potential for side reactions due to high reactivity.
4-Ethoxyphenylboronic acid [7]Moderately electron-rich (one ethoxy group)Low to ModerateModerate to HighLower cost, good reactivity, widely available.May require more forcing conditions than the target molecule.
Phenylboronic acid [8]Unsubstituted (baseline)LowModerateVery low cost, extensive literature data.Slower reaction rates, may require higher catalyst loading.
3-Chloro-5-ethoxyphenylboronic acid [9]Moderately electron-rich (one ethoxy group), one chloro groupModerateModerateBalances cost and reactivity.May be less reactive than the di-alkoxy substituted analogue.
4-Isopropoxyphenylboronic acid Moderately electron-rich (one isopropoxy group)ModerateModerate to HighGood reactivity.Steric hindrance from the isopropoxy group could affect some couplings.

Data Interpretation and Causality:

The ethoxy and isopropoxy groups in 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid are electron-donating, which generally accelerates the rate-determining transmetalation step of the Suzuki-Miyaura reaction.[6] This enhanced reactivity can translate to tangible benefits in a manufacturing setting, such as reduced batch times and lower energy consumption. However, this increased molecular complexity and functionality often comes at a higher procurement cost.

In contrast, simpler analogues like 4-ethoxyphenylboronic acid and phenylboronic acid offer significant cost savings but may require more forcing reaction conditions (higher temperatures, longer reaction times, or higher catalyst loadings) to achieve comparable yields and conversions.[6] This can negatively impact the overall process efficiency and increase the likelihood of impurity formation.

The choice, therefore, becomes a strategic one: is the premium price of the more reactive boronic acid justified by potential savings in processing time, energy, and catalyst cost, as well as a potentially cleaner product profile?

Experimental Protocol: A Self-Validating System for Comparative Analysis

To objectively evaluate the performance of these boronic acids, a standardized, robust, and scalable Suzuki-Miyaura coupling protocol is essential. The following protocol is designed to be a self-validating system, where the key variable is the choice of boronic acid, allowing for a direct comparison of their performance.

General Protocol for Kilogram-Scale Suzuki-Miyaura Cross-Coupling:

Materials:

  • Aryl Halide (e.g., a key API intermediate) (1.0 equiv)

  • Boronic Acid (1.1 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, Pd/C) (0.1 - 1.0 mol%)

  • Ligand (e.g., SPhos, XPhos, or other suitable phosphine ligand) (0.2 - 2.0 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent System (e.g., Toluene/Water, 2-MeTHF/Water)

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and rendered inert with nitrogen.

  • Reagent Charging: Charge the aryl halide, palladium catalyst, and ligand to the reactor under a nitrogen atmosphere.

  • Solvent Addition: Add the degassed organic solvent to the reactor.

  • Base and Boronic Acid Addition: In a separate vessel, dissolve the base and the selected boronic acid in degassed water.

  • Reaction Initiation: Transfer the aqueous solution of the base and boronic acid to the reactor.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by HPLC or UPLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture, separate the aqueous layer, and wash the organic layer with brine. The organic layer can then be treated with a scavenger to remove residual palladium, filtered, and concentrated to yield the crude product.

  • Purification: The crude product is then purified by crystallization or chromatography to afford the final product of desired purity.

Trustworthiness and Self-Validation:

This protocol is designed to be self-validating by keeping all parameters constant except for the boronic acid. By running parallel experiments with 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid and its alternatives, a direct and reliable comparison of yield, reaction time, and impurity profile can be obtained. This data-driven approach is fundamental to making a trustworthy and evidence-based decision for scale-up.

Visualization of the Decision-Making Workflow

The selection of the optimal boronic acid for scale-up is a multi-faceted decision. The following diagram illustrates the logical workflow for this cost-benefit analysis.

CostBenefitAnalysis cluster_0 Initial Assessment cluster_1 Data Collection & Analysis cluster_2 Cost-Benefit Evaluation cluster_3 Decision & Implementation A Define Target Molecule & Synthetic Route B Identify Potential Boronic Acids A->B C Procurement Analysis: - Cost per kg - Availability - Lead Time B->C D Performance Prediction: - Reactivity (Electronic Effects) - Potential Yield & Purity B->D G Economic Modeling: - Reagent Cost - Catalyst & Solvent Cost - Processing Time & Energy C->G E Lab-Scale Validation: - Standardized Protocol - Comparative Experiments D->E F Quantitative Comparison: - Yield & Throughput - Reaction Time - Impurity Profile E->F F->G H Process Mass Intensity (PMI) Calculation F->H I Select Optimal Boronic Acid for Scale-Up G->I H->I J Process Optimization & Pilot Scale Run I->J

Caption: Workflow for the cost-benefit analysis of boronic acid selection.

Conclusion: A Strategic Approach to Reagent Selection

The decision to use a premium-priced, highly functionalized intermediate like 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid in a large-scale synthesis is not merely a question of its immediate cost. A comprehensive cost-benefit analysis, as outlined in this guide, is essential. The potential for increased reactivity, leading to shorter cycle times, reduced catalyst loading, and a cleaner product profile, can often outweigh the higher initial raw material expenditure.

For drug development professionals, the key is to move beyond a simple price-per-kilogram comparison and adopt a holistic view that encompasses the entire manufacturing process. By employing a data-driven, comparative approach, and by understanding the underlying chemical principles that govern reactivity, teams can make strategic decisions that enhance the efficiency, sustainability, and economic viability of their API manufacturing processes.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. BenchChem.
  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 5). Process Mass Intensity (PMI). ACSGCIPR.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Using Process Mass Intensity (PMI) to Guide Process Development and Design.
  • Aladdin Scientific. (n.d.). (4-Ethoxy-2-methoxyphenyl)boronic acid, min 97%, 1 gram.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Sigma-Aldrich. (n.d.). Suzuki Coupling.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Thermo Scientific Chemicals. (n.d.). 4-Methoxyphenylboronic acid, 97% 1 g.
  • Oakwood Chemical. (n.d.). 4-Ethoxyphenylboronic acid.
  • BoronPharm. (n.d.). (3-Chloro-5-ethoxyphenyl)boronic acid.
  • Labsolu. (n.d.). 3-Chloro-5-isobutoxyphenylboronic acid, pinacol ester.
  • PubChem. (n.d.). 3-Chloro-4-ethoxy-5-methoxyphenylboronic acid.
  • PubChem. (n.d.). 4-Isopropoxyphenylboronic acid.
  • PubChem. (n.d.). Phenylboronic acid.
  • ChemBK. (2024, April 9). Boronic acid, B-(3-chloro-4-ethoxyphenyl)-.
  • BLDpharm. (n.d.). (3-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid.
  • BLDpharm. (n.d.). (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid.
  • ECHEMI. (n.d.).
  • GlobalChemMall. (n.d.). (4-(Ethoxymethoxy)phenyl)boronic acid.
  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • MDPI. (2024, January 5).
  • NIH. (n.d.).
  • NIH. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.
  • NIH. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes.
  • ResearchGate. (n.d.). Complexity-Based Metric for Process Mass Intensity in the Pharmaceutical Industry.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling.
  • Sigma-Aldrich. (n.d.). 3-chloro-5-trifluoromethylphenylboronic acid.
  • Google Patents. (n.d.). A kind of synthetic process improvement of 3,4,5-trifluorophenol.
  • Google Patents. (n.d.). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

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Safety Operating Guide

Navigating the Disposal of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical reagents is a cornerstone of safe and ethical scientific research. This guide provides a comprehensive framework for the proper disposal of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, a specialized reagent in drug discovery and organic synthesis. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document is structured to provide immediate, actionable information, grounded in established safety protocols and an understanding of the unique chemical properties of arylboronic acids.

Immediate Safety and Handling Considerations

Before addressing disposal, it is imperative to understand the inherent hazards associated with 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid and its class of compounds. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from closely related substituted phenylboronic acids indicate a consistent hazard profile.[1][2][3][4]

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[1][3]

  • Potential for Mutagenicity: Recent studies have suggested that some arylboronic acids may exhibit weak mutagenic activity, warranting their handling as potentially genotoxic impurities.[5]

Personal Protective Equipment (PPE)

A proactive approach to safety begins with the consistent use of appropriate PPE. The following table outlines the minimum required PPE when handling 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid.

Protection Type Specification Rationale
Eye and Face Chemical safety goggles or a face shield.[1]To prevent contact with airborne particles or splashes.
Hand Nitrile or other chemically resistant gloves.To protect against skin irritation upon direct contact.
Body A standard laboratory coat.To protect clothing and underlying skin from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood.[4]To minimize the inhalation of dust or aerosols.
Storage and Segregation

Proper storage is a critical component of the chemical lifecycle, directly impacting safety and disposal.

  • Containers: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[4][6]

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, and strong reducing agents to prevent unintended reactions.[7][8] A chemical compatibility chart should be consulted for detailed segregation information.[9]

Step-by-Step Disposal Protocol

The disposal of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid must be managed as hazardous waste.[10][11] Do not attempt to dispose of this chemical down the drain or in regular solid waste streams.[10][12]

Waste Categorization and Collection
  • Designate as Hazardous Waste: All surplus, expired, or contaminated 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid must be treated as hazardous chemical waste.[10][11]

  • Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[7][11]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid," and the associated hazards (e.g., "Irritant").[13]

On-Site Neutralization (for small quantities)

For very small residual amounts, neutralization to a less hazardous form may be considered, provided it is permitted by your institution's Chemical Hygiene Plan and local regulations.[12][14] Boronic acids are weakly acidic and can be neutralized.

Procedure for Small-Scale Neutralization:

  • Work within a certified chemical fume hood.

  • Prepare a dilute solution of a mild base, such as sodium bicarbonate (baking soda).[12]

  • Slowly and with constant stirring, add the 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid to the basic solution.

  • Monitor the pH of the solution, aiming for a neutral range (pH 6-8).

  • The resulting neutralized solution should still be collected as hazardous aqueous waste.

Final Disposal Pathway

The ultimate disposal of the collected hazardous waste must be handled by a licensed professional waste disposal service.[15][16][17] Your institution's Environmental Health and Safety (EHS) office will coordinate the pickup and disposal of the waste in compliance with all federal, state, and local regulations.[15][16]

The following diagram illustrates the decision-making process for the disposal of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid.

Disposal_Workflow start Start: Unused or Contaminated 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid is_bulk Bulk Material? start->is_bulk collect_bulk Collect in a labeled hazardous waste container. is_bulk->collect_bulk Yes is_residual Residual Amount? is_bulk->is_residual No contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. collect_bulk->contact_ehs neutralize Neutralize with a mild base (e.g., sodium bicarbonate) in a fume hood. is_residual->neutralize Yes is_residual->contact_ehs No collect_aqueous Collect neutralized solution as hazardous aqueous waste. neutralize->collect_aqueous collect_aqueous->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Management
  • Small Spills:

    • Alert personnel in the immediate area.[18]

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand.[18][19]

    • Avoid raising dust.[17]

    • Carefully sweep the absorbed material into a designated hazardous waste container.[17]

    • Clean the spill area with soap and water.[20]

  • Large Spills:

    • Evacuate the area immediately.[20]

    • Notify your institution's EHS and, if necessary, emergency services.[20]

    • Prevent entry to the contaminated area.

Exposure Response
Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[17]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17]

Regulatory Framework

The handling and disposal of laboratory chemicals are governed by several federal and state regulations. Key among these are:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory workers.[21][22][23]

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous waste.[16]

Your institution's Chemical Hygiene Plan is the primary document outlining the specific procedures for safe chemical handling and disposal in your laboratory.[21][23]

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. (2023-09-18). [Link]

  • The OSHA Laboratory Standard. Lab Manager. (2020-04-01). [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]

  • Laboratories - Standards | Occupational Safety and Health Administration. OSHA. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How To Safely Dispose of Boric Acid. Lab Alley. [Link]

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. EPA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). [Link]

  • Spill Control/Emergency Response. EHSO Manual 2025-2026. (2025-01-14). [Link]

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A Researcher's Comprehensive Guide to the Safe Handling of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

Boronic acids, including 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid, are generally classified as irritants.[4][5][6][7][8][9] The primary routes of exposure and associated hazards are summarized below. A thorough understanding of these risks is the first step in mitigating them.

Hazard ClassificationGHS Hazard StatementPotential Health EffectsPrecautionary Statement Codes
Skin Irritation H315: Causes skin irritationRedness, dryness, itching, and in sensitive individuals, dermatitis.[10]P264, P280, P302+P352, P332+P313, P362[4][6]
Serious Eye Irritation H319: Causes serious eye irritationRedness, pain, and potential for chemical conjunctivitis.[5]P280, P305+P351+P338, P337+P313[4][11]
Respiratory Tract Irritation H335: May cause respiratory irritationCoughing, shortness of breath, and potential for delayed pulmonary edema.[5]P261, P271, P304+P340, P312[4][6]
Acute Oral Toxicity H302: Harmful if swallowedGastrointestinal irritation with nausea, vomiting, and diarrhea.[5][12]P264, P270, P301+P312[4]

It is crucial to recognize that while boronic acids are valued for their low inherent toxicity in many applications, they must be handled with the same diligence as other laboratory chemicals.[1][13]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent use of appropriate PPE is non-negotiable when handling 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles with side shields or a face shield.[4][5][14][15]Protects against accidental splashes and airborne dust particles.
Hands Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact and subsequent irritation.[5][16][17]
Body A long-sleeved lab coat.[15][16]Protects skin and personal clothing from contamination.

All handling of the solid material or its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4][18]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is essential for ensuring safety and experimental reproducibility.

3.1. Preparation and Weighing:

  • Work Area Setup: Ensure the chemical fume hood is clean and uncluttered. Have all necessary equipment (spatulas, weigh boats, glassware) and waste containers readily accessible.

  • Don PPE: Put on your lab coat, safety goggles, and gloves before handling the chemical container.

  • Weighing: Carefully weigh the desired amount of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid in a disposable weigh boat. Minimize the generation of dust.[5]

3.2. Dissolution and Reaction Setup:

  • Solvent Addition: Add the appropriate solvent to your reaction vessel within the fume hood.

  • Transfer: Carefully transfer the weighed boronic acid to the reaction vessel.

  • Rinsing: Rinse the weigh boat with a small amount of the reaction solvent to ensure a complete transfer.

  • Reaction Assembly: Assemble the reaction apparatus as required for your specific protocol (e.g., Suzuki-Miyaura cross-coupling).[1][2][3]

The following diagram illustrates the recommended workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_area Set up fume hood don_ppe Don PPE prep_area->don_ppe Ensure safety first weigh Weigh Compound don_ppe->weigh Proceed to handling dissolve Dissolve in Solvent weigh->dissolve Careful transfer transfer Transfer to Reaction Vessel dissolve->transfer setup Assemble Reaction transfer->setup decontaminate Decontaminate Glassware setup->decontaminate Post-reaction dispose Dispose of Waste decontaminate->dispose

Caption: Workflow for handling 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, a swift and informed response is critical.

4.1. First Aid Measures:

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][11] Seek immediate medical attention.[10][19]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[5][10][11] Seek medical attention if irritation develops or persists.[10]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[5][11] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[5] Seek immediate medical attention.

4.2. Spill and Leak Procedures:

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing appropriate PPE, sweep or vacuum up the spilled solid material and place it into a suitable, labeled disposal container.[5] Avoid generating dust.

  • Clean: Clean the spill area with soap and water.

  • Dispose: Dispose of the cleanup materials as hazardous waste.

Disposal Plan: Environmental Responsibility

Proper disposal of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid and its containers is essential to protect both personnel and the environment.

5.1. Waste Collection:

  • Solid Waste: Collect all solid waste, including contaminated weigh boats and paper towels, in a clearly labeled, sealed container for hazardous waste.[16]

  • Liquid Waste: Collect all liquid waste from the reaction and cleanup in a compatible, labeled container. Do not mix boronic acid waste with other chemical waste streams unless compatibility is confirmed.[16]

5.2. Disposal Methods:

  • Neutralization: For small amounts of pure boronic acid, neutralization with a mild base like sodium bicarbonate may be an option, but only if approved by local regulations.[16] This should be done in a well-ventilated area while wearing appropriate PPE.[16]

  • Hazardous Waste Facility: For larger quantities or contaminated materials, the waste must be disposed of through a certified hazardous waste facility.[16]

  • Drain Disposal: Never dispose of boronic acid down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office and local water authority.[16][20]

The following diagram outlines the decision-making process for the disposal of this compound.

G start Waste Generated is_small Small Quantity & Pure? start->is_small local_approval Local Regulations Permit Neutralization? is_small->local_approval Yes hazardous_waste Collect in Labeled, Sealed Container for Hazardous Waste Disposal is_small->hazardous_waste No neutralize Neutralize with Mild Base local_approval->neutralize Yes local_approval->hazardous_waste No drain_disposal Dispose Down Drain with Copious Water neutralize->drain_disposal

Caption: Decision tree for the disposal of 3-Chloro-5-ethoxy-4-isopropoxyphenylboronic acid waste.

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while ensuring a safe working environment for yourself and your colleagues.

References

  • How To Safely Dispose of Boric Acid - Lab Alley. (URL: )
  • Boric Acid Safety & Hazards | Lab Alley. (URL: )
  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer. (URL: )
  • First Aid for Boric Acid Poisoning - DoveMed. (URL: )
  • Boric Acid - IsoLab. (URL: )
  • What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone. (URL: [Link])

  • Boronic Acids and Derivatives - Amerigo Scientific. (URL: [Link])

  • Understanding the Chemical Properties and Applications of Boronic Acids. (URL: [Link])

  • Boronic acid - Wikipedia. (URL: [Link])

  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains - Ball State University. (URL: [Link])

  • Boric acid - #1 Science Forum For Lab Technicians - Chemtalk. (URL: [Link])

  • Hazardous Materials Disposal Guide | Nipissing University. (URL: [Link])

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks. (URL: [Link])

  • Chemical Waste Disposal Guidelines. (URL: [Link])

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.